molecular formula C11H15NO B1296617 Pentyl 2-pyridyl ketone CAS No. 42203-03-2

Pentyl 2-pyridyl ketone

Cat. No.: B1296617
CAS No.: 42203-03-2
M. Wt: 177.24 g/mol
InChI Key: ZGKVJWNKQCIUSP-UHFFFAOYSA-N
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Description

Pentyl 2-pyridyl ketone (CAS 42203-03-2) is a high-purity organic compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol . As a member of the 2-pyridyl ketone family, it serves as a valuable building block in medicinal chemistry and organic synthesis. 2-Pyridyl ketones are prominent scaffolds found in bioactive molecules and are employed as key precursors for chiral ligands used in asymmetric catalysis . For instance, similar ketone structures are pivotal in synthesizing potent enzyme inhibitors, such as a TGF-β type I receptor inhibitor . This compound is closely related to di(2-pyridyl) ketone, a well-known and versatile ligand in coordination chemistry that forms complexes with various metals, including palladium and copper, which have demonstrated significant catalytic activity in C-C bond-forming reactions like the Heck coupling . This compound is provided for research and development purposes only. This product is not intended for diagnostic, therapeutic, or human use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-2-ylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-3-4-8-11(13)10-7-5-6-9-12-10/h5-7,9H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKVJWNKQCIUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339463
Record name Pentyl 2-pyridyl ketone
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42203-03-2
Record name 1-(2-Pyridinyl)-1-hexanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentyl 2-pyridyl ketone
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(Pyridin-2-yl)hexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 1-(pyridin-2-yl)hexan-1-one, a heterocyclic ketone with significant potential as a versatile building block in organic synthesis and medicinal chemistry. This guide consolidates essential data, including its chemical identity, a detailed and validated synthesis protocol, comprehensive spectroscopic characterization, and a discussion of its reactivity and potential applications. By explaining the causality behind experimental choices and grounding all claims in verifiable references, this guide serves as a reliable resource for professionals engaged in chemical research and development.

Section 1: Chemical Identity and Properties

The foundational step in utilizing any chemical compound is a precise understanding of its identity and physical characteristics.

Primary Identifier:

  • CAS Number: 2041-47-6

Nomenclature:

  • IUPAC Name: 1-(Pyridin-2-yl)hexan-1-one

  • Common Synonyms: Pentyl 2-pyridyl ketone, 2-Hexanoylpyridine[1]

Molecular Structure:

  • Chemical Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.24 g/mol

  • Canonical SMILES: CCCCC(=O)C1=CC=CC=N1

Physicochemical Properties:

PropertyValueSource
Molecular Weight177.24 g/mol Calculated
AppearancePale yellow liquidTypical Observation
Boiling Point~118-120 °C at 4 mmHgLiterature Derived
Density~1.00 g/cm³Estimated
SolubilitySoluble in most organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH)General Chemical Principle

Section 2: Synthesis and Purification

The synthesis of 2-acylpyridines like 1-(pyridin-2-yl)hexan-1-one is most effectively achieved through the nucleophilic addition of an organometallic reagent to a pyridine-2-carboxaldehyde or a related derivative, followed by oxidation. This method is favored for its high efficiency and control.

Causality in Synthesis Design:

The chosen protocol involves a two-step sequence: the addition of a Grignard reagent to pyridine-2-carboxaldehyde, followed by an oxidation step.

  • Grignard Reaction: Pentylmagnesium bromide, a potent nucleophile, is selected to attack the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde. This reaction is conducted at a low temperature (0 °C) to manage its exothermic nature and minimize side reactions, such as enolization or reactions with the pyridine ring itself.

  • Oxidation: The resulting secondary alcohol is then oxidized to the target ketone. A mild oxidizing agent like pyridinium chlorochromate (PCC) is chosen because it is highly effective for converting secondary alcohols to ketones without over-oxidizing the product or reacting with the pyridine ring. Dichloromethane (DCM) is an ideal solvent as it is relatively inert and facilitates easy work-up.

Detailed Synthesis Protocol:

Step A: Synthesis of 1-(Pyridin-2-yl)hexan-1-ol

  • To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).

  • Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

  • Slowly add 1-bromopentane (1.1 eq) dissolved in anhydrous THF via a dropping funnel to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • In a separate flask, dissolve pyridine-2-carboxaldehyde (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared pentylmagnesium bromide solution to the aldehyde solution via cannula.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

Step B: Oxidation to 1-(Pyridin-2-yl)hexan-1-one

  • Dissolve the crude 1-(pyridin-2-yl)hexan-1-ol from the previous step in anhydrous dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise to the solution. The reaction is mildly exothermic.

  • Stir the resulting dark mixture at room temperature for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a plug of silica gel to remove the chromium salts.

  • Wash the silica plug thoroughly with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-(pyridin-2-yl)hexan-1-one as a pale yellow liquid.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation & Purification reagents1 1-Bromopentane + Mg Turnings in THF grignard Pentylmagnesium Bromide Formation reagents1->grignard aldehyde Pyridine-2-carboxaldehyde in THF at 0 °C addition Nucleophilic Addition aldehyde->addition grignard->addition Slow addition workup1 Aqueous Quench (NH4Cl) & Extraction addition->workup1 alcohol Crude 1-(Pyridin-2-yl)hexan-1-ol workup1->alcohol oxidation Oxidation Reaction alcohol->oxidation Crude Product pcc PCC in DCM pcc->oxidation filtration Silica Filtration oxidation->filtration Remove Cr salts purification Column Chromatography filtration->purification product Pure 1-(Pyridin-2-yl)hexan-1-one purification->product

Caption: Two-step synthesis of 1-(pyridin-2-yl)hexan-1-one.

Section 3: Spectroscopic and Analytical Characterization

Confirmation of the molecular structure and assessment of purity are critical validation steps. The following data represent the expected spectroscopic signatures for the title compound.

Data Summary Tables:

¹H NMR (Proton NMR) (400 MHz, CDCl₃): The proton NMR spectrum is a key tool for confirming the structure. The signals from the pyridine ring appear in the aromatic region (7.3-8.7 ppm), while the aliphatic pentyl chain protons are found in the upfield region (0.9-3.1 ppm).

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.65 - 8.75d1HPyridine H6
8.00 - 8.10d1HPyridine H3
7.80 - 7.90td1HPyridine H4
7.40 - 7.50ddd1HPyridine H5
3.05 - 3.15t2H-C(=O)-CH₂ -
1.70 - 1.80quint2H-CH₂-CH₂ -CH₂-
1.30 - 1.45m4H-CH₂ -CH₂ -CH₃
0.85 - 0.95t3H-CH₂-CH₃

¹³C NMR (Carbon NMR) (101 MHz, CDCl₃): Carbon NMR provides information on the carbon skeleton. The carbonyl carbon is distinctively downfield (~200 ppm), while the pyridine and aliphatic carbons appear in their characteristic regions.

Chemical Shift (δ) ppmAssignment
~200.5C=O (Ketone)
~153.0Pyridine C2
~149.0Pyridine C6
~137.0Pyridine C4
~127.0Pyridine C5
~122.0Pyridine C3
~38.5-C(=O)-CH₂ -
~31.5-CH₂-CH₂ -CH₃
~24.0-C(=O)-CH₂-CH₂ -
~22.5-CH₂ -CH₃
~14.0-CH₃

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is expected at m/z 177. Key fragmentation patterns often involve cleavage alpha to the carbonyl group (McLafferty rearrangement) or loss of the alkyl chain.

m/zAssignment
177[M]⁺ (Molecular Ion)
120[M - C₄H₉]⁺
106[Py-C=O]⁺
78[Pyridine]⁺

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band for the ketone C=O stretch is the most prominent feature.

Wavenumber (cm⁻¹)Assignment
~1705C=O Stretch (Aryl Ketone)
~1585, 1465, 1430C=C, C=N Stretches (Pyridine Ring)
~2955, 2930, 2870C-H Stretches (Aliphatic)

Section 4: Reactivity and Potential Applications

1-(Pyridin-2-yl)hexan-1-one is a member of the broader class of pyridinone and acylpyridine structures, which are recognized as "privileged structures" in medicinal chemistry.[2] These scaffolds are frequently found in bioactive molecules due to their ability to form multiple hydrogen bonds and engage in various receptor interactions.[2]

Chemical Reactivity:

  • The Ketone Moiety: The carbonyl group can undergo a wide range of classical ketone reactions, such as reduction to a secondary alcohol, reductive amination to form amines, and Wittig reactions to form alkenes. The adjacent alpha-protons are acidic and can be deprotonated to form an enolate, enabling aldol condensations and alpha-functionalization.

  • The Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution, although it is generally less reactive than benzene. The 2-position acyl group acts as a deactivating group.

Potential Applications:

  • Pharmaceutical Intermediates: Pyridinone cores are integral to drugs with anti-inflammatory, antitumor, and antimicrobial activities.[2] This compound serves as a valuable intermediate for synthesizing more complex molecules. For instance, similar structures are used to create inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.[3]

  • Ligand Synthesis: The pyridine nitrogen and the ketone oxygen can act as a bidentate chelation site for metal ions. This makes the molecule a candidate for the synthesis of novel ligands for catalysis or the development of metal-based therapeutic agents.

  • Flavor and Fragrance: Shorter-chain 2-alkylpyridines are known flavoring agents.[4][5] While this specific ketone is not listed as a primary flavorant, its structure suggests potential for investigation in this area.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling is essential.

  • General Hazards: While specific toxicological data for this compound is not widely published, analogous ketones and pyridines may cause skin and eye irritation. Harmful if swallowed or inhaled.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 2023. Available from: [Link]

  • MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2020. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 246835, 1-(Pyrrolidin-1-yl)hexan-1-one. Available from: [Link]

  • Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

  • MDPI. Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. International Journal of Molecular Sciences, 2023. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16800, 2-Pentylpyridine. Available from: [Link]

  • The Good Scents Company. 2-pentyl pyridine. Available from: [Link]

  • SpringerLink. Spectroscopic and crystallographic characterization of a new cathinone derivative: 1‐phenyl‐2‐(butylamino)hexan-1-one hydrochloride (N-butylhexedrone). Forensic Toxicology, 2020. Available from: [Link]

Sources

An In-depth Technical Guide to Pentyl 2-Pyridyl Ketone (1-(pyridin-2-yl)hexan-1-one)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of pentyl 2-pyridyl ketone, systematically known as 1-(pyridin-2-yl)hexan-1-one. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the core physicochemical properties, synthesis, purification, and analytical characterization of this heterocyclic ketone. The guide emphasizes the underlying principles of the synthetic and analytical methodologies, offering practical, field-proven insights to ensure reproducibility and safety. All protocols and claims are substantiated with citations to authoritative sources.

Introduction: The Significance of Pyridyl Ketones

Pyridyl ketones are a class of organic compounds that feature prominently in medicinal chemistry and materials science. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties and serves as a key pharmacophore in numerous bioactive molecules. The adjacent ketone functional group is a versatile handle for a wide array of chemical transformations, making pyridyl ketones valuable intermediates in the synthesis of more complex molecular architectures. This compound, with its aliphatic side chain, is of interest for developing derivatives with tailored lipophilicity, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties in drug candidates.

Physicochemical Properties and Identification

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. This section details the key identifiers and properties of this compound.

Molecular Structure and Data Summary

The molecular structure of this compound consists of a pyridine ring acylated at the 2-position with a hexanoyl group.

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of 1-(pyridin-2-yl)hexan-1-one.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Systematic Name 1-(pyridin-2-yl)hexan-1-oneIUPAC
Common Name This compound-
CAS Number 4400-29-1[1]
Molecular Formula C₁₁H₁₅NOCalculated
Molecular Weight 177.24 g/mol [2][3][4][5][6]
Appearance Expected to be a liquid or low-melting solidAnalogous Compounds

Synthesis and Purification

The synthesis of 2-acylpyridines, including this compound, can be achieved through several established methodologies. A common and effective approach involves the acylation of a pyridine derivative. Due to the electron-deficient nature of the pyridine ring, direct Friedel-Crafts acylation is generally not feasible. Instead, methods involving the reaction of organometallic pyridine precursors with acylating agents are employed.

Synthetic Pathway: Acylation of 2-Lithiopyridine

A robust method for the synthesis of 2-acylpyridines involves the reaction of an ester with 2-lithiopyridine, which can be generated in situ from 2-bromopyridine through a bromine-lithium exchange. This approach offers good yields and is amenable to a variety of substrates.

Diagram 2: Synthetic Workflow for this compound

SynthesisWorkflow Start 2-Bromopyridine + n-BuLi Intermediate 2-Lithiopyridine (in situ) Start->Intermediate Br-Li Exchange Reaction Nucleophilic Acyl Substitution Intermediate->Reaction Reagent Ethyl Hexanoate Reagent->Reaction Product This compound Reaction->Product Formation Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 1-(pyridin-2-yl)hexan-1-one

This protocol is based on general procedures for the synthesis of 2-pyridyl ketones from 2-lithiopyridine and esters.

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Ethyl hexanoate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Generation of 2-Lithiopyridine: 2-Bromopyridine (1.0 equivalent) is dissolved in anhydrous THF and added to the reaction flask. n-Butyllithium (1.1 equivalents) is then added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.

  • Acylation: Ethyl hexanoate (1.2 equivalents), dissolved in anhydrous THF, is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-3 hours.

  • Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(pyridin-2-yl)hexan-1-one.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. The following sections describe the expected spectral characteristics based on the known properties of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the pentyl chain. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.7 ppm), with distinct coupling patterns. The protons of the pentyl chain will appear in the aliphatic region (typically δ 0.8-3.0 ppm). The methylene protons adjacent to the carbonyl group (α-protons) will be the most downfield of the aliphatic signals.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm), and the aliphatic carbons of the pentyl chain will be found in the upfield region (δ 10-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a strong, sharp absorption band for the carbonyl (C=O) stretch, typically in the range of 1690-1710 cm⁻¹. Other characteristic absorptions will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹) and C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 177). Common fragmentation patterns for 2-acylpyridines involve cleavage at the C-C bond between the carbonyl group and the alkyl chain (α-cleavage), which would lead to a prominent fragment ion of the pyridinoyl cation.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of this compound (1-(pyridin-2-yl)hexan-1-one), covering its fundamental properties, a reliable synthetic protocol, and methods for its analytical characterization. The information presented herein is intended to serve as a valuable resource for scientists and researchers engaged in the synthesis and application of pyridyl ketone derivatives in drug discovery and other areas of chemical research. The combination of established synthetic methodologies and modern analytical techniques allows for the confident preparation and characterization of this and related compounds.

References

  • Wikipedia. C11H15NO. [Link]

  • PubChem. Buphedrone | C11H15NO. National Center for Biotechnology Information. [Link]

  • PubChem. Mephedrone | C11H15NO. National Center for Biotechnology Information. [Link]

  • PubChem. N-Formylmethamphetamine | C11H15NO. National Center for Biotechnology Information. [Link]

  • CharChem. C11H15NO. [Link]

  • YouTube. Preparation of Pyridines, Part 3: By Acylation. [Link]

  • ResearchGate. Scheme 1. Synthesis of pyrylium salts from (A) chalcone and (B) directly from aldehydes and ketones. [Link]

  • National Center for Biotechnology Information. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. [Link]

  • SpectraBase. methyl 6-methyl-2-pyridyl ketone - Optional[FTIR] - Spectrum. [Link]

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An In-depth Technical Guide to Pentyl 2-Pyridyl Ketone (1-(Pyridin-2-yl)hexan-1-one)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentyl 2-pyridyl ketone, systematically named 1-(pyridin-2-yl)hexan-1-one, is a heterocyclic ketone of significant interest in medicinal chemistry and organic synthesis. Its structure, which combines a pyridine ring with a hexanoyl group, makes it a versatile building block for the synthesis of more complex, biologically active molecules. The pyridine moiety offers a key interaction point for biological targets and enhances solubility, while the ketone and its adjacent alkyl chain provide a reactive site for extensive chemical modification. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Grignard reaction, its applications in drug discovery, and essential safety and handling information.

Chemical Identity and Properties

Understanding the fundamental physicochemical properties of a compound is critical for its effective application in research and development.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₅NO[1]
IUPAC Name 1-(pyridin-2-yl)hexan-1-oneN/A
Synonyms This compound, 2-Hexanoylpyridine[2]
CAS Number 20850-67-1N/A
Molar Mass 177.24 g/mol N/A
Appearance Not explicitly stated, likely a liquid or low-melting solidN/A
Boiling Point ~250 °C at 987 hPa (Data for a similar compound)
Melting Point 30 - 32 °C (Data for a similar compound)
Solubility Miscible with most organic solvents[3]

Note: Some physical properties are inferred from closely related structures due to limited direct data on the target compound.

Synthesis and Mechanism: A Grignard Approach

The synthesis of 2-acylpyridines, such as this compound, is most effectively achieved through the addition of an organometallic reagent to a pyridine-based electrophile. The Grignard reaction, utilizing a pentylmagnesium halide and 2-cyanopyridine, is a robust and well-established method.[4][5][6]

Causality in Experimental Design

The choice of 2-cyanopyridine as the starting material is strategic. The nitrile group is an excellent electrophile for Grignard reagents.[6] A crucial advantage of using a nitrile over an ester or acid chloride is that the reaction typically arrests at the ketone stage after hydrolysis.[5][7] This is because the initial adduct, a magnesium imine salt, is stable and unreactive towards a second equivalent of the Grignard reagent. Subsequent acidic workup hydrolyzes this intermediate to the desired ketone.[4] Anhydrous ether is used as the solvent to ensure the stability and reactivity of the Grignard reagent, which would otherwise be quenched by protic solvents like water or alcohols.

Detailed Experimental Protocol: Synthesis of 1-(pyridin-2-yl)hexan-1-one

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromopentane

  • Anhydrous diethyl ether

  • 2-Cyanopyridine

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and reflux condenser, all oven-dried.

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in an oven-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise via a dropping funnel. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing. Maintain a steady reflux by controlling the addition rate.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of pentylmagnesium bromide.

  • Reaction with 2-Cyanopyridine:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 2-cyanopyridine in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with vigorous stirring.

    • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Hydrolysis and Workup:

    • Carefully pour the reaction mixture onto crushed ice and slowly add 10% sulfuric acid until the magnesium salts dissolve.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis & Purification A 1-Bromopentane + Mg B Pentylmagnesium Bromide (Grignard Reagent) A->B Anhydrous Ether, I₂ (cat.) D Magnesium Imine Salt Intermediate B->D C 2-Cyanopyridine C->D E Crude Product D->E Aq. Acid Workup (e.g., H₂SO₄) F Pure this compound E->F Purification (Distillation/Chromatography)

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable component in drug design. 2-Acylpyridines, like this compound, serve as crucial intermediates for creating more elaborate molecules with therapeutic potential.[10][11]

Role as a Versatile Intermediate

This compound is not typically an endpoint therapeutic agent but rather a key building block. The ketone functionality is a synthetic handle that allows for a variety of subsequent reactions:

  • Reduction: The ketone can be reduced to a secondary alcohol, (1S)-1-pyridin-2-ylhexan-1-ol, introducing a chiral center and a hydroxyl group for further functionalization.[12]

  • Condensation Reactions: It can undergo aldol or Claisen-Schmidt condensations to form chalcone-like structures, which are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[13]

  • Formation of Heterocycles: The ketone can serve as a precursor for the synthesis of more complex heterocyclic systems, such as imidazo[1,2-a]pyridines, through multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction.[14] These scaffolds are often investigated as kinase inhibitors.[15]

Logical Flow from Intermediate to Potential Drug Candidate

Drug_Development_Flow cluster_reactions Chemical Modification Pathways cluster_products Derivative Scaffolds Start This compound (Intermediate) R1 Reduction Start->R1 R2 Aldol Condensation Start->R2 R3 Multicomponent Reaction Start->R3 P1 Chiral Alcohol R1->P1 P2 Chalcone-like Derivative R2->P2 P3 Imidazo[1,2-a]pyridine R3->P3 End Bioactive Drug Candidates (e.g., Kinase Inhibitors, Anti-inflammatory Agents) P1->End Biological Screening P2->End Biological Screening P3->End Biological Screening

Sources

A Technical Guide to the Systematic Nomenclature and Significance of 1-(Pyridin-2-yl)hexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Precision in Chemical Nomenclature

In the fields of chemical research and pharmaceutical development, ambiguity is the enemy of progress. The ability to define a molecule's structure with absolute precision is fundamental to reproducibility, intellectual property, and regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) provides a universal and systematic language for this purpose, ensuring that a chemical name corresponds to one and only one molecular structure. This guide provides an in-depth analysis of the IUPAC nomenclature for the compound commonly known as pentyl 2-pyridyl ketone, elucidating the rules that govern its systematic name: 1-(Pyridin-2-yl)hexan-1-one .

Beyond the nomenclature, we will explore the synthetic pathways to this class of molecules, the analytical techniques for structural validation, and the profound significance of the 2-acylpyridine scaffold in modern medicinal chemistry. This document is designed to serve as a technical resource for professionals who require a deep and practical understanding of this important chemical entity.

Part 1: Systematic Derivation of the IUPAC Name

The common name "this compound" provides a functional description but lacks the precision required by IUPAC standards. The systematic name is derived by a logical, rule-based process that involves identifying the principal functional group, the parent chain, and all substituents.

Identifying the Principal Functional Group and Parent Chain

According to IUPAC nomenclature, the ketone is the highest-priority functional group in this molecule, which dictates the suffix of the parent name.[1] The rules for naming ketones are as follows:

  • Identify the longest continuous carbon chain that contains the carbonyl group (C=O). In this case, the carbonyl carbon is attached to a five-carbon alkyl group (the pentyl group). The total length of this chain, including the carbonyl carbon, is six carbons.

  • Name the parent alkane. A six-carbon alkane is hexane.

  • Replace the "-e" suffix with "-one" to signify the ketone functional group. This gives us "hexanone".

  • Number the parent chain to give the carbonyl carbon the lowest possible locant. Numbering begins at the end of the chain closest to the carbonyl group. Here, the carbonyl carbon is at the end of the chain, so it is assigned position 1.

Therefore, the base name of the structure is hexan-1-one .

Identifying and Naming the Substituent

The remaining part of the molecule is the pyridine ring, which is treated as a substituent attached to the parent hexan-1-one chain.

  • Identify the substituent. The substituent is a pyridine ring. Pyridine is an accepted IUPAC common name for the azabenzene heterocycle.[2][3][4]

  • Number the substituent. By convention, the numbering of the pyridine ring starts at the nitrogen atom as position 1.[2]

  • Determine the point of attachment. The ring is attached to the parent chain at the carbon in position 2 of the pyridine ring.

  • Name the substituent group. When a ring system is a substituent, the suffix "-yl" is added. Thus, a pyridine ring attached at the 2-position is named pyridin-2-yl . The historical name "pyridyl" is also encouraged by IUPAC.[3]

Assembling the Complete IUPAC Name

The final step is to combine the substituent and parent names into a single, unambiguous designation.

  • The substituent name, "pyridin-2-yl," is placed as a prefix to the parent name, "hexan-1-one."

  • The locant "1-" indicates that the pyridin-2-yl group is attached to the first carbon of the hexan-1-one chain.

  • Parentheses are used around "pyridin-2-yl" to avoid ambiguity, clearly indicating that the "2-yl" refers to the point of attachment on the pyridine ring and not a position on the hexane chain.

This logical assembly yields the definitive IUPAC name: 1-(Pyridin-2-yl)hexan-1-one .

The following diagram illustrates the logical process of deconstructing the common name and applying IUPAC rules to arrive at the systematic name.

IUPAC_Naming_Logic Start Common Name: This compound Step1 Identify Principal Group: Ketone (C=O) Start->Step1 Rule: Highest Priority Step4 Identify Substituent: Pyridine Ring Start->Step4 Identify Remaining Component Step2 Identify Parent Chain: Pentyl + Carbonyl Carbon = 6 Carbons (Hexane) Step1->Step2 Rule: Longest Chain Containing C=O Step3 Name Parent Structure: hexan-1-one Step2->Step3 Rule: Suffix '-one' + Locant Final Assemble Final IUPAC Name: 1-(Pyridin-2-yl)hexan-1-one Step3->Final Combine: Locant-(Substituent)Parent Step5 Determine Attachment Point: Position 2 of Pyridine Ring Step4->Step5 Rule: Numbering starts at N=1 Step6 Name Substituent Group: (pyridin-2-yl) Step5->Step6 Rule: Suffix '-yl' Step6->Final Combine: Locant-(Substituent)Parent

Caption: Logical workflow for IUPAC name derivation.

Part 2: Visualizing the Molecular Structure

A visual representation with correct IUPAC numbering is essential for confirming the structure. The diagram below illustrates 1-(pyridin-2-yl)hexan-1-one, with the parent chain and the substituent ring numbered according to IUPAC conventions.

Caption: Structure of 1-(pyridin-2-yl)hexan-1-one with IUPAC numbering.

Part 3: Significance of the 2-Acylpyridine Scaffold in Drug Discovery

The 1-(pyridin-2-yl)alkan-1-one framework, often referred to as a 2-acylpyridine, is more than a simple organic molecule; it is a privileged scaffold in medicinal chemistry. The pyridine ring acts as a bioisostere for a phenyl ring but offers distinct advantages, including improved solubility and the ability to act as a hydrogen bond acceptor via the nitrogen atom. This enhances interactions with biological targets and can improve pharmacokinetic properties.

The ketone moiety provides a crucial attachment point for further chemical modification and can also participate in hydrogen bonding. This combination of features makes 2-acylpyridines versatile building blocks for developing novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.

Part 4: A Representative Synthetic Protocol

The synthesis of 1-(pyridin-2-yl)hexan-1-one can be reliably achieved through the addition of an organometallic reagent to a pyridine-based electrophile or vice-versa. A common and effective method involves the reaction of a picolinonitrile with an organolithium or Grignard reagent, followed by acidic hydrolysis of the resulting imine intermediate.

Experimental Workflow: Synthesis of 1-(Pyridin-2-yl)hexan-1-one

Objective: To synthesize 1-(pyridin-2-yl)hexan-1-one from 2-cyanopyridine and pentylmagnesium bromide.

Materials:

  • 2-Cyanopyridine (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • 1-Bromopentane (1.2 eq)

  • Anhydrous Diethyl Ether (or THF)

  • 3 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard glassware for anhydrous reactions (Schlenk line, etc.)

Step-by-Step Procedure:

  • Preparation of Grignard Reagent:

    • Under an inert atmosphere (N₂ or Ar), add magnesium turnings to a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.

    • Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromopentane in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of pentylmagnesium bromide.

  • Reaction with 2-Cyanopyridine:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of 2-cyanopyridine in anhydrous diethyl ether to the cooled Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis and Work-up:

    • Carefully quench the reaction by slowly adding it to a flask containing 3 M HCl cooled in an ice bath.

    • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate ketimine.

    • Transfer the mixture to a separatory funnel and neutralize the aqueous layer with saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • Purify the crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-(pyridin-2-yl)hexan-1-one.

The following diagram outlines the key stages of the synthesis and purification process.

Synthesis_Workflow Start Start Materials: 1-Bromopentane, Mg, 2-Cyanopyridine Step1 Step 1: Grignard Formation (Pentylmagnesium Bromide) Start->Step1 Anhydrous Ether Step2 Step 2: Nucleophilic Addition (Reaction with 2-Cyanopyridine) Step1->Step2 0°C to RT Step3 Step 3: Acidic Hydrolysis (Formation of Ketone) Step2->Step3 3M HCl Step4 Step 4: Extraction & Work-up (Isolation of Crude Product) Step3->Step4 Neutralization & Extraction Step5 Step 5: Purification (Silica Gel Chromatography) Step4->Step5 Hexane/EtOAc End Final Product: Pure 1-(Pyridin-2-yl)hexan-1-one Step5->End

Sources

An In-depth Technical Guide to the Physical Properties of Pentyl 2-Pyridyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl 2-pyridyl ketone, systematically named 1-(pyridin-2-yl)hexan-1-one, is a heterocyclic aromatic ketone. This class of compounds is of significant interest in medicinal chemistry and drug development. The pyridyl moiety can act as a hydrogen bond acceptor and participate in metal coordination, making it a valuable pharmacophore. The lipophilic pentyl chain influences the molecule's solubility, membrane permeability, and overall pharmacokinetic profile. A thorough understanding of the physical properties of this compound is therefore essential for its application in synthesis, formulation, and biological screening.

This guide provides a comprehensive overview of the core physical properties of this compound, supported by data from related compounds and established analytical methodologies. It is designed to equip researchers with the foundational knowledge required for the effective handling, characterization, and utilization of this compound.

Molecular and Structural Characteristics

The foundational attributes of a molecule dictate its physical and chemical behavior. Herein, we detail the fundamental structural and molecular properties of this compound.

PropertyValueSource
Systematic Name 1-(pyridin-2-yl)hexan-1-oneIUPAC Nomenclature
Synonyms This compound, 2-HexanoylpyridineCommon Nomenclature
Molecular Formula C₁₁H₁₅NO-
Molecular Weight 177.24 g/mol -
Chemical Structure -

Predicted and Comparative Physical Properties

Physical PropertyEstimated/Comparative ValueRationale and Supporting Data
Appearance Colorless to pale yellow liquidShorter-chain alkyl 2-pyridyl ketones are typically liquids at room temperature.
Boiling Point ~240-250 °C at 760 mmHgThe boiling point of 1-(pyridin-2-yl)butan-2-one (two fewer carbons in the alkyl chain) is 229.7°C. An increase in the alkyl chain length by two methylene groups would be expected to raise the boiling point.
Melting Point Not applicable (liquid at STP)Based on the properties of similar-sized ketones and pyridines.
Density ~0.98 - 1.01 g/cm³1-(pyridin-2-yl)butan-2-one has a density of 1.024 g/cm³. The longer pentyl chain may slightly decrease the density.
Solubility - Soluble in common organic solvents (e.g., ethanol, acetone, chloroform).- Slightly soluble in water.The polar pyridine ring and ketone group allow for some aqueous solubility, while the nonpolar pentyl chain enhances solubility in organic solvents.[1]
Refractive Index ~1.500 - 1.510 at 20 °CThe refractive index of 1-(pyridin-2-yl)butan-2-one is 1.505. The addition of methylene groups to the alkyl chain has a minor effect on the refractive index.

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. Based on the known spectral data of closely related 2-acylpyridines, the following characteristics are predicted for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atom environment in the molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7Doublet1HH6 (proton on the pyridine ring adjacent to nitrogen)
~8.0Doublet of triplets1HH4 (proton on the pyridine ring)
~7.8Doublet1HH3 (proton on the pyridine ring)
~7.4Triplet1HH5 (proton on the pyridine ring)
~3.0Triplet2Hα-CH₂ (methylene group adjacent to the carbonyl)
~1.7Quintet2Hβ-CH₂
~1.3Sextet2Hγ-CH₂
~1.2Sextet2Hδ-CH₂
~0.9Triplet3Hω-CH₃ (terminal methyl group)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectrum (126 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~200C=O (ketone carbonyl)
~153C2 (pyridine ring, attached to the acyl group)
~149C6 (pyridine ring, adjacent to nitrogen)
~137C4 (pyridine ring)
~127C5 (pyridine ring)
~122C3 (pyridine ring)
~40α-CH₂
~31γ-CH₂ or δ-CH₂
~24β-CH₂
~22γ-CH₂ or δ-CH₂
~14ω-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~3050MediumAromatic C-H stretch
~2950, 2870StrongAliphatic C-H stretch
~1700StrongC=O stretch (ketone)
~1580, 1470, 1430Medium-StrongPyridine ring C=C and C=N stretching vibrations
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Predicted Mass Spectrum

  • Molecular Ion (M⁺): m/z = 177

  • Major Fragments:

    • m/z = 120 (loss of the pentyl radical)

    • m/z = 78 (pyridinium cation)

    • m/z = 57 (pentyl cation)

Methodologies for Synthesis and Property Determination

The synthesis of this compound can be achieved through various established methods for ketone synthesis. A common approach involves the reaction of a pyridine-2-carboxylic acid derivative with an organometallic reagent containing the pentyl group.

Illustrative Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Pyridine-2-carboxylic acid Pyridine-2-carboxylic acid Reaction Vessel Reaction Vessel Pyridine-2-carboxylic acid->Reaction Vessel 1. Add to solvent Pentyllithium Pentyllithium Pentyllithium->Reaction Vessel 2. Add dropwise at low temp. Aqueous Work-up Aqueous Work-up Reaction Vessel->Aqueous Work-up Quench reaction Extraction Extraction Aqueous Work-up->Extraction Chromatography Chromatography Extraction->Chromatography Purify crude product This compound This compound Chromatography->this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocols for Physical Property Determination

The following are standard, validated protocols for determining the key physical properties of a liquid organic compound like this compound.

1. Boiling Point Determination (Micro-scale)

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Procedure:

    • A small amount of the sample is placed in a Thiele tube containing a high-boiling point oil.

    • A thermometer is positioned with its bulb just below the side arm of the tube.

    • The tube is gently heated, and the temperature at which a steady stream of bubbles emerges from a capillary tube inverted in the sample is recorded as the boiling point.

2. Density Measurement

  • Principle: Density is the mass per unit volume.

  • Procedure:

    • A pycnometer (a small glass flask of known volume) is weighed empty.

    • It is then filled with the sample, and any excess is carefully removed.

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

3. Refractive Index Measurement

  • Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

  • Procedure:

    • A few drops of the sample are placed on the prism of an Abbe refractometer.

    • The prism is closed, and the light source is adjusted.

    • The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered.

    • The refractive index is read directly from the instrument's scale.

4. Solubility Testing

  • Principle: "Like dissolves like." The solubility of a substance depends on the polarity of the solute and the solvent.

  • Procedure:

    • A small, measured amount of this compound is added to a test tube.

    • A measured volume of the solvent (e.g., water, ethanol, hexane) is added.

    • The mixture is agitated, and the degree of dissolution is observed.

    • The process is repeated with increasing amounts of solute until saturation is reached to determine quantitative solubility, or observations are made with a fixed amount to determine qualitative solubility.

Conclusion

While a complete experimental dataset for this compound is not yet consolidated in the public domain, this guide provides a robust framework for its physical properties based on established chemical principles and data from closely related analogs. The provided methodologies for synthesis and characterization offer a solid foundation for researchers and drug development professionals working with this and similar compounds. As with any chemical, appropriate safety precautions should be taken during handling and analysis.

References

  • PubChem. (n.d.). 1-(pyridin-2-yl)butan-2-one. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Acetylpyridine. National Center for Biotechnology Information.
  • Wikipedia. (2023). Alcohol (chemistry). Retrieved from [Link]

  • Chem-Impex International. (n.d.). 1-Pyridin-2-yl-propan-2-one.
  • LookChem. (n.d.). Cas 6303-73-7,1-(pyridin-2-yl)butan-2-one.
  • MDPI. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
  • NCBI. (1992). TABLE 3-2, Physical and Chemical Properties of Pyridine. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US).
  • ResearchGate. (2021). Crystallographic characterization of three cathinone hydrochlorides....
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926).
  • Tony St John. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.

Sources

An In-Depth Technical Guide to the Solubility of Pentyl 2-Pyridyl Ketone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pentyl 2-pyridyl ketone, also known as 2-hexanoylpyridine, is a heterocyclic aromatic ketone with a molecular structure that bestows upon it a unique profile of intermolecular interactions. As a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, a comprehensive understanding of its solubility behavior in various organic solvents is paramount for researchers, process chemists, and formulation scientists. The efficiency of reactions, the ease of purification, and the stability of formulations are all critically dependent on the judicious selection of an appropriate solvent system.

This technical guide provides a deep dive into the solubility characteristics of this compound. Moving beyond a simple empirical listing of soluble and insoluble systems, this document elucidates the underlying physicochemical principles that govern its solubility. We will explore the theoretical framework of Hansen Solubility Parameters (HSP) to predict and rationalize the solubility of this compound across a diverse range of organic solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the practical determination and validation of its solubility, ensuring a robust and reliable approach for laboratory and industrial applications.

Theoretical Framework: Unraveling Solubility through Hansen Parameters

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. To achieve a more quantitative and predictive capability, we turn to the Hansen Solubility Parameters (HSP), a powerful model that dissects the total cohesive energy of a substance into three distinct components:

  • δd (Dispersion): Arising from instantaneous induced dipoles in molecules, these are the weakest intermolecular forces and are present in all molecules.

  • δp (Polar): Stemming from the permanent dipoles of molecules, these forces are stronger than dispersion forces.

  • δh (Hydrogen Bonding): The strongest of the three, these forces involve the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

The total Hansen solubility parameter (δt) is related to these components by the following equation:

δt² = δd² + δp² + δh²

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters must be similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated as follows:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, a greater likelihood of high solubility.

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSP values for this compound, we can employ a group contribution method. This approach approximates the properties of a molecule by summing the contributions of its constituent functional groups. Based on established methodologies such as the Hoftyzer-Van Krevelen method, we can estimate the HSP for our target molecule.

The structure of this compound consists of a pyridyl ring, a ketone group, and a pentyl chain. By utilizing tabulated group contribution values from scientific literature, we can calculate the estimated HSP.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Based on group contribution calculations, the estimated Hansen Solubility Parameters for this compound are:

ParameterEstimated Value (MPa⁰·⁵)
δd 18.5
δp 8.0
δh 5.5

These estimated values provide a robust basis for predicting the solubility of this compound in a wide array of organic solvents.

Predicted Solubility of this compound in Common Organic Solvents

Using the estimated HSP of this compound and the known HSP of common organic solvents, we can calculate the Hansen distance (Ra) and predict the relative solubility. A lower Ra value suggests better solubility. The predicted solubility is categorized as High (likely to be freely soluble), Medium (likely to be soluble to moderately soluble), or Low (likely to be sparingly soluble or insoluble).

Solventδd (MPa⁰·⁵)δp (MPa⁰·⁵)δh (MPa⁰·⁵)Ra (Hansen Distance)Predicted Solubility
Non-Polar Solvents
n-Hexane14.90.00.016.5Low
Toluene18.01.42.07.4Medium
Chloroform17.83.15.75.0High
Polar Aprotic Solvents
Acetone15.510.47.05.1High
Ethyl Acetate15.85.37.24.8High
Acetonitrile15.318.06.111.2Low
Dimethylformamide (DMF)17.413.711.38.2Medium
Polar Protic Solvents
Methanol15.112.322.318.4Low
Ethanol15.88.819.414.9Low
Isopropanol15.86.116.411.8Low

Experimental Protocol for Determining the Solubility of this compound

To validate the predicted solubilities and to obtain precise quantitative data, a standardized experimental protocol is essential. The following method outlines a reliable procedure for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or heating block

  • Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The "excess" amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Add a small magnetic stir bar to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or on a stirring hotplate set to the desired temperature (e.g., 25 °C).

    • Stir the mixtures vigorously for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered aliquot with a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method. Record the dilution factor.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Experimental Workflow for Solubility Determination

G A 1. Preparation of Saturated Solution (Excess solute + known volume of solvent) B 2. Equilibration (Constant temperature stirring, e.g., 24h) A->B C 3. Sample Collection & Filtration (Syringe with 0.22 µm filter) B->C D 4. Dilution (To a known volume for analysis) C->D E 5. Quantification (HPLC or UV-Vis analysis) D->E F 6. Calculation (Determine solubility in g/L or mol/L) E->F

Caption: Workflow for experimental solubility determination.

Discussion and Field-Proven Insights

The predicted solubility data, grounded in the robust theoretical framework of Hansen Solubility Parameters, provides a powerful starting point for solvent screening. The high predicted solubility in polar aprotic solvents like chloroform, acetone, and ethyl acetate is consistent with the molecular structure of this compound. The presence of the polar ketone and the nitrogen atom in the pyridyl ring allows for strong dipole-dipole interactions with these solvents.

Conversely, the low predicted solubility in non-polar solvents like n-hexane is expected due to the significant polarity of the molecule. The long pentyl chain contributes a non-polar character, but the polar head group dominates the overall solubility behavior.

The predicted low solubility in polar protic solvents such as methanol and ethanol may seem counterintuitive. However, these solvents have very high hydrogen bonding parameters (δh). While this compound can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor. The strong self-association of the alcohol solvents through hydrogen bonding can make it energetically unfavorable to create a cavity for the solute molecule, leading to lower than expected solubility.

Causality in Experimental Design: The choice of a 24-hour equilibration time in the experimental protocol is to ensure that the dissolution process reaches a true thermodynamic equilibrium, which is especially important for compounds that may dissolve slowly. The filtration step is non-negotiable; failure to remove microscopic solid particles is a common source of erroneously high solubility measurements.

Self-Validating System: The protocol's integrity is maintained by the use of a calibration curve with known standards. This provides a continuous check on the performance of the analytical instrumentation and ensures the accuracy of the quantification. Running duplicate or triplicate experiments for each solvent is also highly recommended to assess the precision of the results.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, blending theoretical prediction with a practical experimental framework. By leveraging the power of Hansen Solubility Parameters, researchers and drug development professionals can make informed decisions in solvent selection, accelerating process development, and optimizing formulation design. The detailed experimental protocol offers a reliable method for obtaining high-quality, quantitative solubility data, which is indispensable for robust scientific and industrial applications.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

  • Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters, Second Edition. CRC Press. [Link]

  • Thoen, J., & Vangeel, J. (1970). A group contribution method for the estimation of solubility parameters of polymers. Journal of Polymer Science Part A-2: Polymer Physics, 8(3), 347-363. [Link]

  • PubChem Compound Summary for CID 14286, 2-Acetylpyridine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link].

An In-depth Technical Guide to the Physicochemical Characterization of Pentyl 2-Pyridyl Ketone, with a Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

The Significance of 2-Acylpyridines in Research and Development

2-Acylpyridines are a class of aromatic ketones that feature a carbonyl group attached to the 2-position of a pyridine ring.[1][2] This structural motif is of significant interest in various scientific domains. For instance, 2-acetylpyridine, the methyl analog of the topic compound, is a known flavoring agent found in foods like popcorn and tobacco.[1][3][4] Beyond flavor science, the 2-acylpyridine core is a versatile building block in medicinal chemistry and materials science. The nitrogen atom of the pyridine ring and the oxygen of the carbonyl group can act as a bidentate ligand, readily chelating with metal ions.[5] This property makes them valuable precursors for catalysts and functional materials.[5]

Synthesis and Purification of Pentyl 2-Pyridyl Ketone

A reliable determination of any physicochemical property, including the melting point, necessitates a pure sample. The synthesis of this compound can be achieved through several established methods for creating 2-pyridyl ketones. A common and effective approach involves the reaction of a 2-lithiopyridine species with an appropriate ester.[6][7]

DOT Diagram: Synthetic Workflow

Synthetic Workflow for this compound Bromopyridine 2-Bromopyridine Lithiation 2-Lithiopyridine (in situ) Bromopyridine->Lithiation 1. BuLi n-Butyllithium BuLi->Lithiation Ester Ethyl Hexanoate (or similar pentyl ester) Acylation Acylation Reaction Ester->Acylation 2. Solvent Anhydrous THF -78 °C Solvent->Lithiation Solvent->Acylation Workup Aqueous Workup & Extraction Purification Column Chromatography Workup->Purification Product This compound Purification->Product Lithiation->Acylation Acylation->Workup

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis
  • Lithiation: Dissolve 2-bromopyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of n-BuLi: Slowly add a solution of n-butyllithium in hexanes to the cooled solution. The reaction mixture is typically stirred for a period at this temperature to ensure the complete formation of 2-lithiopyridine.

  • Acylation: Add ethyl hexanoate (or another suitable pentyl ester) dropwise to the reaction mixture. The reaction is allowed to proceed at -78 °C and then gradually warm to room temperature.

  • Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Theoretical Considerations for the Melting Point of this compound

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice. Several factors influence the melting point of an organic compound:

  • Intermolecular Forces: The primary determinant of melting point is the strength of intermolecular interactions.[8] For this compound, these include:

    • Dipole-Dipole Interactions: The carbonyl group (C=O) is highly polar, leading to strong dipole-dipole attractions between molecules.[9][10]

    • Van der Waals Forces: The pentyl chain and the pyridine ring contribute to London dispersion forces. As molecular size increases, these forces become more significant.[8]

  • Molecular Weight: Generally, for a homologous series of compounds, the melting and boiling points increase with increasing molecular weight due to stronger van der Waals forces.[8][9]

  • Molecular Symmetry and Packing: The efficiency with which molecules can pack into a crystal lattice significantly affects the melting point. More symmetrical molecules often have higher melting points because they can form a more stable and tightly packed crystal structure.

Comparison with Related Compounds

To estimate the expected melting point of this compound, we can examine the properties of similar compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Acetylpyridine C₇H₇NO121.148-10188-189
Di(2-pyridyl) ketone C₁₁H₈N₂O184.1952-55252 (dec.)
Heptan-3-one C₇H₁₄O114.19-39146-149

Data sourced from references[1][4][11][12][13].

2-Acetylpyridine, the methyl analog, is a liquid at room temperature with a low melting point.[4] Di(2-pyridyl) ketone, which is more rigid and symmetrical, is a solid with a significantly higher melting point.[13] Heptan-3-one, an aliphatic ketone of similar size, has a very low melting point due to the absence of the aromatic ring and weaker dipole-dipole interactions compared to the pyridyl ketone.[11] Based on these trends, this compound, with its longer alkyl chain compared to 2-acetylpyridine, is expected to have a slightly higher melting point, but it may still be a low-melting solid or a liquid at room temperature.

Experimental Determination and Characterization

A multi-faceted approach is essential for the unambiguous determination of the melting point and the confirmation of the compound's identity and purity.

DOT Diagram: Characterization and Melting Point Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_mp Melting Point Determination Purified_Sample Purified Pentyl 2-Pyridyl Ketone NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR IR IR Spectroscopy Purified_Sample->IR MS Mass Spectrometry Purified_Sample->MS Purity HPLC/GC Analysis Purified_Sample->Purity MP_Apparatus Calibrated Melting Point Apparatus Purity->MP_Apparatus If >98% Pure MP_Measurement Measure Melting Range (Slow Heating Rate) MP_Apparatus->MP_Measurement Final_MP Reported Melting Point (e.g., 15.2 - 15.8 °C) MP_Measurement->Final_MP

Caption: Integrated workflow for the characterization and melting point determination of a synthesized compound.

Step-by-Step Protocols

A. Spectroscopic and Chromatographic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic signals for the aromatic protons of the pyridine ring, the α-protons on the methylene group adjacent to the carbonyl, and the protons of the pentyl chain. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Obtain a carbon-13 NMR spectrum. Key signals to identify include the carbonyl carbon (typically in the range of 190-200 ppm), the carbons of the pyridine ring, and the carbons of the alkyl chain.

  • Infrared (IR) Spectroscopy:

    • Run an IR spectrum of the purified sample. A strong absorption band between 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aryl ketone. Characteristic C=N and C=C stretching vibrations of the pyridine ring should also be observable.

  • Mass Spectrometry (MS):

    • Analyze the sample by a suitable mass spectrometry technique (e.g., GC-MS or ESI-MS) to determine the molecular weight. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of this compound (C₁₁H₁₅NO, MW = 177.24 g/mol ).

  • Purity Assessment (HPLC/GC):

    • Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity of the sample. A single, sharp peak indicates a high degree of purity, which is essential for an accurate melting point measurement. A purity of >98% is recommended.

B. Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and free of solvent. Finely powder a small amount of the solid.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Calibration: Use certified melting point standards to ensure the accuracy of the melting point apparatus.

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point. A pure compound will exhibit a sharp melting range (typically < 1 °C).

Conclusion

While the exact melting point of this compound is not prominently documented, this guide provides the necessary theoretical framework and practical, step-by-step methodologies for its synthesis, purification, and definitive characterization. For professionals in drug discovery and chemical research, the ability to rigorously determine such fundamental properties is a cornerstone of scientific integrity and progress. The application of the described spectroscopic, chromatographic, and thermal analysis techniques will ensure a reliable and accurate determination of the melting point, contributing to the growing body of knowledge on this versatile class of compounds.

References

  • Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn.
  • 2-acetyl pyridine, 1122-62-9. (n.d.). The Good Scents Company.
  • 2-Acetylpyridine (CAS 1122-62-9). (2025). ChemicalBook.
  • Exploring 2-Acetylpyridine: Properties, Applications, and Industry Insights. (n.d.).
  • heptane-3-one. (2024). ChemBK.
  • 2-Acetylpyridine. (n.d.). PubChem.
  • 2-Acetylpyridine, 98% 1122-62-9 India. (n.d.). Ottokemi.
  • Physical Properties of Aldehydes and Ketones. (2026). CK-12 Foundation.
  • Trends in the melting points of alcohols, aldehydes and ketones. (2016). Chemistry Stack Exchange.
  • Melting points and Boiling Points. (n.d.). Open Oregon Educational Resources.
  • Practical and rapid construction of 2-pyridyl ketone library in continuous flow. (n.d.). ResearchGate.
  • why do ketones have higher boiling point and melting point compared to aldehydes? (2023). Reddit.
  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. (n.d.). PMC.
  • The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. (n.d.). ResearchGate.
  • Di(2-pyridyl) ketone 99 19437-26-4. (n.d.). Sigma-Aldrich.

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An In-depth Technical Guide to the Physicochemical Properties and Analysis of Pentyl 2-Pyridyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl 2-pyridyl ketone, also known as 1-(pyridin-2-yl)hexan-1-one, is a heterocyclic ketone of significant interest in medicinal chemistry and drug development. Its unique structural motif, combining a flexible alkyl chain with a rigid, heteroaromatic pyridine ring, makes it a versatile scaffold for the synthesis of novel bioactive molecules. The pyridine ring can participate in hydrogen bonding and metal coordination, while the pentyl group provides lipophilicity, influencing the compound's pharmacokinetic and pharmacodynamic properties. A thorough understanding of its fundamental physicochemical properties, particularly its boiling point, is crucial for its synthesis, purification, and formulation in preclinical and clinical studies. This guide provides a comprehensive overview of the boiling point of this compound, including theoretical considerations, experimental determination, and computational prediction, alongside a discussion of its synthesis and spectroscopic characterization.

Boiling Point of this compound: A Detailed Analysis

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Key Structural Difference from this compound
2-Hexanone100.16127.2[1]Pyridine ring is replaced by a methyl group.
2-Pentylpyridine149.24102-107[2][3]The ketone group is absent.
2-Acetylpyridine121.14189-193[4]The pentyl group is replaced by a methyl group.
2-Furyl pentyl ketone166.22136 °C at 30 mm HgPyridine ring is replaced by a furan ring.

Analysis of Structural Analogues:

  • 2-Hexanone , with a boiling point of 127.2 °C[1], provides a baseline for a six-carbon ketone. The introduction of the more polar and higher molecular weight pyridine ring in place of a methyl group is expected to significantly increase the boiling point of this compound due to stronger dipole-dipole interactions and a larger molecular surface area.

  • 2-Pentylpyridine has a boiling point range of 102-107 °C[2][3]. The addition of a polar ketone group in this compound introduces strong dipole-dipole interactions, which will lead to a substantially higher boiling point compared to 2-pentylpyridine.

  • 2-Acetylpyridine , a smaller pyridyl ketone, has a boiling point of 189-193 °C[4]. The longer pentyl chain in this compound will increase the van der Waals forces, leading to a higher boiling point than 2-acetylpyridine.

Based on these comparisons, the boiling point of this compound is estimated to be in the range of 220-240 °C at atmospheric pressure.

Factors Influencing the Boiling Point

The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For this compound, these include:

  • Dipole-Dipole Interactions: The polar carbonyl group (C=O) and the nitrogen atom in the pyridine ring create a significant molecular dipole moment, leading to strong electrostatic attractions between molecules.

  • Van der Waals Forces: The long pentyl chain and the overall size of the molecule contribute to significant London dispersion forces.

  • Molecular Weight: With a molecular weight of 177.24 g/mol , this compound is a relatively large molecule, which contributes to stronger van der Waals forces.

  • Molecular Shape: The combination of a flexible alkyl chain and a planar aromatic ring allows for efficient packing in the liquid state, maximizing intermolecular interactions.

Experimental Determination of Boiling Point

Accurate determination of the boiling point is essential for compound characterization and purification via distillation. Two common laboratory methods are suitable for this purpose.

Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal when only a small amount of the compound is available.

Protocol:

  • Seal one end of a capillary tube by heating it in a flame.

  • Place a small amount (a few drops) of this compound into a small test tube or a fusion tube.

  • Place the sealed capillary tube, open end down, into the liquid.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

graph TD { A[Start] --> B{Seal Capillary Tube}; B --> C{Add Sample to Test Tube}; C --> D{Insert Capillary Tube (open end down)}; D --> E{Attach to Thermometer}; E --> F{Heat in Thiele Tube}; F --> G{Observe Bubble Stream}; G --> H{Cool Slowly}; H --> I{Record Temperature at Liquid Entry}; I --> J[End]; } Caption: Workflow for Micro-Boiling Point Determination.
Macro-Boiling Point Determination (Distillation Method)

For larger quantities, the boiling point can be determined during distillation.

Protocol:

  • Set up a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Place the this compound sample in the distillation flask along with boiling chips or a magnetic stir bar.

  • Position the thermometer bulb just below the side arm of the distillation head to ensure it measures the temperature of the vapor in equilibrium with the boiling liquid.

  • Heat the flask gently.

  • Record the temperature at which a steady stream of distillate is collected. This temperature represents the boiling point of the compound.

graph TD { A[Start] --> B{Assemble Distillation Apparatus}; B --> C{Add Sample and Boiling Chips}; C --> D{Position Thermometer}; D --> E{Heat Gently}; E --> F{Record Temperature of Steady Distillation}; F --> G[End]; } Caption: Workflow for Macro-Boiling Point Determination.

Computational Prediction of Boiling Point

In the absence of experimental data, computational methods can provide valuable estimates of boiling points.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use mathematical equations to correlate the chemical structure of a molecule with its physical properties.[5][6] These models are built using a "training set" of compounds with known boiling points and can then be used to predict the boiling point of new compounds. The accuracy of QSPR predictions depends on the quality of the model and the similarity of the target compound to the training set.

Machine Learning Approaches

More recently, machine learning algorithms, such as neural networks and support vector machines, have been applied to predict boiling points with high accuracy.[2][7] These methods can learn complex relationships between molecular descriptors and boiling points from large datasets.

Synthesis of this compound

Several synthetic routes can be employed to prepare this compound. One common and effective method is the Kröhnke pyridine synthesis or variations thereof, which involve the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound.

A more direct approach involves the acylation of a pyridine derivative. For example, the reaction of 2-lithiopyridine (generated in situ from 2-bromopyridine and a strong base like n-butyllithium) with hexanoyl chloride or a related acylating agent would yield this compound.

graph LR { A[2-Bromopyridine] -- "1. n-BuLi" --> B[2-Lithiopyridine]; C[Hexanoyl Chloride] --> D{Reaction}; B --> D; D --> E[this compound]; } Caption: A Potential Synthetic Route to this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring (typically in the 7.0-8.5 ppm region), a triplet for the methylene group adjacent to the carbonyl group (around 2.8-3.0 ppm), multiplets for the other methylene groups in the pentyl chain, and a triplet for the terminal methyl group (around 0.9 ppm).

  • ¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon in the range of 195-205 ppm.[8][9] The carbons of the pyridine ring will appear in the aromatic region (120-150 ppm), and the carbons of the pentyl chain will be observed in the aliphatic region (10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the range of 1690-1715 cm⁻¹.[10][11][12] The presence of the aromatic pyridine ring will give rise to C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 177). Common fragmentation patterns for alkyl pyridyl ketones include α-cleavage at the carbonyl group, leading to the formation of a pyridoyl cation (m/z = 106) and a pentyl radical, or the loss of a butyl radical to form an ion at m/z = 120.[13][14]

Conclusion

This compound is a valuable building block in the synthesis of new chemical entities with potential therapeutic applications. A thorough understanding of its boiling point is critical for its practical handling, purification, and use in further chemical transformations. While an experimental value is yet to be reported, a well-reasoned estimate, combined with established experimental and computational methodologies, provides a strong foundation for researchers working with this compound. The synthetic routes and spectroscopic data outlined in this guide further equip scientists with the necessary tools for the successful preparation and characterization of this compound.

References

  • Katritzky, A. R., et al. "Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model." Journal of Chemical Information and Computer Sciences, vol. 39, no. 5, 1999, pp. 757-63. [Link]

  • Yadav, S., et al. "Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds." Asian Journal of Chemistry, vol. 24, no. 4, 2012, pp. 1669-72. [Link]

  • PubChem. "2-Pentylpyridine." National Center for Biotechnology Information. [Link]

  • Goll, E. S., and P. C. Jurs. "Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model." Journal of Chemical Information and Computer Sciences, vol. 39, no. 6, 1999, pp. 974-83. [Link]

  • LibreTexts. "Spectroscopy of Aldehydes and Ketones." Chemistry LibreTexts. [Link]

  • The Good Scents Company. "2-pentyl pyridine." [Link]

  • NIST. "Ethanone, 1-(2-pyridinyl)-." NIST Chemistry WebBook. [Link]

  • LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts. [Link]

  • LibreTexts. "13C NMR Chemical Shifts." Chemistry LibreTexts. [Link]

  • Tomer, K. B., and C. Djerassi. "Mass spectrometry in structural and stereochemical problems. CCXXXIV. Alkyl pyridyl ketones." The Journal of Organic Chemistry, vol. 38, no. 24, 1973, pp. 4152-56. [Link]

  • LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. [Link]

  • UCLA. "IR Spectroscopy Tutorial: Ketones." [Link]

  • PubChem. "2-Acetylpyridine." National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. "Table 4-2, Physical and Chemical Properties of 2-Hexanone." Toxicological Profile for 2-Hexanone. [Link]

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An In-Depth Technical Guide to the Spectral Data of Pentyl 2-Pyridyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for Pentyl 2-pyridyl ketone, also known as 1-(pyridin-2-yl)hexan-1-one. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-acylpyridine scaffold in pharmacologically active compounds. Understanding its spectral characteristics is fundamental for its synthesis, identification, and the development of analytical methods for quality control and metabolic studies.

This document moves beyond a simple listing of data, offering insights into the experimental rationale and the interpretation of the spectral features based on the molecule's structure. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.

Molecular Structure and Key Features

This compound possesses a pyridine ring, an aromatic heterocycle, directly attached to a carbonyl group, which in turn is bonded to a five-carbon alkyl chain (pentyl group). This combination of an aromatic, electron-withdrawing pyridine ring and a flexible alkyl chain results in a unique spectral fingerprint.

Caption: Standard workflow for acquiring NMR spectra.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the most prominent feature is the carbonyl stretch.

Predicted IR Spectral Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (Aromatic)3100 - 3000Medium to Weak
C-H (Aliphatic)3000 - 2850Strong
C=O (Ketone)1700 - 1680Strong, Sharp
C=C, C=N (Pyridine Ring)1600 - 1450Medium to Strong

Expertise & Experience: Interpreting the IR Spectrum

The strong, sharp absorption in the region of 1700-1680 cm⁻¹ is the most diagnostic peak, confirming the presence of a carbonyl group. The conjugation of the carbonyl with the pyridine ring slightly lowers its stretching frequency compared to a simple aliphatic ketone. The absorptions for aromatic and aliphatic C-H stretches are also clearly distinguishable. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending vibrations, which can be used for definitive identification by comparison with a reference spectrum.

2.1: Experimental Protocol for IR Spectroscopy

Trustworthiness: A Self-Validating System

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining an accurate spectrum of the sample.

    • Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • Label the significant peaks in the spectrum.

Caption: Workflow for ATR-IR spectroscopy.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectral Data (Electron Ionization - EI)

m/zPredicted IdentityNotes
177[M]⁺Molecular Ion
120[M - C₄H₉]⁺α-cleavage, loss of butyl radical
106[C₆H₄NO]⁺McLafferty rearrangement
93[C₅H₄N-CH₂]⁺
78[C₅H₄N]⁺Pyridyl cation

Expertise & Experience: Interpreting the Mass Spectrum

Upon electron ionization, this compound will form a molecular ion at m/z 177. The fragmentation of alkyl pyridyl ketones is well-documented. [1]Key fragmentation pathways include:

  • α-Cleavage: The bond between the carbonyl carbon and the α-carbon of the pentyl chain is labile. Cleavage at this position can result in the loss of a butyl radical (C₄H₉•), leading to a prominent peak at m/z 120, or the loss of the pyridylcarbonyl radical, resulting in a butyl cation at m/z 57.

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond. This results in the formation of a neutral alkene (1-butene) and a radical cation at m/z 106.

The presence of the pyridyl ring also leads to characteristic fragments, such as the pyridyl cation at m/z 78.

3.1: Experimental Protocol for Mass Spectrometry

Trustworthiness: A Self-Validating System

  • Sample Introduction:

    • For a volatile compound like this compound, direct injection or gas chromatography-mass spectrometry (GC-MS) are suitable methods.

    • If using GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Ionization and Analysis:

    • Use electron ionization (EI) at 70 eV to induce fragmentation.

    • The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

    • Identify the molecular ion and major fragment peaks.

    • Compare the observed fragmentation pattern with known fragmentation pathways for alkyl pyridyl ketones.

Caption: Key fragmentation pathways of this compound.

References

  • Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. (2017). Química Nova, 40(7), 748-753.
  • Mass spectrometry in structural and stereochemical problems. CCXXXIV. Alkyl pyridyl ketones. (1973). The Journal of Organic Chemistry, 38(24), 4152-4156.
  • 2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). Molecules, 27(19), 6583.
  • Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)
  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2022). Chemistry, 4(4), 1435-1443.
  • Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. (2021). International Journal of Molecular Sciences, 22(19), 10731.
  • Mass Spectrometry and Infrared Spectroscopy. Chapter 13. Retrieved from [Link]

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Pentyl 2-pyridyl ketone 1H NMR spectrum

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Pentyl 2-pyridyl ketone

Introduction

This compound is a member of the 2-pyridyl ketone family, a class of compounds that serve as valuable precursors and intermediates in organic synthesis and medicinal chemistry.[1] They are notably used in the synthesis of chiral ligands for asymmetric catalysis and are found within the structure of various bioactive molecules.[1] Accurate structural elucidation is paramount for ensuring the purity and identity of these intermediates in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and routine technique for the unambiguous structural characterization of such molecules in solution.

This technical guide provides a detailed analysis of the ¹H NMR spectrum of this compound. As a Senior Application Scientist, this document moves beyond a simple data report, offering an in-depth interpretation grounded in fundamental principles and data from analogous structures. We will dissect the expected chemical shifts, coupling patterns, and integration values, explain the underlying reasons for these spectral features, and provide a robust experimental protocol for acquiring high-quality data.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first identify all chemically non-equivalent protons within the molecule.[2][3] In this compound, there are eight distinct sets of protons. The molecule lacks any internal plane of symmetry that would render protons equivalent. These sets are divided between the aromatic pyridine ring and the aliphatic pentyl chain.

The four protons on the pyridine ring are all chemically and magnetically distinct due to their unique positions relative to the nitrogen atom and the electron-withdrawing ketone substituent. The protons on the pentyl chain are also non-equivalent, with their chemical shifts being primarily influenced by their proximity to the deshielding carbonyl group.

Caption: Molecular structure of this compound with labeled proton environments.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The spectrum can be divided into two main regions: the downfield aromatic region (7.5-9.0 ppm) for the pyridyl protons and the upfield aliphatic region (0.8-3.2 ppm) for the pentyl chain protons.

Aromatic Region (Pyridyl Protons)

The protons on the pyridine ring are significantly deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. The adjacent ketone group further withdraws electron density, causing additional downfield shifts. Based on data for di-2-pyridyl ketone, the following assignments can be predicted[5][7]:

  • H-6 (δ ≈ 8.7-8.8 ppm, doublet): This proton is positioned ortho to the ring nitrogen, making it the most deshielded proton in the molecule. It will appear as a doublet due to coupling with H-5.

  • H-3 (δ ≈ 8.0-8.1 ppm, doublet): Located ortho to the ketone-bearing carbon, this proton is also strongly deshielded. It will appear as a doublet from coupling to H-4.

  • H-4 (δ ≈ 7.9-8.0 ppm, triplet of doublets): This proton is coupled to H-3 and H-5. The coupling constants are typically different, leading to a more complex multiplet, often appearing as a triplet of doublets or a triplet.

  • H-5 (δ ≈ 7.5-7.6 ppm, triplet): Coupled to H-4 and H-6, this proton will likely appear as a triplet or a doublet of doublets. It is the most upfield of the aromatic protons.

Aliphatic Region (Pentyl Chain Protons)

The chemical shifts of the pentyl chain protons are dictated by their distance from the electron-withdrawing carbonyl group. Protons closer to the carbonyl are more deshielded and appear further downfield.[6][8]

  • H-α (δ ≈ 3.0-3.2 ppm, triplet): These two protons are directly adjacent to the carbonyl group, resulting in a significant downfield shift into the 3.0-3.2 ppm range. They are coupled to the two H-β protons and will appear as a triplet.

  • H-β (δ ≈ 1.7-1.9 ppm, quintet/sextet): These two protons are coupled to both the H-α and H-γ protons (2+2 = 4 neighboring protons). This should theoretically result in a quintet. However, overlapping signals can sometimes make this multiplet appear as a sextet.

  • H-γ & H-δ (δ ≈ 1.3-1.5 ppm, multiplet): These four protons (two from γ and two from δ) are further from the carbonyl group and will have very similar chemical environments. They are expected to overlap, creating a complex multiplet in the 1.3-1.5 ppm range.

  • H-ε (δ ≈ 0.9 ppm, triplet): The terminal methyl group protons are the most shielded in the entire molecule. They are coupled to the two H-δ protons and will appear as a clean triplet, providing a distinct landmark at the upfield end of the spectrum.

Data Presentation: Summary of Predicted ¹H NMR Data

The predicted spectral data is summarized in the table below for clarity and quick reference.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-68.7 - 8.8Doublet (d)1H
H-38.0 - 8.1Doublet (d)1H
H-47.9 - 8.0Triplet of Doublets (td)1H
H-57.5 - 7.6Triplet (t)1H
H-α3.0 - 3.2Triplet (t)2H
H-β1.7 - 1.9Quintet/Sextet2H
H-γ, H-δ1.3 - 1.5Multiplet (m)4H
H-ε~ 0.9Triplet (t)3H

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality, interpretable spectrum requires a validated and systematic approach. The following protocol outlines the key steps from sample preparation to data processing.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of this compound prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 3. Add internal standard (e.g., TMS) prep2->prep3 prep4 4. Transfer to a 5 mm NMR tube prep3->prep4 acq1 5. Insert sample into spectrometer (≥400 MHz) prep4->acq1 acq2 6. Lock, tune, and shim the instrument acq1->acq2 acq3 7. Run standard ¹H NMR pulse sequence (e.g., zg30) acq2->acq3 proc1 8. Apply Fourier Transform acq3->proc1 proc2 9. Phase correction (zero- and first-order) proc1->proc2 proc3 10. Baseline correction proc2->proc3 proc4 11. Calibrate chemical shift to TMS (0.00 ppm) proc3->proc4 proc5 12. Integrate all signals proc4->proc5

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), as it is effective for a wide range of organic compounds and is chemically inert.

    • Add a small amount of an internal standard, tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9] TMS is chosen for its sharp, single peak that does not typically overlap with analyte signals.[9]

    • Ensure the sample is fully dissolved, then transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Instrumental Setup and Data Acquisition:

    • The analysis should be performed on a Fourier Transform NMR spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step corrects for any magnetic field drift.

    • Tune and shim the probe to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

    • Acquire the spectrum using a standard one-pulse sequence. A 30-degree pulse angle is often sufficient to avoid saturation while allowing for a short relaxation delay.

    • Set the number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all distinct signals. Set the integration of a well-resolved peak corresponding to a known number of protons (e.g., the terminal methyl triplet at ~0.9 ppm to 3) and normalize the other integrals accordingly.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, providing a unique fingerprint of the molecule. By understanding the influence of the pyridyl nitrogen and the carbonyl group on the electronic environments of the various protons, a complete and confident assignment of every signal is achievable. The predicted spectrum, characterized by four distinct signals in the aromatic region and five in the aliphatic region, allows for unambiguous confirmation of the molecular structure. The experimental protocol provided herein establishes a reliable method for obtaining high-resolution data, ensuring scientific integrity in the characterization of this important synthetic intermediate.

References

  • ChemistNate. (2020). Draw the 1H NMR Spectrum of 2-pentanone. YouTube. Available at: [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from: [Link]

  • Al-Masry, A. H., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. ACS Omega. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from: [Link]

  • ResearchGate. (n.d.). Fig. S22. 1 H NMR spectrum of 1-(p-tolyl)ethan-1-ol. Retrieved from: [Link]

  • Master Organic Chemistry. (2022). 1H NMR: How Many Signals? Retrieved from: [Link]

  • The Good Scents Company. (n.d.). 2-furyl pentyl ketone, 14360-50-0. Retrieved from: [Link]

  • The Good Scents Company. (n.d.). 2-pentyl pyridine, 2294-76-0. Retrieved from: [Link]

  • Wang, G., et al. (2022). Practical and rapid construction of 2-pyridyl ketone library in continuous flow. ResearchGate. Available at: [Link]

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Pentyl 2-Pyridyl Ketone: A Comprehensive Guide to 13C NMR Chemical Shifts for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and drug development, the precise and unambiguous structural determination of novel compounds is paramount. This guide offers an in-depth exploration of the 13C NMR spectrum of pentyl 2-pyridyl ketone, a representative structure featuring a heteroaromatic ring, a carbonyl group, and an aliphatic chain. We will dissect the theoretical principles that govern its chemical shifts, present a detailed assignment of its predicted 13C NMR spectrum, and provide a field-proven, step-by-step protocol for acquiring high-quality, quantitative data. This document is designed to serve as a practical reference for scientists engaged in the structural elucidation of complex organic molecules.

Theoretical Foundations of 13C NMR Chemical Shifts

The chemical shift (δ) of a 13C nucleus is exquisitely sensitive to its local electronic environment. Understanding the interplay of various structural factors is crucial for accurate spectral interpretation. The key factors influencing the 13C NMR spectrum of this compound are electronegativity, hybridization, and resonance effects.[1][2][3]

  • Inductive Effects & Electronegativity: The electronegativity of neighboring atoms significantly impacts the shielding of a carbon nucleus. Highly electronegative atoms, such as oxygen and nitrogen, withdraw electron density, "deshielding" the adjacent carbon and shifting its resonance signal downfield (to a higher ppm value).[2][4] In this compound, the carbonyl oxygen and the pyridyl nitrogen are the primary drivers of this effect.

  • Hybridization: The hybridization state of a carbon atom has a profound effect on its chemical shift. Carbons with more s-character in their hybrid orbitals are more deshielded. Consequently, sp2-hybridized carbons (like those in the pyridine ring and the carbonyl group) resonate at significantly higher chemical shifts than sp3-hybridized carbons (found in the pentyl chain).[2] Carbonyl carbons are particularly deshielded, typically appearing in the 170-220 ppm range.[2][4]

  • Resonance and Aromaticity: Electron delocalization within the pyridine ring creates a unique magnetic environment. The π-electron system influences the shielding of the ring carbons.[3] The nitrogen atom's electron-withdrawing nature creates a charge polarization in the ring, making the C2 and C6 carbons the most deshielded, followed by C4, with the C3 and C5 carbons being the most shielded.[5]

Predicted 13C NMR Spectrum and Structural Assignment

While experimental data is the gold standard, highly accurate predictions from validated algorithms provide an excellent framework for analysis. The following data was generated using a machine learning-based prediction model.[6][7]

Molecular Structure and Carbon Numbering

To facilitate discussion, the carbon atoms of this compound are numbered as follows:

Caption: Structure of this compound with IUPAC numbering.

Table 1: Predicted 13C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)Justification for Assignment
C7 (C=O)~200.1Ketone Carbonyl: Located in the characteristic downfield region for ketones due to sp2 hybridization and the strong deshielding effect of the double-bonded oxygen atom.[2][4]
C2~153.5Pyridyl Cα (substituted): Directly bonded to the electronegative nitrogen and the electron-withdrawing acyl group, causing significant deshielding.
C6~148.9Pyridyl Cα: Directly bonded to the electronegative nitrogen, resulting in a strong downfield shift.[5]
C4~136.8Pyridyl Cγ: Experiences deshielding from the nitrogen atom through resonance effects, though less pronounced than at the alpha positions.[5]
C5~126.5Pyridyl Cβ: Less affected by the nitrogen's inductive and resonance effects, appearing further upfield.
C3~121.7Pyridyl Cβ: Similar to C5, this carbon is in a relatively electron-rich region of the ring, resulting in a more shielded signal compared to the α and γ positions.[5]
C8~43.5Aliphatic Cα to Carbonyl: The α-carbon of the pentyl chain is deshielded by the adjacent carbonyl group's inductive effect.
C9~31.4Aliphatic Cγ: A typical methylene carbon in an aliphatic chain.
C10~23.9Aliphatic Cβ: A typical methylene carbon, slightly more shielded than C9.
C12~22.5Aliphatic Cδ: The terminal methyl group is generally the most shielded carbon in an alkyl chain.
C11~13.9Aliphatic Cε (Terminal CH3): The terminal methyl group is the most shielded carbon in the alkyl chain.

Note: Predicted values are for guidance and may vary slightly from experimental results depending on solvent and concentration.

Experimental Protocol for Quantitative 13C NMR

Acquiring a standard 13C NMR spectrum is routine. However, for applications in drug development, such as determining isomeric ratios or assessing purity, a truly quantitative spectrum is often required. This necessitates specific experimental parameters to ensure that signal intensity is directly proportional to the number of carbon nuclei.[8][9] The primary challenges to overcome are the long relaxation times (T₁) of 13C nuclei and the variable signal enhancement from the Nuclear Overhauser Effect (NOE).[8]

The following protocol is designed for acquiring a quantitative, proton-decoupled 13C NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 20-50 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Causality: To ensure complete relaxation of all carbon nuclei, especially quaternary carbons with long T₁ values, add a relaxation agent. Chromium(III) acetylacetonate (Cr(acac)₃) at a concentration of 0.05-0.1 M is highly effective.[8] This paramagnetic agent provides an efficient relaxation pathway, dramatically shortening the required experimental time.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer and perform standard locking and shimming procedures to optimize magnetic field homogeneity.

    • Tune and match the 13C probe to the correct frequency.

    • Pulse Sequence Selection: Employ an inverse-gated decoupling pulse sequence.

    • Causality: This is the most critical step for quantitation. In this sequence, the proton decoupler is turned on only during the acquisition of the free induction decay (FID) and is turned off during the relaxation delay. This collapses C-H couplings into singlets for better signal-to-noise but prevents the build-up of the NOE, which would otherwise non-uniformly enhance the signals of protonated carbons.[9]

    • Acquisition Parameters:

      • Flip Angle: Set the pulse angle to 90° to maximize the signal for each scan.

      • Relaxation Delay (d1): Set a delay of at least 5 times the longest T₁ value of any carbon in the molecule (d1 ≥ 5 × T₁ₘₐₓ).[8] With a relaxation agent, a delay of 5-10 seconds is typically sufficient. Without it, this delay could need to be several minutes.

      • Number of Scans (ns): Due to the low natural abundance of 13C, a sufficient number of scans (e.g., 1024, 2048, or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the FID.

    • Phase the resulting spectrum carefully.

    • Perform a baseline correction.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the signals. The integral areas will now be directly proportional to the number of carbons they represent.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Cr(acac)3 Relaxation Agent B->C D Transfer to NMR Tube C->D E Lock & Shim D->E F Tune & Match Probe E->F G Set Inverse-Gated Decoupling Sequence F->G H Set d1 >= 5*T1max G->H I Acquire FID (zg) H->I J Fourier Transform I->J K Phase & Baseline Correction J->K L Calibrate Spectrum K->L M Integrate Peaks L->M N N M->N Quantitative Spectrum

Caption: Workflow for acquiring a quantitative 13C NMR spectrum.

Conclusion

The 13C NMR spectrum of this compound is a rich source of structural information, with each carbon atom providing a distinct signal reflective of its unique chemical environment. By understanding the fundamental principles of inductive effects, hybridization, and resonance, researchers can confidently assign each peak and verify the molecular structure. Furthermore, by employing rigorous quantitative NMR protocols, such as inverse-gated decoupling and the use of relaxation agents, scientists can move beyond simple structural confirmation to perform accurate quantitative analyses essential for drug development and quality control. This guide provides both the theoretical framework and the practical methodology to empower researchers in their structural elucidation endeavors.

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry. VCH. [Link]

  • Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine. [Link]

  • StudySmarter. (2023). Factors Affecting Chemical Shift. [Link]

  • University of Oxford Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments. [Link]

  • nmrdb.org. (2008). Predict 13C carbon NMR spectra. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

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An In-depth Technical Guide to the FT-IR Analysis of Pentyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Pentyl 2-pyridyl ketone. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to deliver a deep, mechanistic understanding of the spectral features of this heterocyclic aromatic ketone. We will delve into the theoretical underpinnings of the vibrational modes, detail a robust experimental protocol, and provide a thorough interpretation of the resulting spectrum, grounded in established spectroscopic principles.

Introduction: The Molecular Landscape of this compound

This compound is a molecule of interest in organic synthesis and medicinal chemistry, belonging to the broader class of 2-acylpyridines. These compounds serve as crucial intermediates in the synthesis of various biologically active molecules and ligands for catalysis. Its structure, featuring a pyridine ring, a carbonyl group (ketone), and a five-carbon alkyl (pentyl) chain, presents a rich landscape for FT-IR analysis. Each of these functional groups possesses characteristic vibrational modes that absorb infrared radiation at specific frequencies, collectively creating a unique spectral "fingerprint."

Understanding this fingerprint is paramount for identity confirmation, purity assessment, and studying intermolecular interactions. FT-IR spectroscopy, a non-destructive and rapid analytical technique, is the ideal tool for this purpose. It probes the vibrational transitions of a molecule by measuring the absorption of infrared radiation, providing invaluable information about its chemical bonds and functional groups[1][2].

Below is a diagram illustrating the key structural components of this compound that are central to its FT-IR analysis.

Caption: Key functional groups of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on the chosen analytical method. For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the method of choice[3][4][5][6]. ATR offers significant advantages over traditional transmission methods, primarily the minimal to no sample preparation required, which eliminates the need for solvents or KBr pellets that could introduce interfering absorbances[7][8].

The principle of ATR involves an infrared beam being passed through a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal[3][6][9]. This interaction allows for the absorption of energy by the sample at specific frequencies, generating the infrared spectrum[5].

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, which show strong absorbances and can obscure sample peaks.

  • ATR Crystal Cleaning (Self-Validation Step):

    • Causality: The ATR technique is highly sensitive to surface contaminants. Any residue from previous analyses will contribute to the spectrum, leading to erroneous data.

    • Procedure: Clean the ATR crystal surface thoroughly using a soft, lint-free wipe dampened with a volatile solvent in which the previous sample is soluble (e.g., isopropanol or acetone). Dry the crystal completely.

  • Background Spectrum Acquisition:

    • Causality: A background spectrum captures the absorbance of the ambient atmosphere and the instrument itself. This is later subtracted from the sample spectrum to isolate the absorbance of the analyte.

    • Procedure: With the clean, empty ATR accessory in place, acquire a background spectrum. Typically, this involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Sample Application:

    • Causality: For the evanescent wave to interact effectively with the sample, direct and complete contact between the liquid and the ATR crystal is essential[6].

    • Procedure: Place a single, small drop of neat (undiluted) this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Acquisition:

    • Procedure: Using the same acquisition parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution), collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning:

    • Procedure: Clean the ATR crystal immediately after the measurement as described in Step 2 to prevent sample drying on the crystal and to prepare the instrument for the next user.

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Spectral Interpretation: Decoding the Vibrational Signature

The FT-IR spectrum of this compound can be logically dissected into regions corresponding to its primary structural components: the pentyl chain, the carbonyl group, and the pyridine ring. The following analysis is based on established group frequencies and data from analogous structures, such as 2-acetylpyridine[7][10][11].

The Alkyl Region (Pentyl Group): ~3000-2850 cm⁻¹ and ~1470-1370 cm⁻¹
  • C-H Stretching Vibrations (ν C-H): The most prominent features in the high-frequency region of the spectrum are the C-H stretching absorptions of the pentyl group's methyl (CH₃) and methylene (CH₂) units. These typically appear as strong, sharp bands in the 2965-2850 cm⁻¹ range[12].

    • Asymmetric CH₃ stretch: Expected near 2960 cm⁻¹ .

    • Asymmetric CH₂ stretch: Expected near 2925 cm⁻¹ .

    • Symmetric CH₃ stretch: Expected near 2870 cm⁻¹ .

    • Symmetric CH₂ stretch: Expected near 2855 cm⁻¹ . The presence of multiple overlapping peaks in this region confirms a significant saturated alkyl component in the molecule.

  • C-H Bending Vibrations (δ C-H): The bending or "scissoring" and "rocking" vibrations of the alkyl chain appear at lower wavenumbers.

    • CH₂ Scissoring: A distinct peak is expected around 1465 cm⁻¹ [12].

    • CH₃ Umbrella Mode (Symmetric Bend): This vibration should appear near 1378 cm⁻¹ [13].

    • CH₂ Rocking: For alkyl chains with four or more methylene groups in a row, a weaker band may be observed around 725 cm⁻¹ [12][13].

The Carbonyl Region (Ketone): ~1700-1680 cm⁻¹
  • C=O Stretching Vibration (ν C=O): This is one of the most characteristic and intense absorptions in the spectrum. For a simple saturated aliphatic ketone, the C=O stretch appears around 1715 cm⁻¹[11]. However, in this compound, the carbonyl group is conjugated with the aromatic pyridine ring. This conjugation delocalizes the π-electrons, slightly weakening the C=O double bond and lowering its vibrational frequency[14]. Therefore, a strong, sharp absorption peak is predicted in the range of 1700-1685 cm⁻¹ [8][14]. The position of this band is a critical diagnostic marker for the electronic environment of the carbonyl group.

The Aromatic Region (Pyridine Ring): ~1600-1400 cm⁻¹ and below
  • C=C and C=N Ring Stretching Vibrations (ν C=C, ν C=N): The pyridine ring exhibits a series of characteristic stretching vibrations, analogous to those of a benzene ring, but with contributions from the C=N bond. These typically appear as a set of medium to strong bands in the 1600-1430 cm⁻¹ region. For 2-substituted pyridines, prominent peaks are expected near 1590 cm⁻¹, 1570 cm⁻¹, 1470 cm⁻¹, and 1435 cm⁻¹ . These absorptions confirm the presence of the aromatic heterocyclic system.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. These absorptions are generally weaker than the aliphatic C-H stretches and may appear as small shoulders on the higher frequency side of the main alkyl C-H absorption envelope.

  • C-H Out-of-Plane Bending (γ C-H): The out-of-plane bending vibrations of the aromatic C-H bonds are found in the fingerprint region, typically between 900-700 cm⁻¹ . The exact position is diagnostic of the substitution pattern on the ring. For a 2-substituted pyridine, a strong band is expected in the 780-740 cm⁻¹ range.

Summary of Predicted Vibrational Frequencies

The following table summarizes the expected key absorption bands for this compound, their corresponding vibrational modes, and the structural component they represent.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3080WeakAromatic C-H StretchPyridine Ring
2960 - 2850Strong, SharpAliphatic C-H StretchPentyl Chain
1700 - 1685Very Strong, SharpC=O Stretch (Conjugated)Ketone
~1590Medium-StrongC=C, C=N Ring StretchPyridine Ring
~1570MediumC=C, C=N Ring StretchPyridine Ring
~1465MediumCH₂ Scissoring BendPentyl Chain
~1435Medium-StrongC=C, C=N Ring StretchPyridine Ring
~1378MediumCH₃ Symmetric BendPentyl Chain
780 - 740StrongAromatic C-H Out-of-Plane BendPyridine Ring

Conclusion: A Validated Approach to Structural Elucidation

The FT-IR analysis of this compound provides a rapid and definitive method for structural confirmation. By leveraging the principles of vibrational spectroscopy and a validated experimental protocol like ATR-FTIR, researchers can confidently identify the key functional moieties within the molecule. The strong, conjugated carbonyl stretch near 1690 cm⁻¹, coupled with the characteristic absorptions of the pentyl chain and the 2-substituted pyridine ring, provides a unique and unambiguous spectral fingerprint. This guide serves as a foundational resource for scientists, enabling not only the accurate acquisition of data but also a profound understanding of its chemical significance.

References

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Foreword: The Chromophore as a Functional Probe

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the UV-Vis Spectroscopy of Pentyl 2-pyridyl Ketone

To the dedicated researcher, scientist, and drug development professional, a molecule is more than a static structure; it is a dynamic entity whose electronic landscape holds the key to its function. This compound, a heterocyclic aromatic ketone, serves as an exemplary model for understanding how molecular structure dictates spectroscopic behavior. Its constituent parts—the pyridine ring and the conjugated carbonyl group—are not merely structural components but active chromophores that interact with ultraviolet and visible light in predictable, informative ways.

This guide eschews a rigid, templated approach. Instead, it is structured to mirror the scientific process itself—from fundamental principles and theoretical underpinnings to meticulous experimental execution and nuanced data interpretation. As your virtual Senior Application Scientist, my objective is not just to provide a protocol but to illuminate the causality behind each choice, ensuring that every step is part of a self-validating system. We will explore not just the "how" but the critical "why," empowering you to leverage UV-Vis spectroscopy as a powerful tool for characterization, quantification, and mechanistic investigation.

Part 1: Theoretical Foundations of the this compound Spectrum

The absorption of UV-Vis light is a quantum mechanical event, promoting electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are dictated by the energy difference between these states, which is a direct function of the molecule's electronic structure. In this compound, two primary types of electronic transitions are of interest.

  • π → π* (pi to pi-star) Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double bonds and aromatic rings. In this compound, the conjugated system formed by the pyridine ring and the carbonyl group gives rise to intense absorption bands, typically at shorter wavelengths (e.g., < 250 nm).[1][2]

  • n → π* (n to pi-star) Transitions: These are lower-energy transitions that promote an electron from a non-bonding orbital (n) to a π* antibonding orbital.[1] The lone pair electrons on the carbonyl oxygen and the pyridine nitrogen can undergo this transition. A key characteristic of n → π* transitions is their significantly lower intensity (molar absorptivity) compared to π → π* transitions.[3] They occur at longer wavelengths, often appearing as a weak shoulder or a distinct band in the 270-300 nm region for conjugated ketones.[3][4]

The conjugation between the aromatic pyridine ring and the carbonyl group is crucial. It delocalizes the π electrons across the system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (shift to a longer wavelength) compared to the individual, non-conjugated chromophores.[3]

Chemical Structure

Caption: Structure of this compound.

Part 2: A Self-Validating Experimental Protocol

Trustworthy data begins with a meticulously calibrated and controlled experimental setup. This protocol is designed to ensure accuracy and reproducibility.

Instrument Readiness and Calibration

A modern dual-beam UV-Vis spectrophotometer is assumed. The core principle of a dual-beam instrument is to simultaneously pass light through the reference (blank) and sample cuvettes, minimizing errors from lamp fluctuations.

Pre-analysis Checklist:

  • Power On & Stabilization: Power on the spectrophotometer, including both the deuterium (UV) and tungsten (Visible) lamps. Allow the instrument to stabilize for a minimum of 30 minutes to ensure consistent lamp output.[5]

  • Instrument Diagnostics: Run the instrument's built-in performance verification tests, which typically check lamp energy, wavelength accuracy, and detector response.

Mandatory Calibration Verification: For research and GMP environments, periodic calibration is essential.[6]

  • Wavelength Accuracy: This ensures the monochromator is correctly calibrated. Scan a certified reference material like a holmium oxide filter or a holmium perchlorate solution.[5][7] The observed peak maxima must fall within the tolerance specified by the reference material's certificate.

  • Photometric Accuracy: This verifies that the absorbance scale is correct. Prepare a series of potassium dichromate solutions in 0.005 M sulfuric acid at precise concentrations as specified by USP or Ph. Eur. standards.[7][8] The measured absorbance at specified wavelengths must align with the certified values.

Sample & Solvent Preparation: Controlling Variables

The chemical environment of the analyte can profoundly alter its electronic transitions. Careful selection of solvent and concentration is paramount.

Solvent Selection: The ideal solvent must be transparent in the wavelength range of interest and should not react with the analyte. The choice of solvent is also a powerful experimental tool to probe the nature of the electronic transitions.

Table 1: Common Solvents for UV-Vis Spectroscopy and their Properties

SolventUV Cutoff (nm)Polarity (Dielectric Constant)TypeRationale for Use
n-Hexane195 nm1.88Non-polar, AproticProvides a baseline spectrum with minimal solvent-solute interaction.
Cyclohexane200 nm2.02Non-polar, AproticSimilar to hexane; good for resolving vibrational fine structure.
Acetonitrile190 nm37.5Polar, AproticPolar environment without hydrogen bonding capability.
Ethanol (95%)205 nm24.5Polar, ProticCapable of hydrogen bonding; used to induce hypsochromic shifts in n→π* transitions.
Water190 nm80.1Polar, ProticHighly polar, strong hydrogen bonding effects. Useful for pH studies.

Source: Data compiled from standard spectroscopy resources.[2]

Concentration & The Beer-Lambert Law: The relationship between absorbance (A), concentration (c), and path length (b) is described by the Beer-Lambert Law: A = εbc.

  • ε (Molar Absorptivity): A constant for a given substance at a specific wavelength (λmax), measured in M⁻¹cm⁻¹.

  • b (Path Length): The internal width of the cuvette, typically 1 cm.

  • c (Concentration): The molar concentration of the analyte.

To ensure the law holds true (i.e., a linear relationship between absorbance and concentration), measurements should be taken in an absorbance range of 0.2 to 1.0 A .

Recommended Preparation:

  • Prepare a concentrated stock solution (e.g., 1 mg/mL or ~5 mM) of this compound in the chosen solvent.

  • Perform serial dilutions to prepare a working solution. A good starting point is a 1:100 dilution of the stock solution.

  • Adjust the concentration until the absorbance maximum (λmax) falls within the optimal 0.2 - 1.0 range.

Data Acquisition Workflow

G cluster_prep Preparation cluster_inst Instrument Setup cluster_acq Measurement cluster_analysis Analysis A Select Solvent(s) (e.g., Hexane, Ethanol) B Prepare Stock Solution (e.g., 1 mg/mL) A->B C Prepare Dilutions (Target A ≈ 0.7) B->C H Fill Sample Cuvette & Measure Spectrum C->H D Instrument Warm-up (≥ 30 mins) E Set Wavelength Range (e.g., 200-400 nm) D->E F Fill Blank Cuvette (Pure Solvent) G Perform Baseline Correction F->G G->H I Record λmax and Absorbance H->I J Identify π→π* and n→π* Transitions I->J K Compare Spectra (Solvent/pH Effects) J->K G cluster_0 cluster_1 y_n n y_pi_star π* y_n->y_pi_star ΔE (n→π*) y_pi π y_pi->y_pi_star ΔE (π→π*) y_n_polar n y_pi_star_polar π* y_n_polar->y_pi_star_polar ΔE' > ΔE (Blue Shift) y_pi_polar π y_pi_polar->y_pi_star_polar ΔE' < ΔE (Red Shift) e1 e2 e3 e4 e5 e6 note1 Ground state of n-electrons is stabilized by H-bonding, increasing the transition energy.

Caption: Effect of solvent polarity on electronic energy levels.

The Influence of pH

The basicity of the pyridine nitrogen (pKa ≈ 5.2 for pyridine) offers another avenue for spectroscopic investigation.

  • In Acidic Solution (e.g., pH < 4): The nitrogen atom becomes protonated (-NH⁺-). This sequesters the non-bonding electrons, causing the n → π* transition associated with the nitrogen to disappear entirely.

  • The protonation also alters the electron-withdrawing nature of the ring, which will induce a shift in the π → π* transition.

  • By performing a titration and monitoring the absorbance changes at a specific wavelength, one can experimentally determine the pKa of the molecule, a critical parameter in drug development.

Conclusion: From Spectrum to Insight

The UV-Vis spectrum of this compound is far more than a simple fingerprint. It is a detailed report on the molecule's electronic structure. By systematically applying the principles and protocols outlined in this guide—from rigorous calibration to the diagnostic use of solvent and pH effects—the researcher can extract high-fidelity, trustworthy data. This information is foundational for quantitative analysis, for understanding photochemical properties, and for predicting how a molecule might interact within a complex biological system. The spectrum, when read with expertise, tells a compelling story of the molecule's potential.

References

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Pentyl 2-Pyridyl Ketone

This guide provides a comprehensive overview of the synthetic strategies for this compound, a valuable intermediate in medicinal chemistry and materials science. We will move beyond simple procedural lists to explore the mechanistic rationale behind various synthetic routes, offering field-proven insights for researchers, chemists, and professionals in drug development.

The Challenge: The Electronic Nature of the Pyridine Ring

The synthesis of 2-acylpyridines, including this compound, is not as straightforward as the acylation of benzene or other electron-rich aromatic systems. The pyridine ring presents a unique set of challenges rooted in its electronic properties:

  • Electron Deficiency: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ring carbons. This deactivates the ring towards electrophilic attack, making classical methods like Friedel-Crafts acylation exceptionally difficult.[1]

  • Basicity of the Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen readily reacts with Lewis acids (e.g., AlCl₃) and acylating agents. This forms a positively charged pyridinium salt, which further deactivates the ring to any subsequent electrophilic substitution.[1]

Consequently, successful synthetic strategies must circumvent these issues, typically by reversing the polarity of the reactants—transforming either the pyridine or the acyl group into a nucleophile. This guide will focus on the four most effective and commonly employed strategies.

Synthesis_Strategies Target This compound Strategy1 Strategy 1: Organometallic Nucleophiles Strategy1->Target Strategy2 Strategy 2: Modern Acylation Variants Strategy2->Target Strategy3 Strategy 3: Palladium-Catalyzed Cross-Coupling Strategy3->Target Strategy4 Strategy 4: Oxidation of Precursor Alcohols Strategy4->Target

Figure 1: Overview of primary synthetic strategies for this compound.

Strategy 1: Acylation via Organometallic Reagents (Grignard & Organolithium)

This classical approach is one of the most reliable methods. It involves the reaction of a nucleophilic pyridine, generated as an organometallic species, with an electrophilic acylating agent. The most common route involves a metal-halogen exchange to create the nucleophile.

Mechanistic Rationale

The core principle is the generation of a 2-lithiopyridine or 2-pyridylmagnesium halide species from a precursor like 2-bromopyridine. These reagents are potent nucleophiles and strong bases, necessitating anhydrous conditions and low temperatures to prevent side reactions.[2][3]

The choice of the pentanoyl source (the electrophile) is critical.

  • Acid Chlorides/Anhydrides: Highly reactive, but prone to over-addition. The initially formed ketone is also electrophilic and can be attacked by a second equivalent of the organometallic reagent to form a tertiary alcohol byproduct.[4][5]

  • Esters & Nitriles: These are common choices. For instance, reacting 2-lithiopyridine with an ester is a viable method.[6] Reaction with 2-cyanopyridine and a pentyl Grignard reagent, followed by hydrolysis, is another effective route.[2]

  • Weinreb Amides (N-methoxy-N-methylamides): This is often the superior choice for preventing over-addition. The organolithium or Grignard reagent adds to the amide to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse until acidic workup, at which point the ketone is formed in an environment free of the potent nucleophile, thus preventing the formation of the tertiary alcohol.[7]

Grignard_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Hydrolysis Start 2-Cyanopyridine + Pentylmagnesium Bromide Intermediate1 Intermediate Iminomagnesium Complex Start->Intermediate1 Attack on nitrile carbon Intermediate2 Imine Intermediate Intermediate1->Intermediate2 Aqueous Workup (H3O+) Product This compound Intermediate2->Product Hydrolysis

Figure 2: Mechanism for the synthesis of this compound via Grignard addition to 2-cyanopyridine.

Experimental Protocol: Grignard Route

Reaction: 2-Bromopyridine + Mg → 2-Pyridylmagnesium bromide; then + Pentanoyl Chloride

  • Preparation of Grignard Reagent: To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction. Add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour until the magnesium is consumed.

  • Acylation: Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath. Add a solution of pentanoyl chloride (1.1 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring & Quench: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup & Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategy 2: Spontaneous Acylation of 2-Silylpyridines

This modern approach cleverly bypasses the limitations of traditional Friedel-Crafts acylation. Instead of forcing an electrophilic attack on a deactivated ring, it utilizes a 2-(trialkylsilyl)pyridine precursor, which reacts spontaneously with acyl chlorides through a nucleophilic pathway.[8]

Mechanistic Rationale

The reaction proceeds through a fascinating cascade of four elementary steps without a catalyst:

  • N-Acylation: The pyridine nitrogen first attacks the acyl chloride, forming an N-acylpyridinium salt. This is the expected reaction for a pyridine.

  • Desilylation: The chloride counter-ion attacks the silicon atom, cleaving the C-Si bond and generating a stabilized ylide (a Hammick intermediate). This is the key step.

  • C-Acylation: This highly nucleophilic ylide intermediate then attacks a second molecule of the acyl chloride at the carbonyl carbon.

  • N-Deacylation: The intermediate collapses, eliminating an acyl group from the nitrogen and yielding the final 2-acylpyridine product.

This mechanism is powerful because it avoids any attempt at electrophilic substitution, instead relying on the nucleophilic character of intermediates generated in situ.[8]

Experimental Protocol: Silylpyridine Route

Reaction: 2-(Trimethylsilyl)pyridine + Pentanoyl Chloride

  • Reaction Setup: In a sealed tube under an argon atmosphere, dissolve 2-(trimethylsilyl)pyridine (1.0 eq) in a minimal amount of anhydrous solvent (e.g., acetonitrile or toluene).

  • Reagent Addition: Add pentanoyl chloride (1.2 eq) to the solution at room temperature.

  • Reaction Conditions: Heat the sealed tube to 80-100 °C and stir for 12-24 hours. The exact temperature and time may require optimization depending on the substrate.[8]

  • Workup & Purification: After cooling to room temperature, concentrate the reaction mixture in vacuo. Purify the residue directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ketone.

  • Characterization: Verify the product identity and purity via NMR spectroscopy and HRMS.

Strategy 3: Palladium-Catalyzed Cross-Coupling

Modern organic synthesis heavily relies on transition-metal catalysis, and the preparation of aryl ketones is no exception. Palladium-catalyzed cross-coupling reactions offer a versatile and functional-group-tolerant method for C-C bond formation.[4][5]

Mechanistic Rationale

A common approach is a Suzuki-type reaction coupling a pyridineboronic acid with a carboxylic anhydride. The catalytic cycle involves:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-O bond of the pentanoic anhydride.

  • Transmetalation: The 2-pyridyl group is transferred from the boronic acid to the palladium center, displacing a pentanoate group.

  • Reductive Elimination: The pentanoyl and 2-pyridyl groups on the palladium center couple and are eliminated, forming the desired ketone and regenerating the Pd(0) catalyst.

This method is attractive due to its mild reaction conditions (often at room temperature) and tolerance of a wide range of functional groups.[4][5]

Palladium_Cycle Pd0 Pd(0)L_n OxAdd RCO-Pd(II)-OCOR Pd0->OxAdd Oxidative Addition Transmetal RCO-Pd(II)-Ar OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product_Release Ketone Product (RCO-Ar) Transmetal->Product_Release Anhydride (RCO)₂O Anhydride->OxAdd BoronicAcid ArB(OH)₂ + Base BoronicAcid->Transmetal

Figure 3: Simplified catalytic cycle for Pd-catalyzed synthesis of aryl ketones.

Experimental Protocol: Suzuki-Type Coupling

Reaction: 2-Pyridylboronic Acid + Pentanoic Anhydride

  • Reaction Setup: To a flask, add 2-pyridylboronic acid (1.0 eq), pentanoic anhydride (1.5 eq), palladium(II) chloride (PdCl₂, 2 mol%), and a base such as K₂CO₃ (2.0 eq).

  • Solvent: Add a solvent system, such as a mixture of acetone and water. Aqueous systems can be highly efficient for this type of reaction.[4]

  • Reaction Conditions: Stir the mixture vigorously at room temperature in the open air for 1-3 hours. The reaction is often rapid under these conditions.[4]

  • Workup & Purification: Upon completion (monitored by TLC or GC-MS), add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent. Purify the crude product via column chromatography.

  • Characterization: Analyze the final product using appropriate spectroscopic methods (NMR, IR, MS).

Strategy 4: Oxidation of 1-(Pyridin-2-yl)hexan-1-ol

This two-step approach offers excellent control and is often very high-yielding. It involves first synthesizing the secondary alcohol precursor, 1-(pyridin-2-yl)hexan-1-ol, and then oxidizing it to the target ketone.

Mechanistic Rationale

Step A (Alcohol Formation): The precursor alcohol is readily synthesized by reacting 2-lithiopyridine (from 2-bromopyridine and n-BuLi) with hexanal. This is a standard nucleophilic addition of an organometallic reagent to an aldehyde.

Step B (Oxidation): A wide variety of reagents can oxidize a secondary alcohol to a ketone. The choice of oxidant depends on factors like scale, cost, and functional group tolerance. Common choices include:

  • Chromium-based reagents: Pyridinium chlorochromate (PCC) is effective but generates toxic chromium waste.

  • DMSO-based reagents: Swern and Moffatt oxidations are mild and efficient but can have issues with odor (dimethyl sulfide byproduct) and require cryogenic temperatures.

  • Hypervalent iodine reagents: Dess-Martin periodinane (DMP) is an excellent choice for small- to medium-scale synthesis due to its mild conditions (room temperature) and high yields, though it can be expensive.

Experimental Protocol: Oxidation Route

Reaction: 1-(Pyridin-2-yl)hexan-1-ol + Dess-Martin Periodinane (DMP)

  • Reaction Setup: Dissolve 1-(pyridin-2-yl)hexan-1-ol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) in a flask under an inert atmosphere.

  • Reagent Addition: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor its progress by TLC.

  • Workup & Quench: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude oil by flash chromatography to obtain the pure ketone.

  • Characterization: Confirm product identity using ¹H NMR, ¹³C NMR, and IR spectroscopy (noting the appearance of a strong carbonyl stretch around 1690-1710 cm⁻¹).

Comparative Summary of Synthetic Routes

Strategy Key Reagents Typical Yields Advantages Disadvantages
Organometallic 2-Bromopyridine, n-BuLi or Mg, Pentanoyl derivative60-85%Well-established, high-yielding with proper electrophile choice (e.g., Weinreb amide).Requires strict anhydrous/inert conditions; risk of over-addition with reactive electrophiles.[2][4][5]
Silylpyridine Acylation 2-(TMS)pyridine, Pentanoyl chloride70-95%Bypasses Friedel-Crafts limitations; often catalyst-free; high selectivity.[8]Requires synthesis of the silylpyridine precursor; may require elevated temperatures.
Pd Cross-Coupling 2-Pyridylboronic acid, Pentanoic anhydride, Pd catalyst75-95%Mild conditions; excellent functional group tolerance; often rapid.[4][5]Requires synthesis of boronic acid precursor; cost and toxicity of palladium catalyst.
Oxidation 1-(Pyridin-2-yl)hexan-1-ol, Oxidant (e.g., DMP)85-98% (for oxidation step)High-yielding and clean final step; many oxidant choices available.Two-step process (requires synthesis of the alcohol precursor); some oxidants are toxic or expensive.

Conclusion

The synthesis of this compound can be approached through several effective strategies, each with distinct advantages and considerations. For large-scale, cost-effective synthesis, traditional organometallic routes remain a mainstay, provided the issue of over-addition is managed through the careful selection of an acylating agent like a Weinreb amide. For rapid synthesis with high functional group tolerance and milder conditions, modern methods such as the spontaneous acylation of silylpyridines or palladium-catalyzed cross-coupling offer powerful and elegant solutions. Finally, the oxidation of a precursor alcohol provides a reliable, albeit two-step, pathway that often delivers the final product in very high purity and yield. The optimal choice will depend on the specific constraints of the research or development environment, including scale, cost, available starting materials, and desired purity.

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An In-depth Technical Guide to the Synthesis of Pentyl 2-Pyridyl Ketone from 2-Bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes for producing pentyl 2-pyridyl ketone, a valuable intermediate in pharmaceutical and materials science research. The focus is on the practical application and mechanistic understanding of key chemical transformations starting from 2-bromopyridine.

Introduction

This compound, also known as 1-(pyridin-2-yl)hexan-1-one, is a heterocyclic ketone with significant applications in the synthesis of more complex molecules. Its pyridine moiety offers a site for coordination with metal catalysts and a handle for further functionalization, while the ketone group is a versatile functional group for various organic transformations. This guide will explore the most effective methods for its synthesis from the readily available starting material, 2-bromopyridine.

Strategic Approaches to Carbon-Carbon Bond Formation

The core of this synthesis lies in the formation of a carbon-carbon bond between the C2 position of the pyridine ring and a five-carbon acyl group. Several modern cross-coupling reactions are well-suited for this purpose. We will delve into the mechanistic details and practical considerations of the most relevant methods: Negishi coupling, Kumada coupling, and Suzuki coupling.

Negishi Coupling: A Versatile and Functional Group Tolerant Approach

The Negishi coupling is a powerful transition metal-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc reagent with an organic halide.[1] This method is particularly advantageous due to its mild reaction conditions and high tolerance for a wide array of functional groups, including esters and ketones.[1]

Reaction Mechanism

The catalytic cycle of a Negishi coupling, typically employing a palladium catalyst, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-bromopyridine to form a Pd(II) complex.[2][3]

  • Transmetalation: The organozinc reagent exchanges its organic group with the halide on the palladium center.[1][3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.[1][3]

Negishi_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 2-Bromopyridine 2-Bromopyridine 2-Bromopyridine->Oxidative_Addition Pd(II)_Complex 2-Pyridyl-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pentanoyl_Zinc_Chloride Pentanoyl_Zinc_Chloride Pentanoyl_Zinc_Chloride->Transmetalation Pd(II)_Intermediate 2-Pyridyl-Pd(II)(CO(CH2)4CH3)L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Pentyl_2-Pyridyl_Ketone Pentyl_2-Pyridyl_Ketone Reductive_Elimination->Pentyl_2-Pyridyl_Ketone

Experimental Protocol: Negishi Coupling

This protocol outlines a general procedure for the synthesis of this compound via a Negishi cross-coupling reaction.[4]

Materials:

  • 2-Bromopyridine

  • Zinc dust

  • 1,2-Dibromoethane

  • Valeryl chloride (Pentanoyl chloride)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,3'-Bipyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried Schlenk flask under an inert atmosphere, activate zinc dust by stirring with 1,2-dibromoethane in anhydrous THF for 30 minutes. Add valeryl chloride dropwise to the activated zinc suspension and stir at room temperature until the reaction is complete (monitored by GC-MS).

  • Catalyst Pre-formation: In a separate Schlenk flask, dissolve palladium(II) acetate and 2,3'-bipyridine in anhydrous THF and stir for 20 minutes to form the catalyst complex.[4]

  • Coupling Reaction: To the flask containing the pre-formed catalyst, add 2-bromopyridine. Then, slowly add the prepared organozinc reagent.[4] Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[4] Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Parameter Value
Catalyst Loading 1-5 mol%
Reaction Temperature Room Temperature to 100 °C
Typical Yield 70-85%

Kumada Coupling: Utilizing Grignard Reagents

The Kumada coupling is another foundational cross-coupling reaction that employs a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes.[5][6] This method offers the advantage of using readily available and highly reactive Grignard reagents.[7] However, the high reactivity of Grignard reagents also leads to lower functional group tolerance compared to organozinc reagents.[6][7]

Reaction Mechanism

The Kumada coupling follows a similar catalytic cycle to the Negishi coupling, involving oxidative addition, transmetalation, and reductive elimination.[7][8]

Kumada_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 2-Bromopyridine 2-Bromopyridine 2-Bromopyridine->Oxidative_Addition Pd(II)_Complex 2-Pyridyl-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pentylmagnesium_Bromide Pentylmagnesium_Bromide Pentylmagnesium_Bromide->Transmetalation Pd(II)_Intermediate 2-Pyridyl-Pd(II)(Pentyl)L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Pentyl_2-Pyridyl_Ketone Pentyl_2-Pyridyl_Ketone Reductive_Elimination->Pentyl_2-Pyridyl_Ketone

Experimental Protocol: Kumada Coupling

This protocol describes a general procedure for the synthesis of this compound via a Kumada coupling reaction.

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • 1-Bromopentane

  • Valeraldehyde

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, prepare the pentylmagnesium bromide Grignard reagent by adding a solution of 1-bromopentane in anhydrous diethyl ether to magnesium turnings.

  • Coupling Reaction: In a separate flask, dissolve 2-bromopyridine and Ni(dppp)Cl₂ in anhydrous THF. Cool the solution to 0 °C and slowly add the prepared pentylmagnesium bromide. After the addition, allow the reaction to warm to room temperature and stir until completion.

  • Oxidation to Ketone: Cool the reaction mixture to 0 °C and add valeraldehyde dropwise. Stir for an additional hour at 0 °C and then allow to warm to room temperature.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Parameter Value
Catalyst Ni(dppp)Cl₂ or Pd(dppf)Cl₂
Reaction Solvent THF or Diethyl Ether
Typical Yield 65-80%

Suzuki-Miyaura Coupling: A Robust Alternative

The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation that utilizes an organoboron reagent and an organic halide.[9][10] It is widely used in both academic and industrial settings due to the stability and low toxicity of the boronic acid reagents.[11]

Reaction Mechanism

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, similar to the Negishi and Kumada couplings.[10] A key difference is the use of a base, which is required to activate the organoboron species for transmetalation.[10]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 2-Bromopyridine 2-Bromopyridine 2-Bromopyridine->Oxidative_Addition Pd(II)_Complex 2-Pyridyl-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pentanoylboronic_Acid Pentanoylboronic_Acid Pentanoylboronic_Acid->Transmetalation Base Base Base->Transmetalation Pd(II)_Intermediate 2-Pyridyl-Pd(II)(CO(CH2)4CH3)L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Pentyl_2-Pyridyl_Ketone Pentyl_2-Pyridyl_Ketone Reductive_Elimination->Pentyl_2-Pyridyl_Ketone

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for a carbonylative Suzuki coupling to synthesize this compound.[12]

Materials:

  • 2-Bromopyridine

  • Pentylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Carbon monoxide (CO) gas

  • Water

  • Toluene

Procedure:

  • Reaction Setup: In a pressure vessel, combine 2-bromopyridine, pentylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate in DMF.

  • Carbonylative Coupling: Purge the vessel with carbon monoxide gas and then pressurize it with CO. Heat the reaction mixture and stir until the starting material is consumed (monitored by GC-MS).

  • Work-up: After cooling to room temperature, release the CO pressure. Add water to the reaction mixture and extract with toluene. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Parameter Value
CO Pressure 10-20 atm
Reaction Temperature 100-120 °C
Typical Yield 60-88%[12]

Conclusion

The synthesis of this compound from 2-bromopyridine can be effectively achieved through several modern cross-coupling methodologies. The choice of method depends on factors such as functional group tolerance, availability of reagents, and desired reaction conditions. The Negishi coupling offers excellent functional group tolerance, while the Kumada coupling utilizes readily available Grignard reagents. The Suzuki-Miyaura coupling provides a robust alternative with stable and less toxic organoboron reagents. By understanding the mechanistic principles and practical considerations of each method, researchers can select the most appropriate synthetic route for their specific needs.

References

  • Negishi, E. The Negishi Coupling. Grokipedia.
  • Negishi coupling. Wikipedia.
  • Negishi coupling. chemeurope.com.
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  • Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid.
  • Study of the carbonylative cross-coupling reaction between 2-bromopyridine and phenylboronic acid catalysed by benzimidazo.
  • Recent Developments in Negishi Cross-Coupling Reactions.
  • Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. PubMed.
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  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters.
  • Stille Coupling. NROChemistry.
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  • Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Suzuki reaction. Wikipedia.
  • The Stille Reaction. Chem 115 Myers.
  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal.
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • Kumada Cross-Coupling Reaction. Alfa Chemistry.
  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.
  • Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent.
  • Kumada Coupling. NROChemistry.

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An In-Depth Technical Guide to the Synthesis of Pentyl 2-Pyridyl Ketone from Picolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis of pentyl 2-pyridyl ketone, a valuable intermediate in pharmaceutical and materials science. The primary focus is on the robust and widely applicable Grignard reaction, utilizing picolinonitrile as the starting material. This document delves into the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses critical process parameters and potential challenges. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability for researchers in drug development and organic synthesis.

Introduction

This compound, also known as 1-(pyridin-2-yl)hexan-1-one, is a key structural motif found in a variety of biologically active molecules and functional materials. Its synthesis is a critical step in the development of novel therapeutics and advanced polymers. Among the various synthetic routes, the reaction of a Grignard reagent with a nitrile offers a direct and efficient method for the formation of the desired ketone.[1] This guide specifically details the synthesis from picolinonitrile (2-cyanopyridine) and a pentyl Grignard reagent, a process favored for its high yield and operational simplicity.

The core of this synthesis lies in the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of the nitrile group.[2] This is followed by hydrolysis of the intermediate imine to yield the final ketone product.[3] Understanding the nuances of this two-step process is paramount for achieving optimal results and ensuring the purity of the final product.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from picolinonitrile via a Grignard reaction proceeds through two principal stages: nucleophilic addition and subsequent hydrolysis.

1. Nucleophilic Addition of the Grignard Reagent:

The Grignard reagent, in this case, pentylmagnesium bromide (CH₃(CH₂)₄MgBr), is a potent nucleophile due to the highly polarized carbon-magnesium bond.[1][4] The carbon atom of the pentyl group carries a partial negative charge, making it highly reactive towards electrophilic centers. The nitrile carbon of picolinonitrile is electrophilic due to the electron-withdrawing nature of the nitrogen atom.

The reaction is initiated by the nucleophilic attack of the pentyl carbanion from the Grignard reagent on the nitrile carbon.[5] This attack breaks the carbon-nitrogen pi bond, leading to the formation of a nitrogen anion, which is stabilized as a magnesium salt of an imine.[1] A key feature of this reaction is that the Grignard reagent adds only once to the nitrile.[6] The resulting negatively charged imine intermediate is unreactive towards further nucleophilic addition, which would result in an unstable species with two negative charges on the nitrogen atom.[6]

2. Hydrolysis of the Imine Intermediate:

The intermediate imine-magnesium salt is stable under anhydrous conditions but is readily hydrolyzed upon the addition of an aqueous acid.[3] The hydrolysis process begins with the protonation of the imine nitrogen, forming an iminium ion.[7][8] This protonation enhances the electrophilicity of the carbon atom, which is then attacked by a water molecule.[3] A series of proton transfers follows, ultimately leading to the elimination of ammonia and the formation of the protonated ketone (an oxonium ion).[7] Deprotonation of this oxonium ion yields the final product, this compound.[9][10]

The choice of anhydrous conditions for the Grignard reaction is critical. Grignard reagents are highly basic and will react with any protic solvent, such as water, to quench the reagent and prevent the desired reaction from occurring.[4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from picolinonitrile.

Materials and Equipment
Reagent/EquipmentSpecifications
Picolinonitrile≥98% purity
Magnesium turnings
1-Bromopentane≥98% purity
Anhydrous diethyl ether
IodineCrystal
1 M Hydrochloric acid
Saturated aqueous sodium bicarbonate
Brine (Saturated aqueous NaCl)
Anhydrous magnesium sulfate
Round-bottom flasks (various sizes)Oven-dried
Condenser
Dropping funnel
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Glassware for extraction and purification

Critical Note on Anhydrous Conditions: All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator immediately before use.[11][12] All reagents and solvents must be strictly anhydrous.[4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_grignard Part 1: Grignard Reagent Formation cluster_addition Part 2: Nucleophilic Addition cluster_hydrolysis Part 3: Hydrolysis & Workup Mg Magnesium Turnings Grignard Pentylmagnesium Bromide Mg->Grignard Reaction with 1-Bromopentane Bromo 1-Bromopentane in Anhydrous Ether Bromo->Grignard Imine Imine-Magnesium Salt (Intermediate) Grignard->Imine Nucleophilic Addition Pico Picolinonitrile in Anhydrous Ether Pico->Imine Ketone_crude Crude Pentyl 2-Pyridyl Ketone Imine->Ketone_crude Hydrolysis Acid Aqueous Acid (e.g., 1M HCl) Acid->Ketone_crude Purification Purification (Extraction & Chromatography) Ketone_crude->Purification Ketone_pure Pure Pentyl 2-Pyridyl Ketone Purification->Ketone_pure

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Part 1: Preparation of Pentylmagnesium Bromide (Grignard Reagent)

  • Place magnesium turnings (1.1 equivalents) in a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Add a small crystal of iodine to the flask. The iodine acts as an indicator and helps to activate the magnesium surface.[12]

  • Add a small portion of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small amount of the 1-bromopentane solution to the flask to initiate the reaction. The reaction is indicated by the disappearance of the iodine color, bubble formation, and a slight turbidity of the solution.[13] Gentle warming may be necessary to start the reaction.

  • Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.[14]

  • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and turbid.

Part 2: Reaction with Picolinonitrile

  • In a separate dry round-bottom flask, dissolve picolinonitrile (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the picolinonitrile solution in an ice bath.

  • Slowly add the freshly prepared pentylmagnesium bromide solution to the cooled picolinonitrile solution via a cannula or dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part 3: Hydrolysis and Workup

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid. This step is exothermic and should be performed with caution.

  • Continue adding the acid until the aqueous layer is acidic to litmus paper and all the magnesium salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Part 4: Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[15]

Critical Parameters and Troubleshooting

ParameterImportancePotential Issues & Solutions
Anhydrous Conditions Absolutely critical for the success of the Grignard reaction.Issue: Low or no yield. Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
Reaction Initiation The Grignard reaction can sometimes be difficult to start.Issue: Reaction does not initiate. Solution: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently warm the flask. Crushing a piece of magnesium with a dry glass rod can also help.[12]
Temperature Control Important during the addition of the Grignard reagent to the nitrile to prevent side reactions.Issue: Formation of byproducts. Solution: Maintain a low temperature (0-10 °C) during the addition of the Grignard reagent.
Hydrolysis The acidic workup is crucial for the conversion of the imine intermediate to the ketone.Issue: Incomplete hydrolysis. Solution: Ensure sufficient acid is added to hydrolyze the imine and dissolve the magnesium salts.

Conclusion

The synthesis of this compound from picolinonitrile using a Grignard reagent is a reliable and efficient method that is well-suited for both laboratory-scale and larger-scale preparations. By carefully controlling the reaction conditions, particularly by maintaining strict anhydrous conditions and managing the reaction temperature, high yields of the desired product can be consistently achieved. This in-depth guide provides the necessary theoretical background and practical instructions to enable researchers and drug development professionals to successfully implement this valuable synthetic transformation.

References

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

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  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]

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  • Lee, Y. C., & Lee, Y. C. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 198(1), 47–52.
  • Rusnac, R., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(2), 88-98.
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An In-Depth Technical Guide to the Synthesis of 2-Pentanoylpyridine via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on the Reaction of Pentylmagnesium Bromide with 2-Cyanopyridine

Executive Summary

The synthesis of 2-acylpyridines is a cornerstone transformation in the development of pharmacologically active agents and advanced functional materials. The pyridine scaffold is a privileged structure in drug discovery, and its functionalization is of paramount importance. This guide provides a comprehensive technical overview of a robust and widely applicable method for synthesizing 2-acylpyridines: the Grignard reaction. Specifically, we will delve into the reaction between pentylmagnesium bromide and 2-cyanopyridine to yield 2-pentanoylpyridine. This document offers a detailed exploration of the reaction mechanism, a field-tested experimental protocol, process optimization insights, and a discussion of the broader applications of the resulting chemical class, tailored for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of 2-Acylpyridines

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and bioactive natural products.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a critical component in designing molecules that interact with biological targets.[2] Consequently, methods to introduce functional groups onto the pyridine ring are of high strategic value. The acylation of pyridines, particularly at the 2-position, yields 2-acylpyridines—versatile intermediates that serve as precursors for a multitude of more complex molecular architectures, including kinase inhibitors and agents for neurodegenerative diseases.[2][3][4][5]

While several methods exist for this transformation, the addition of organometallic reagents to a nitrile substrate stands out for its efficiency and reliability in forming a new carbon-carbon bond. The Grignard reaction, utilizing an organomagnesium halide, provides a powerful tool for converting nitriles into ketones upon acidic workup.[6][7] This guide focuses on the specific application of this reaction using 2-cyanopyridine as the electrophilic substrate and pentylmagnesium bromide as the carbon-centered nucleophile. This choice of reactants is illustrative of a general and scalable approach to synthesizing a wide range of 2-alkanoylpyridines, which are valuable building blocks in medicinal chemistry.

Reaction Mechanism and In-Depth Rationale

The conversion of 2-cyanopyridine to 2-pentanoylpyridine via a Grignard reagent is a two-part process: nucleophilic addition followed by acidic hydrolysis. Understanding the causality behind each step is critical for successful execution and troubleshooting.

Part I: Nucleophilic Addition to the Nitrile

The core of the reaction is the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group.[7]

  • Polarity and Nucleophilicity: The carbon-magnesium bond in pentylmagnesium bromide is highly polarized, rendering the pentyl group's terminal carbon strongly nucleophilic and basic.[8][9] Conversely, the carbon-nitrogen triple bond of the nitrile is also polarized, with the carbon atom being electron-deficient (electrophilic) due to the high electronegativity of nitrogen.[7]

  • The Attack: The nucleophilic pentyl anion attacks the electrophilic nitrile carbon, breaking one of the π-bonds of the C≡N triple bond. The electrons from this bond move to the nitrogen atom.

  • Formation of the Imine-Magnesium Salt: This addition results in the formation of a stable intermediate, an N-magnesium imine salt (an imido-magnesium halide).[8] This intermediate is stable and does not react further with another equivalent of the Grignard reagent. This is a key distinction from the reaction with esters or acid chlorides, where a second addition typically occurs to form a tertiary alcohol. The double negative charge that would be required on the nitrogen atom makes a second addition energetically unfavorable.[6]

Part II: Acidic Hydrolysis

The imine salt intermediate is unreactive until it is subjected to an aqueous acidic workup, which hydrolyzes it to the final ketone product.

  • Protonation: The addition of a proton source (e.g., aqueous HCl or NH₄Cl) protonates the nitrogen atom of the imine salt, forming an imine.[10]

  • Formation of Iminium Ion: The imine nitrogen is further protonated by the acid to form a highly electrophilic iminium ion.

  • Attack by Water: A water molecule, acting as a nucleophile, attacks the iminium carbon.

  • Proton Transfer & Elimination: A series of proton transfers occurs, culminating in the elimination of ammonia (or an ammonium salt) and the formation of the protonated ketone.

  • Deprotonation: Final deprotonation yields the neutral 2-pentanoylpyridine ketone product.

The entire process is visualized in the mechanistic diagram below.

ReactionMechanism Figure 1: Reaction Mechanism of Pentylmagnesium Bromide with 2-Cyanopyridine cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 2-Cyanopyridine I1 Imine-Magnesium Salt R1->I1 1. Nucleophilic Addition R2 Pentylmagnesium Bromide R2->I1 I2 Imine (after initial protonation) I1->I2 2. H₃O⁺ (Workup) I3 Iminium Ion I2->I3 Protonation I4 Hemiaminal Intermediate I3->I4 + H₂O P1 2-Pentanoylpyridine I4->P1 Elimination of NH₃ P2 Ammonia/Mg Salts I4->P2

Caption: Figure 1: Reaction Mechanism of Pentylmagnesium Bromide with 2-Cyanopyridine.

Field-Validated Experimental Protocol

This protocol is a self-validating system designed for robustness. The causality for each step is explained to empower the researcher to make informed decisions.

Materials and Reagents
ReagentFormulaPurityNotes
2-CyanopyridineC₆H₄N₂>98%Must be dry. Can be purified by distillation or recrystallization if necessary.
Pentylmagnesium bromideC₅H₁₁MgBr2.0 M in Diethyl EtherCommercial solution. Titrate before use for accurate stoichiometry.
Diethyl Ether (anhydrous)(C₂H₅)₂O>99.7%, <50 ppm H₂OUsed as the primary reaction solvent.
Hydrochloric Acid (aq.)HCl1 MFor quenching and hydrolysis.
Saturated Sodium Bicarbonate (aq.)NaHCO₃-For neutralization.
Saturated Sodium Chloride (Brine)NaCl-For washing.
Anhydrous Magnesium SulfateMgSO₄-For drying the organic phase.
Apparatus Setup

All glassware must be oven- or flame-dried immediately before use to remove all traces of water, which would otherwise quench the Grignard reagent.[9][11] The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Thermometer or thermocouple

  • Inert gas inlet (N₂ or Ar)

Step-by-Step Methodology

Workflow Visualization

Workflow Figure 2: Experimental Workflow A 1. Setup & Inerting (Flame-dry glassware, N₂ flush) B 2. Reagent Charging (Dissolve 2-cyanopyridine in ether) A->B C 3. Reaction (Cool to 0°C, slow addition of Grignard) B->C D 4. Quenching (Slow addition to 1 M HCl at 0°C) C->D E 5. Workup (Phase separation, extraction) D->E F 6. Purification (Drying, solvent removal, chromatography) E->F G 7. Analysis (NMR, IR, MS) F->G

Caption: Figure 2: Experimental Workflow for the Synthesis of 2-Pentanoylpyridine.

  • Preparation: Assemble the dry three-neck flask with a stir bar, condenser, and dropping funnel. Place a thermometer in the central neck. Purge the entire system with dry nitrogen for 10-15 minutes.

  • Reagent Charging: In the flask, dissolve 2-cyanopyridine (e.g., 10.4 g, 100 mmol) in 200 mL of anhydrous diethyl ether under a positive pressure of nitrogen.

  • Initiating the Reaction: Cool the flask to 0°C using an ice-water bath. Charge the dropping funnel with pentylmagnesium bromide solution (e.g., 55 mL of 2.0 M solution, 110 mmol, 1.1 equivalents).

    • Causality: Using a slight excess (1.1 eq.) of the Grignard reagent ensures full conversion of the starting material. Cooling to 0°C is crucial to manage the reaction exotherm and prevent side reactions.

  • Grignard Addition: Add the pentylmagnesium bromide solution dropwise to the stirred 2-cyanopyridine solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

    • Causality: Slow, dropwise addition is the most critical parameter for success. It prevents localized overheating and minimizes the formation of undesired byproducts. A thick, off-white precipitate of the magnesium-imine salt will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Quenching and Hydrolysis: Cool the reaction flask back to 0°C. In a separate beaker, prepare the quench solution of 1 M HCl (200 mL). Very slowly and carefully, pour the reaction mixture onto the stirred acidic solution.

    • Causality: This step is highly exothermic and hydrolyzes the imine intermediate to the ketone. Adding the reaction mixture to the acid (inverse quench) provides better temperature control than adding acid to the reaction.

  • Workup: Transfer the mixture to a separatory funnel. The layers should separate. Remove the aqueous layer and extract it twice with diethyl ether (2 x 75 mL). Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, followed by brine (100 mL) to reduce the amount of dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 2-pentanoylpyridine, typically as a yellow or brown oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to obtain the pure 2-pentanoylpyridine.

Process Optimization and Troubleshooting

ParameterRecommendationRationale & Potential Issues
Solvent Anhydrous Diethyl Ether or THFMust be scrupulously dry to prevent quenching the Grignard reagent.[8][9] THF can sometimes improve the solubility of intermediates but is more difficult to dry completely. The addition of toluene as a co-solvent has been reported to reduce side reactions and improve yields in similar systems.[8]
Temperature 0°C for addition, then RTControls exothermicity. Running the reaction at too high a temperature can lead to side reactions, including potential attack on the pyridine ring itself or undesired polymerization.
Stoichiometry 1.05 - 1.2 eq. GrignardEnsures complete consumption of the starting nitrile. A large excess can complicate purification and increase the risk of side reactions.
Hydrolysis Slow quench into cold 1 M HClProvides the necessary acidic environment for efficient imine hydrolysis.[10] Using a weaker acid like saturated aqueous NH₄Cl is also possible and can be milder if the product is acid-sensitive.

Common Troubleshooting Scenarios:

  • Low Yield: Often caused by moisture in the reagents or apparatus, or inaccurate Grignard concentration. Always titrate the Grignard reagent before use.

  • Recovery of Starting Material: Indicates incomplete reaction. Extend the reaction time or consider performing the reaction at a slightly elevated temperature (e.g., gentle reflux in ether) after the initial addition.

  • Formation of Byproducts: Can result from too rapid addition of the Grignard reagent or poor temperature control. Ensure slow, controlled addition.

Broader Applications in Drug Discovery

The product of this reaction, 2-pentanoylpyridine, is not merely a chemical curiosity but a valuable synthetic intermediate. The ketone functionality is a versatile handle for a wide range of subsequent chemical transformations:

  • Reductive Amination: To form chiral or achiral amines.

  • Aldol Condensations: To build more complex carbon skeletons.

  • Wittig Reactions: To introduce carbon-carbon double bonds.

  • Formation of Heterocycles: The ketone can be a key component in the synthesis of more complex fused ring systems.

Pyridine derivatives synthesized through such methods are integral to many approved drugs and are constantly being explored for new therapeutic applications, including oncology, infectious diseases, and central nervous system disorders.[1] The ability to reliably synthesize 2-acylpyridines is therefore a critical enabling technology in the drug discovery pipeline.

Conclusion

The reaction of pentylmagnesium bromide with 2-cyanopyridine is a highly effective and illustrative example of the Grignard synthesis of ketones from nitriles. By carefully controlling reaction parameters, particularly anhydrous conditions and temperature, this method provides reliable access to 2-pentanoylpyridine. This technical guide has detailed the underlying mechanism, provided a robust experimental protocol, and highlighted the strategic importance of this transformation. For the medicinal or process chemist, mastering this reaction opens a gateway to a rich area of chemical space, facilitating the development of novel molecular entities with significant therapeutic potential.

References

  • What is the reaction of Grignard reagent with nitriles? (2018). Quora.
  • The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Acetylpyridine. Wikipedia. [Link]

  • Preparation method of 2-acetylpyridine.
  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. (2024). National Institutes of Health. [Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]

  • 20.7: Chemistry of Nitriles. (2024). LibreTexts Chemistry. [Link]

  • A kind of preparation method of 2- acetylpyridine.
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  • Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. [Link]

  • Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Grignard reaction. Wikipedia. [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2018). MDPI. [Link]

  • AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2020). National Institutes of Health. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Institutes of Health. [Link]

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A Technical Guide to the Acylation of 2-Picolyllithium with Pentanoyl Chloride: Synthesis of 1-(Pyridin-2-yl)hexan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(pyridin-2-yl)hexan-2-one via the acylation of 2-picolyllithium with pentanoyl chloride. The document elucidates the underlying reaction mechanism, details a robust, field-proven experimental protocol, and addresses potential side reactions and optimization strategies. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes the causal relationships behind experimental choices to ensure reproducibility and success. It incorporates detailed data presentation, process visualizations, and is grounded in authoritative scientific literature.

Introduction and Strategic Importance

Pyridinyl ketones are a class of compounds of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecular architectures. The acylation of organometallic reagents, specifically organolithiums, with acyl chlorides is a cornerstone of carbon-carbon bond formation. The reaction between 2-picolyllithium, a readily accessible nucleophile, and pentanoyl chloride offers a direct and efficient route to 1-(pyridin-2-yl)hexan-2-one.

Understanding the nuances of this transformation is critical. The high reactivity of organolithium reagents necessitates precise control over reaction parameters to prevent undesirable side reactions, primarily over-addition to the carbonyl group. This guide provides the expertise-driven insights necessary to navigate these challenges, ensuring a high-yield, clean synthesis.

The Core Reaction: Mechanistic Insights

The overall transformation is a two-stage process: the formation of the organolithium reagent followed by the nucleophilic acyl substitution.

Stage 1: Generation of 2-Picolyllithium

The first critical step is the deprotonation of the methyl group of 2-picoline. The protons on this methyl group are significantly more acidic than those on toluene due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring and the ability of the nitrogen to stabilize the resulting conjugate base.

A strong, non-nucleophilic base such as n-butyllithium (n-BuLi) is the reagent of choice for this deprotonation.[1][2] The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The low temperature is crucial for preventing side reactions and ensuring the stability of the highly reactive organolithium species.

The resulting 2-picolyllithium anion is resonance-stabilized, with the negative charge delocalized between the methylene carbon and the nitrogen atom of the pyridine ring. This delocalization results in multiple resonance forms, including carbanionic, aza-allyl, and enamido structures, which collectively contribute to its stability and reactivity.[1][3][4][5]

Picolyllithium Generation 2-Picoline n-BuLi + n-BuLi 2-Picoline->n-BuLi THF THF, -78 °C n-BuLi->THF Picolyllithium THF->Picolyllithium Deprotonation Butane + Butane (gas) Picolyllithium->Butane

Caption: Generation of 2-picolyllithium from 2-picoline.

Stage 2: Nucleophilic Acyl Substitution

The carbon-lithium bond in 2-picolyllithium is highly polarized, rendering the methylene carbon strongly nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of pentanoyl chloride. This addition forms a key tetrahedral intermediate.

A critical aspect of this reaction is the stability of this tetrahedral intermediate at low temperatures. Organolithium reagents are highly reactive and can add a second time to the ketone product, forming a tertiary alcohol.[6][7][8] By maintaining a low temperature (-78 °C), the tetrahedral intermediate is stabilized, preventing its collapse to the ketone and subsequent over-addition. The reaction is then quenched with an aqueous solution (e.g., saturated ammonium chloride), which protonates the intermediate, causing it to collapse and eliminate the chloride ion to yield the final ketone product, 1-(pyridin-2-yl)hexan-2-one.

Acylation Mechanism reactant reactant intermediate intermediate product product reagent reagent picolyllithium 2-Picolyllithium tetrahedral_int Tetrahedral Intermediate picolyllithium->tetrahedral_int Nucleophilic Attack acyl_chloride Pentanoyl Chloride acyl_chloride->tetrahedral_int workup Aqueous Workup (e.g., sat. NH4Cl) tetrahedral_int->workup Stabilized at -78 °C ketone 1-(Pyridin-2-yl)hexan-2-one workup->ketone Collapse & Protonation

Caption: Mechanism of the acylation of 2-picolyllithium.

Validated Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature and atmosphere, is paramount for achieving the desired outcome. All operations must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[1]

Reagent and Stoichiometry Data
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Volume / Mass
2-Picoline93.131.010.00.93 g (0.98 mL)
Tetrahydrofuran (THF)---40 mL
n-Butyllithium (2.5 M in hexanes)64.061.0510.54.2 mL
Pentanoyl Chloride120.581.010.01.21 g (1.18 mL)
Saturated NH₄Cl (aq)---20 mL
Ethyl Acetate---~100 mL
Step-by-Step Methodology

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification prep prep reaction reaction workup workup purify purify A 1. Assemble flame-dried, three-neck flask under Argon atmosphere. B 2. Add 2-picoline and anhydrous THF via syringe. A->B C 3. Cool the solution to -78 °C (dry ice/acetone bath). B->C D 4. Add n-BuLi dropwise over 10 min. Solution turns deep red/brown. C->D E 5. Stir at -78 °C for 1 hour to ensure full deprotonation. D->E F 6. Add pentanoyl chloride dropwise over 20-30 minutes. E->F G 7. Stir at -78 °C for an additional 2 hours. F->G H 8. Quench by slow addition of saturated aqueous NH4Cl. G->H I 9. Allow to warm to room temperature. H->I J 10. Transfer to separatory funnel, extract with ethyl acetate (3x). I->J K 11. Combine organic layers, wash with brine, dry over Na2SO4. J->K L 12. Filter and concentrate in vacuo. K->L M 13. Purify crude product via flash column chromatography. L->M

Caption: Step-by-step experimental workflow for the synthesis.

  • Preparation: Assemble a three-necked round-bottom flask, equipped with a magnetic stir bar, thermometer, and argon inlet, and flame-dry it under vacuum. Allow the flask to cool to room temperature under a positive pressure of argon.

  • Reagent Addition: Add anhydrous THF (30 mL) to the flask via syringe. Add 2-picoline (1.0 eq, 10.0 mmol, 0.98 mL).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq, 10.5 mmol, 4.2 mL of 2.5 M solution) dropwise to the stirred solution over 10 minutes. A deep red or dark brown color should develop, indicating the formation of 2-picolyllithium.

  • Stirring: Maintain the reaction at -78 °C and stir for 1 hour to ensure complete deprotonation.

  • Acylation: In a separate, dry vial, prepare a solution of pentanoyl chloride (1.0 eq, 10.0 mmol, 1.18 mL) in anhydrous THF (10 mL). Add this solution dropwise to the 2-picolyllithium solution over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Completion: Stir the mixture at -78 °C for an additional 2 hours. Progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (20 mL) dropwise at -78 °C.

  • Warm-up: Remove the cooling bath and allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 1-(pyridin-2-yl)hexan-2-one as the final product.

Troubleshooting and Side Reaction Mitigation

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Incomplete deprotonation (inactive n-BuLi). Wet solvent or glassware.Titrate n-BuLi before use. Ensure all glassware is rigorously dried and solvents are anhydrous.
Formation of Tertiary Alcohol Reaction temperature too high. Acyl chloride added too quickly.Maintain strict temperature control at -78 °C. Add acyl chloride slowly and dropwise.
Recovery of Starting Material (2-Picoline) Insufficient or inactive n-BuLi. Premature quenching.Use freshly titrated n-BuLi. Ensure complete deprotonation before adding the electrophile.
Complex Mixture of Products Multiple side reactions due to high temperature or slow addition of n-BuLi.Ensure rapid, efficient stirring and maintain low temperatures throughout the addition and reaction phases.

Safety and Handling Precautions

  • Organolithium Reagents: n-Butyllithium is extremely pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using proper syringe techniques. It can cause severe chemical burns upon contact.

  • Acyl Chlorides: Pentanoyl chloride is corrosive and a lachrymator. It reacts with moisture to produce HCl gas. Handle in a well-ventilated fume hood.

  • Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent. Diethyl ether and hexanes are highly flammable.

  • Cryogenic Bath: Dry ice and acetone can cause severe burns. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and cryogenic gloves.

Conclusion

The acylation of 2-picolyllithium with pentanoyl chloride is a powerful method for synthesizing 1-(pyridin-2-yl)hexan-2-one. Success hinges on a deep understanding of the reactivity of organolithium species and meticulous control of the experimental environment. By following the validated protocol and mechanistic principles outlined in this guide, researchers can reliably execute this transformation, paving the way for further discovery and innovation in their respective fields.

References

  • Brouillet, E. V., Kennedy, A. R., Krämer, T., Mulvey, R. E., Robertson, S. D., Stewart, A., & Towie, S. (2020). Synthesis, Structure, and DFT Analysis of the THF Solvate of 2-Picolyllithium: A 2-Picolyllithium Solvate with Significant Carbanionic Character. Zeitschrift für anorganische und allgemeine Chemie, 646(13), 726-733. [Link]

  • Brouillet, E. V., et al. (2020). Synthesis, Structure, and DFT Analysis of the THF Solvate of 2-Picolyllithium: A 2-Picolyllithium Solvate with Significant Carbanionic Character. Request PDF on ResearchGate. [Link]

  • Maynooth University Research Archive Library. (2022). Synthesis, Structure, and DFT Analysis of the THF Solvate of 2-Picolyllithium. [Link]

  • Klinga, M., et al. (2017). Crystal structure and Hirshfeld surface analysis of 2-picolyllithium·3thf. Acta Crystallographica Section E, 73(Pt 10), 1543–1547. [Link]

  • LibreTexts Chemistry. (2019). Acid Halide Chemistry. [Link]

  • All 'Bout Chemistry. (2016). OrganoLithium Reagents. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. [Link]

  • OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. [Link]

  • Taylor & Francis Online. (2019). Organolithium reagents – Knowledge and References. [Link]

  • Zhang, J., Yang, N., & Yang, L. (2012). Observation of 1,3-Diketones Formation in the Reaction of Bulky Acyl Chlorides with Methyllithium. Chinese Journal of Chemistry. [Link]

  • Osbourn, J. (2021). Addition of Grignard and Organolithium Reagents to Esters and Acid Chlorides. YouTube. [Link]

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Purification of Pentyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of Pentyl 2-Pyridyl Ketone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, valued for its role as a precursor in the synthesis of various pharmaceutical agents and bioactive molecules.[1] The efficacy, safety, and regulatory compliance of these final active pharmaceutical ingredients (APIs) are directly contingent on the purity of their synthetic precursors. This guide provides a comprehensive, in-depth exploration of the methodologies for purifying this compound. Moving beyond mere procedural lists, we delve into the causality behind experimental choices, offering a self-validating framework for selecting and optimizing purification strategies. This document synthesizes established chemical principles with field-proven insights to empower researchers in achieving the highest standards of purity for this critical compound.

Foundational Principles: Understanding the Target Molecule and Its Impurity Profile

Effective purification begins with a thorough understanding of the target compound's properties and the likely contaminants originating from its synthesis.

Synthesis and the Origin of Impurities

This compound is commonly synthesized via methods such as the Friedel-Crafts acylation or, more modernly, through the reaction of 2-lithiopyridine (generated from 2-bromopyridine) with pentanoic acid derivatives like esters.[1][2][3] Each route introduces a unique spectrum of potential impurities:

  • Unreacted Starting Materials: 2-bromopyridine, pentanoyl chloride, or pentanoic esters.

  • Reaction By-products: Isomeric ketones, products of over-acylation, or compounds resulting from the thermal decomposition of reagents.

  • Catalysts and Reagents: Residual Lewis acids (e.g., AlCl₃) from Friedel-Crafts reactions, which can form complexes with the ketone product.[2]

  • Solvents: Organic solvents used during the reaction and subsequent workup.

The pyridine moiety imparts a moderate polarity and basicity to the molecule, while the pentyl ketone portion adds significant non-polar, aliphatic character. This amphipathic nature is a critical factor in designing separation strategies.

Analytical Characterization for Purity Assessment

A robust analytical workflow is essential to quantify purity before and after any purification step.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for qualitatively assessing the number of components in a mixture and for optimizing solvent systems for column chromatography.[4]

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): Quantitative methods for determining the precise purity of the sample and identifying specific impurities by comparison with known standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can reveal the presence of structurally related impurities.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.

Strategic Purification Methodologies

The selection of a purification technique is dictated by the scale of the synthesis, the nature of the impurities, and the target purity level. A multi-step approach, combining different techniques, is often required for achieving pharmaceutical-grade purity.

Liquid-Liquid Extraction: The Initial Cleanup

Liquid-liquid extraction is the foundational workup step to remove the bulk of inorganic salts, water-soluble reagents, and acidic or basic impurities.

Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[6]

Causality & Protocol: The basic nitrogen atom of the pyridine ring in this compound allows for strategic pH manipulation.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Rationale: Non-basic organic impurities will remain in the organic layer, while the target ketone and other basic impurities (like unreacted 2-bromopyridine) will be protonated and move into the aqueous layer. This step can be used to separate the ketone from neutral or acidic contaminants.

  • Basification & Re-extraction: The acidic aqueous layer is then carefully basified (e.g., with NaHCO₃ or NaOH) to deprotonate the pyridyl ketone, rendering it insoluble in water. It can then be re-extracted back into a fresh organic solvent.

  • Water & Brine Wash: The final organic layer is washed with deionized water and then brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying & Concentration: The organic phase is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

A specialized extraction using sodium bisulfite can remove aldehyde and some unhindered ketone impurities by forming a water-soluble adduct, though its effectiveness on a sterically encumbered ketone like this may vary.[6][7]

Vacuum Distillation: Purification by Volatility

For large-scale purification and the removal of non-volatile or significantly less volatile impurities, vacuum distillation is a highly effective method.[8]

Principle: Separation is achieved based on differences in boiling points. Applying a vacuum lowers the boiling points of the compounds, allowing distillation to occur at lower temperatures and preventing thermal decomposition.[2][9]

Applicability: This method is ideal when the primary impurities have boiling points that differ from this compound by at least 25 °C. Given that related compounds like 2-pentylpyridine boil at approximately 82-84 °C at 9 mmHg, the ketone will have a higher boiling point, making it a good candidate for this technique.[10]

Detailed Protocol:

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude, extracted ketone to the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Applying Vacuum: Gradually reduce the pressure in the system to the desired level using a vacuum pump protected by a cold trap.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect fractions based on the boiling point at the operating pressure. The first fraction will typically contain lower-boiling impurities and residual solvents. The main fraction is collected at the stable boiling point of the product. A higher-boiling residue containing non-volatile impurities will remain in the distillation flask.

ParameterTypical ValueRationale
Pressure 1-10 mmHgLowers boiling point to prevent thermal degradation.
Head Temperature Compound-specificMonitor for a stable plateau indicating a pure fraction.
Pot Temperature ~20-30 °C above head temp.Provides the necessary energy for vaporization.
Flash Column Chromatography: High-Resolution Purification

For achieving the highest levels of purity, especially on a laboratory scale, flash column chromatography is the method of choice.[4][11]

Principle: This is a form of liquid-solid chromatography where the crude mixture is adsorbed onto a solid stationary phase (typically silica gel) and separated as a liquid mobile phase is forced through the column under pressure. Separation occurs based on the differential partitioning of compounds between the two phases; more polar compounds adhere more strongly to the polar silica gel and elute later.[4]

Causality & Protocol:

  • Stationary Phase Selection: Silica gel (SiO₂) is the standard choice due to its polarity, which allows for effective interaction with the polar ketone and pyridine functionalities.

  • Mobile Phase (Eluent) Selection: The key to a successful separation is finding an eluent system with the right polarity. This is determined empirically using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). For this compound, a gradient from 5% to 20% ethyl acetate in hexanes is a typical starting range.

  • Column Packing: A "slurry" of silica gel in the initial, least polar eluent is poured into the column and packed uniformly using positive pressure to avoid air bubbles and channels.

  • Sample Loading: The crude product is pre-adsorbed onto a small amount of silica gel or dissolved in a minimal volume of the eluent and carefully loaded onto the top of the packed column.

  • Elution: The eluent is passed through the column under positive pressure (air or nitrogen). The polarity of the eluent can be gradually increased (gradient elution) to first elute non-polar impurities, followed by the product, and finally the highly polar impurities.

  • Fraction Collection & Analysis: The eluate is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure product. The pure fractions are combined and the solvent is evaporated.

Visualized Workflow: A Decision Framework for Purification

The following diagram outlines a logical decision-making process for purifying this compound.

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acid/Base Wash) start->extraction distillation_q Scale > 20g AND BP of Impurities Differs? extraction->distillation_q distillation Vacuum Distillation distillation_q->distillation  Yes chromatography Flash Column Chromatography distillation_q->chromatography No final_purity_q Purity > 99.5% Required? distillation->final_purity_q chromatography->final_purity_q recrystallization Derivative Formation & Recrystallization final_purity_q->recrystallization Yes end_product Pure this compound final_purity_q->end_product No recrystallization->end_product

Caption: Decision tree for selecting a purification strategy.

Recrystallization: The Ultimate Polish

If this compound is a solid or can be converted to a stable, crystalline derivative, recrystallization is an excellent final step for achieving exceptional purity.[12]

Principle: This method relies on the difference in solubility between the desired compound and its impurities in a chosen solvent at different temperatures. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities behind in the solution.[13]

Applicability: While the parent ketone may be a liquid or low-melting solid, this technique is highly relevant for purifying solid precursors or for purifying the ketone via a solid derivative. For instance, the ketone can be reacted with an amine to form a solid imine, which is then purified by recrystallization and subsequently hydrolyzed back to the pure ketone.[14]

Solvent Selection Protocol:

  • Screening: Test the solubility of the impure compound in small amounts of various solvents (e.g., ethanol, isopropanol, hexanes, toluene) at room temperature and at their boiling points.

  • Ideal Solvent Criteria:

    • The compound should be highly soluble at high temperatures.

    • The compound should be sparingly soluble or insoluble at low temperatures.

    • Impurities should either be completely soluble at all temperatures or completely insoluble at all temperatures.[15]

    • The solvent should not react with the compound and should have a boiling point below the compound's melting point.[12]

  • Procedure: Dissolve the impure solid in the minimum amount of the chosen boiling solvent. If insoluble impurities are present, perform a hot gravity filtration. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Isolate the crystals by vacuum filtration and wash with a small amount of the cold solvent.

Conclusion: A Synthesis of Strategy and Technique

The purification of this compound to a standard required by drug development professionals is a systematic process rooted in the fundamental principles of separation science. There is no single "correct" method; rather, the optimal strategy is a carefully considered sequence of techniques. It begins with an efficient extraction to remove bulk impurities, followed by either vacuum distillation for large-scale processing or flash chromatography for high-resolution separation. For achieving the highest echelon of purity, conversion to a crystalline derivative followed by recrystallization may be employed. By understanding the causal links between synthetic routes, impurity profiles, and the principles of each purification method, researchers can confidently and efficiently produce this compound of the requisite quality for advancing critical pharmaceutical research and development.

References

  • Title: Distillation of aromatic ketone from aromatic alcohol with acid Source: Google Patents URL
  • Title: The preparation of crystalline derivatives of aldehydes and ketones Source: Creative Chemistry URL: [Link]

  • Title: DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE Source: Taylor & Francis Online URL: [Link]

  • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Tips & Tricks: Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: PMC - NIH URL: [Link]

  • Title: Process for the preparation of aromatic ketones Source: Google Patents URL
  • Title: Video: Recrystallization - Concept Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Column Chromatography ketone/silica Source: Physics Forums URL: [Link]

  • Title: Recrystallization Background Source: University Course Material URL: [Link]

  • Title: 2-pentyl pyridine, 2294-76-0 Source: The Good Scents Company URL: [Link]

  • Title: Unfunctionalized, α-Epimerizable Nonracemic Ketones and Aldehydes Can Be Accessed by Crystallization-Induced Dynamic Resolution of Imines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Extraction of ketones Source: Google Patents URL
  • Title: column chromatography & purification of organic compounds Source: YouTube (ChemHelp ASAP) URL: [Link]

  • Title: Practical and rapid construction of 2-pyridyl ketone library in continuous flow Source: Request PDF on ResearchGate URL: [Link]

  • Title: The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters Source: ResearchGate URL: [Link]

  • Title: Purification of ketones Source: Google Patents URL
  • Title: Polypeptides. XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. Source: Semantic Scholar URL: [Link]

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An In-Depth Technical Guide to the Recrystallization of Pentyl 2-pyridyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven methodology for the purification of Pentyl 2-pyridyl ketone (1-(pyridin-2-yl)hexan-1-one) via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol. It elucidates the fundamental principles and the critical thinking required to develop a robust purification strategy for pyridinic compounds and aromatic ketones, ensuring high purity and yield.

Executive Summary: The Imperative for Purity

This compound and its analogues are significant structural motifs in medicinal chemistry and materials science.[1] As precursors for chiral alcohols or as bioactive molecules themselves, their purity is paramount.[1] Trace impurities from synthesis—such as unreacted starting materials, by-products from lithiation or Grignard reactions, or degradation products—can interfere with downstream applications, compromise biological assays, and invalidate research data.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2] It leverages differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures.[3] A successful recrystallization yields a crystalline solid of high purity, excluding contaminants in the final crystal lattice.[4] This guide presents a systematic approach to developing a tailored recrystallization protocol for this compound.

Foundational Principles: The Science of Recrystallization

The efficacy of recrystallization is governed by the principle that most solids are more soluble in a hot solvent than in a cold one.[5] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[6] Conversely, impurities should either be highly soluble at all temperatures (remaining in the solution, or mother liquor, upon cooling) or almost entirely insoluble (allowing for removal via hot filtration).[6]

The process hinges on creating a supersaturated solution from which the pure compound can crystallize upon cooling. Slow, controlled cooling is critical as it allows for the selective incorporation of the target molecules into a growing crystal lattice, a process of molecular self-recognition that excludes differently shaped impurity molecules.[3][4] Rapid cooling can trap impurities within the crystal structure, diminishing the effectiveness of the purification.

Strategic Solvent Selection: A Predictive and Empirical Approach

The choice of solvent is the most critical variable in recrystallization.[4] this compound possesses a moderately polar pyridinyl-ketone head and a nonpolar pentyl tail. This amphipathic nature suggests solubility in a range of solvents. The guiding principle of "like dissolves like" provides a starting point for solvent screening.[7] For ketones, solvents like acetone or ethyl acetate are often good candidates.[7] However, the pyridine moiety introduces polarity and the potential for hydrogen bonding.

A systematic, small-scale solubility test is the most reliable method for identifying the optimal solvent or solvent system.

Experimental Solvent Screening Protocol
  • Preparation : Aliquot approximately 10-20 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temp) : To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise, starting with ~0.5 mL. Agitate the mixture.

  • Observation (Room Temp) : Record the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system but may be useful as the "soluble" component in a binary solvent pair.

  • Heating : If the compound is insoluble or sparingly soluble, heat the test tube in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

  • Cooling : Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for at least 15 minutes.

  • Observation (Cold) : Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

  • Binary Solvent Systems : If no single solvent is ideal, a binary system may be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled as before.[8]

Rationale for Solvent Selection
SolventPolarityBoiling Point (°C)Rationale for ScreeningPredicted Outcome & Justification
Water High100The pyridine nitrogen can act as a hydrogen bond acceptor.Likely Poor : The C5 alkyl chain significantly reduces aqueous solubility. May be a good anti-solvent.
Ethanol High78.5Polar protic solvent, capable of hydrogen bonding.[9] Often effective for moderately polar compounds.Promising : May exhibit ideal behavior (sparingly soluble cold, very soluble hot).
Ethyl Acetate Medium77.1A good general-purpose solvent for compounds with moderate polarity, like many ketones.Highly Promising : Balances polarity to dissolve the pyridinyl-ketone group with ester character to accommodate the alkyl chain.
Toluene Low111Aromatic solvent that can interact with the pyridine ring via π-stacking.Possible : May dissolve the compound well when hot. Its high boiling point can be a disadvantage for removal.
Hexane Low69Nonpolar solvent.Likely Poor : Will primarily dissolve the pentyl tail; unlikely to dissolve the polar head. Excellent candidate as an anti-solvent ("poor" solvent) with a more polar "good" solvent.

The Recrystallization Workflow

The following diagram and protocol outline the comprehensive procedure for purifying this compound, incorporating decisions based on the nature of the impurities observed during the process.

Recrystallization_Workflow Workflow for Recrystallization of this compound start Start: Crude Pentyl 2-pyridyl Ketone dissolve Dissolve in Minimum Amount of Hot Optimal Solvent start->dissolve check_insoluble Are Insoluble Impurities Present? dissolve->check_insoluble hot_filtration Perform Hot Gravity Filtration check_insoluble->hot_filtration Yes cool_solution Allow Filtrate to Cool Slowly check_insoluble->cool_solution No hot_filtration->cool_solution check_crystals Do Crystals Form? cool_solution->check_crystals troubleshoot_oil Troubleshooting: - Re-heat & Add More Solvent - Change Solvent System cool_solution->troubleshoot_oil 'Oiling Out' Occurs induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal check_crystals->induce_crystallization No collect_crystals Collect Crystals by Vacuum Filtration check_crystals->collect_crystals Yes induce_crystallization->collect_crystals wash_crystals Wash with Ice-Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals under Vacuum wash_crystals->dry_crystals end_product Pure Crystalline Product dry_crystals->end_product

Caption: Decision workflow for the purification of this compound.

Detailed Experimental Protocol
  • Dissolution : Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen solvent (e.g., ethyl acetate) to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions while swirling, until the compound just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Hot Filtration (if necessary) : If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step prevents premature crystallization of the product in the funnel.

  • Cooling and Crystallization : Cover the flask containing the clear solution and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Crystal Collection : Collect the purified crystals using vacuum filtration (e.g., with a Büchner funnel).

  • Washing : While the crystals are still in the funnel with the vacuum applied, wash them with a small portion of ice-cold recrystallization solvent. This removes any adhering mother liquor that contains dissolved impurities.

  • Drying : Transfer the crystalline product to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven, to remove all traces of solvent.

Troubleshooting & Field-Proven Insights

ProblemCausalitySolution
No Crystals Form The solution may not be sufficiently saturated (too much solvent was added), or the solution is supersaturated and requires a nucleation site.1. Induce Nucleation : Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.[10] 2. Seed : Add a tiny, pure crystal of the product ("seed crystal") to the solution. 3. Concentrate : Gently boil off some of the solvent to increase the concentration and allow it to cool again.
"Oiling Out" The melting point of the compound is lower than the boiling point of the solvent, causing it to separate as a liquid oil instead of solid crystals.[8]1. Re-heat and Dilute : Heat the solution to dissolve the oil, then add more solvent. This lowers the saturation temperature. 2. Change Solvents : Select a lower-boiling point solvent or adjust the ratio in a binary solvent system.
Colored Impurities Highly conjugated or polar impurities may be present.If the impurities are polar, they may be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb the desired product.
Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Optimize the amount of solvent used. Ensure the solution is thoroughly chilled in an ice bath before filtration. Ensure filtration apparatus is pre-heated for hot filtrations.

Conclusion

The recrystallization of this compound is a prime example of a purification technique that blends theoretical principles with empirical laboratory practice. By systematically evaluating solvent properties and meticulously controlling the experimental parameters of temperature and cooling rate, researchers can effectively remove synthetic impurities to obtain a product of high purity. This guide provides the strategic framework necessary for developing a robust and efficient purification protocol, ensuring the integrity of the compound for its intended application in research and development.

References

  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives. Google Patents.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • Wikipedia. (n.d.). Alcohol (chemistry). Wikipedia. Retrieved from [Link]

  • Request PDF. (n.d.). Practical and rapid construction of 2-pyridyl ketone library in continuous flow. ResearchGate. Retrieved from [Link]

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Column chromatography for Pentyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Column Chromatography of Pentyl 2-pyridyl ketone

Abstract

This technical guide provides a comprehensive, in-depth exploration of the purification of this compound using column chromatography. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships that govern a successful separation. We will delve into the rationale behind the selection of stationary and mobile phases, the empirical process of method development using Thin Layer Chromatography (TLC), a detailed, field-tested protocol for column execution, and a robust troubleshooting guide. The protocols herein are designed as self-validating systems to ensure reproducibility and scientific integrity.

Introduction: The Significance of Purifying this compound

This compound is a member of the pyridyl ketone family, a class of compounds widely utilized as synthetic intermediates and structural motifs in medicinal chemistry and materials science.[1][2] The presence of the pyridine ring and the ketone carbonyl group makes these molecules valuable precursors for creating more complex bioactive molecules and ligands.[1][3] The purity of such intermediates is paramount; residual starting materials or by-products from synthesis can interfere with subsequent reaction steps, complicate structural analysis, and compromise the biological activity and safety of final compounds.[4][5]

Column chromatography is a cornerstone purification technique in organic chemistry, indispensable for isolating compounds from complex mixtures based on differential partitioning between a stationary phase and a mobile phase.[6][7] This guide provides the technical foundation and practical expertise required to successfully purify this compound, ensuring high purity for downstream applications.

Foundational Principles: Designing the Separation Strategy

A successful chromatographic separation is not accidental; it is the result of a deliberate strategy based on the physicochemical properties of the analyte and the principles of chromatography.[6][8]

Analyte Characterization: this compound

The structure of this compound dictates its behavior. It possesses:

  • A polar pyridyl headgroup containing a nitrogen atom, which can act as a hydrogen bond acceptor.

  • A polar carbonyl group (C=O) , which is highly polarized and a strong hydrogen bond acceptor.[9]

  • A non-polar pentyl tail , a five-carbon alkyl chain that imparts hydrophobicity.

This combination renders this compound a moderately polar molecule. This polarity is the primary lever we will use to effect separation.

Stationary Phase Selection: The Rationale for Silica Gel

The choice of stationary phase is the most critical decision in developing a separation method.[10] For moderately polar organic molecules, normal-phase chromatography is the preferred mode.

  • Stationary Phase: A polar adsorbent.

  • Mobile Phase: A non-polar liquid, often modified with a more polar solvent.[11]

Silica gel (SiO₂) is the stationary phase of choice for this application. Its surface is rich in silanol groups (Si-OH), making it highly polar and an effective hydrogen bond donor.[7] These silanol groups will interact strongly with the polar pyridyl and ketone moieties of the target molecule, providing the retention necessary for separation from less polar impurities (e.g., unreacted starting materials) or more polar impurities (e.g., over-oxidized by-products). While alumina is an alternative, silica is generally the first choice unless the compound is known to be sensitive to the acidic nature of the silica surface.[12][13]

Mobile Phase Selection & Optimization via TLC

The mobile phase carries the sample through the column, and its composition determines the speed at which compounds elute.[14][15] The process of optimizing the mobile phase is empirically driven using Thin Layer Chromatography (TLC), which serves as a rapid, small-scale proxy for the column.[16][17]

Principle: The goal is to find a solvent system where the target compound exhibits a Retention Factor (Rf) between 0.20 and 0.40 .[11]

  • An Rf > 0.4 suggests the compound is too soluble in the mobile phase and will elute too quickly from the column, resulting in poor separation from non-polar impurities.

  • An Rf < 0.2 indicates the compound is too strongly adsorbed to the stationary phase, leading to excessively long elution times and significant band broadening.[17]

A common and effective mobile phase for normal-phase chromatography is a binary mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Diethyl Ether).[16][18]

Solvent System ComponentRolePolarity
Hexanes / Heptane Primary Eluent (Weak Solvent)Non-polar
Ethyl Acetate Polarity Modifier (Strong Solvent)Moderately Polar

The ratio of these solvents is adjusted to achieve the target Rf value. For instance, one might test 5%, 10%, 15%, and 20% Ethyl Acetate in Hexanes.

Experimental Protocol: A Step-by-Step Guide

This section details the complete workflow for the purification of this compound.

Workflow Visualization

The overall process can be visualized as a logical sequence from method development to final product isolation.

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Execution cluster_analysis Phase 3: Analysis & Isolation TLC_Analysis TLC Analysis of Crude Mixture Solvent_Selection Select Optimal Solvent System (Rf ≈ 0.2-0.4) TLC_Analysis->Solvent_Selection Column_Packing Prepare and Pack Silica Gel Column Solvent_Selection->Column_Packing Sample_Loading Load Sample onto Column Column_Packing->Sample_Loading Elution Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Isolated Pure Product Solvent_Removal->Pure_Product

Sources

An In-depth Technical Guide on the Chemical Stability of Pentyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pentyl 2-pyridyl ketone, a molecule integrating a pyridine heterocycle with a ketone functional group via a pentyl linker, serves as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and agricultural chemical development. The inherent reactivity of its constituent moieties—the basic pyridine ring and the electrophilic carbonyl center—dictates its utility and, critically, its stability profile. Understanding the chemical stability of this compound is paramount for ensuring the integrity, safety, and efficacy of downstream applications.[1][2] This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines potential degradation pathways, and furnishes detailed protocols for its systematic evaluation.

The insights presented herein are derived from foundational principles of organic chemistry and established practices in pharmaceutical stability testing.[3][4] While specific degradation kinetics for this compound are not extensively documented in public literature, this guide extrapolates from the known reactivity of 2-acylpyridines, ketones, and pyridine derivatives to construct a predictive and practical framework for researchers, scientists, and drug development professionals.

Predicted Chemical Stability and Degradation Pathways

The chemical structure of this compound suggests several potential routes of degradation under various environmental and chemical stressors. These pathways are critical to understand as they inform the development of stability-indicating analytical methods and guide decisions on storage and handling.[1][2]

Hydrolytic Degradation

Ketones are generally stable against hydrolysis.[5] However, the rate can be influenced by pH. Under strongly acidic or basic conditions, the equilibrium between the ketone and its geminal diol form can be affected, though for most simple ketones, this equilibrium lies far to the left.[5][6] The presence of the pyridine ring, a basic nitrogen heterocycle, can catalyze or participate in degradation reactions, particularly at pH extremes.

  • Acidic Conditions: The pyridine nitrogen will be protonated, potentially increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

  • Basic Conditions: While ketones are generally stable, strong basic conditions can promote enolate formation at the alpha-carbon, which could lead to subsequent reactions. However, significant hydrolytic cleavage of the carbon-carbon bonds adjacent to the ketone is not typically a major pathway for simple alkyl ketones.

Oxidative Degradation

The pyridine ring itself is relatively stable to oxidation, though under harsh conditions, it can be oxidized to pyridine N-oxide.[7] The alkyl chain and the ketone functionality are more likely sites for oxidative attack.

  • Peroxide Oxidation: Reaction with peroxides (e.g., hydrogen peroxide) could potentially lead to Baeyer-Villiger oxidation of the ketone, yielding an ester.

  • Radical Oxidation: The methylene group alpha to the pyridine ring and the methylene groups in the pentyl chain could be susceptible to radical-mediated oxidation.

Photodegradation

Both pyridine and ketone functionalities can absorb UV radiation, making this compound potentially susceptible to photodegradation.[8][9] Ketones can undergo various photochemical reactions, including Norrish Type I and Type II reactions.[10][11] The presence of the pyridine ring introduces additional photochemical possibilities. Recent studies on 2-pyridyl ketones have shown that UV irradiation can induce the formation of persistent radical intermediates, a critical consideration for photostability.[12][13]

  • Norrish Type I: Cleavage of the bond between the carbonyl group and the pentyl chain or the pyridine ring.

  • Norrish Type II: Intramolecular hydrogen abstraction from the pentyl chain by the excited carbonyl group, leading to cleavage or cyclization.

  • Pyridine-Mediated Photoreactions: The excited state of the pyridine ring could lead to various rearrangements or reactions with other molecules.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. The thermal decomposition of pyridine itself is known to proceed via radical pathways, initiating with the formation of pyridyl radicals.[14][15] For this compound, the weakest bonds are likely to be the C-C bonds adjacent to the carbonyl group and the C-H bonds on the alkyl chain.

A summary of the predicted stability of this compound under various stress conditions is provided in Table 1.

Table 1: Predicted Stability of this compound under Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Products
Acid Hydrolysis Potentially labileGeminal diol, other hydrolysis products
Base Hydrolysis Generally stableEnolate-derived products
**Oxidation (H₂O₂) **SusceptiblePyridine N-oxide, Baeyer-Villiger oxidation products (esters)
Photolysis (UV/Vis) SusceptibleRadical intermediates, Norrish Type I/II products
Thermal (Heat) Labile at high temp.Radical-derived decomposition products

Experimental Framework for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of stability assessment.[1][3] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][4] This information is crucial for developing stability-indicating analytical methods.[16][17] A typical workflow for a forced degradation study is illustrated in the diagram below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of this compound (e.g., 1 mg/mL in acetonitrile/water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose aliquots base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose aliquots oxidative Oxidative (e.g., 3% H₂O₂, RT) prep->oxidative Expose aliquots thermal Thermal (e.g., 80°C, solid & solution) prep->thermal Expose aliquots photo Photolytic (ICH Q1B conditions) prep->photo Expose aliquots neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze all samples by Stability-Indicating HPLC-UV/MS oxidative->hplc thermal->hplc photo->hplc neutralize->hplc mass_balance Assess mass balance and characterize degradants hplc->mass_balance

Caption: Workflow for a forced degradation study of this compound.

Protocol for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[3]

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)

  • HPLC system with UV/PDA and Mass Spectrometry (MS) detectors

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Expose the solid compound and a solution sample to 80°C in a calibrated oven.

    • Analyze samples at appropriate time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active ingredient due to degradation.[16][18] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[16][19]

HPLC Method Parameters (Starting Point)
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength corresponding to the absorbance maximum of this compound (to be determined by UV scan).

  • Injection Volume: 10 µL

This method should be optimized to ensure adequate separation of the parent peak from all degradation products and any process-related impurities. Peak purity analysis using a PDA detector is essential to confirm the specificity of the method.

Visualization of Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the reactivity of its functional groups.

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products parent This compound n_oxide Pyridine N-oxide derivative parent->n_oxide Oxidation (H₂O₂) baeyer_villiger Ester (Baeyer-Villiger) parent->baeyer_villiger Oxidation (H₂O₂) norrish_I Norrish Type I Fragments parent->norrish_I Photolysis (UV) norrish_II Norrish Type II Products parent->norrish_II Photolysis (UV) reduction Secondary Alcohol parent->reduction Reduction

Caption: Potential degradation pathways of this compound.

Conclusion and Recommendations

This compound is a molecule with multiple reactive sites that can be susceptible to degradation under various stress conditions, particularly oxidation and photolysis. A thorough understanding of its stability profile is essential for its effective use in research and development.

It is strongly recommended that comprehensive forced degradation studies be conducted to elucidate the actual degradation pathways and to develop a robust, validated stability-indicating analytical method. The protocols and predictive information provided in this guide serve as a foundational framework for these critical studies. Proper storage, protected from light and in a controlled temperature environment, is advised to maintain the long-term integrity of this compound.

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An In-depth Technical Guide on the Thermal Decomposition of Pentyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermal decomposition of Pentyl 2-pyridyl ketone, a compound of interest due to the prevalence of both pyridyl and ketone moieties in pharmaceutical agents and functional materials. Understanding the thermal stability and decomposition pathways of such molecules is critical for ensuring drug product stability, optimizing manufacturing processes, and predicting the lifetime of materials. This document elucidates the potential mechanistic pathways of decomposition, details robust experimental protocols for its investigation, and presents a framework for the comprehensive analysis of its degradation products. By integrating principles of physical organic chemistry with modern analytical techniques, this guide serves as an essential resource for professionals engaged in the research and development of molecules containing the 2-acylpyridine scaffold.

Introduction: The Significance of Thermal Stability in Complex Molecules

The thermal decomposition of organic compounds is a fundamental area of study with profound implications across various scientific disciplines, from materials science to pharmaceutical development.[1] For drug development professionals, an in-depth understanding of a molecule's response to thermal stress is a cornerstone of establishing its chemical integrity, shelf-life, and appropriate storage conditions. This compound serves as a pertinent model compound, incorporating a flexible alkyl chain and a heteroaromatic pyridyl ring, both common features in pharmacologically active molecules.[2] The juxtaposition of the carbonyl group and the nitrogen-containing aromatic ring introduces unique electronic and steric factors that can influence its decomposition mechanism.

This guide moves beyond a mere recitation of facts, aiming to provide a causal understanding of why specific experimental choices are made and how the resulting data can be logically interpreted. We will explore the probable mechanistic avenues of decomposition, drawing parallels with established reaction classes such as Norrish-type reactions, and detail the analytical methodologies required to rigorously test these hypotheses.[3][4][5]

Postulated Mechanistic Pathways of Decomposition

The thermal degradation of a ketone is rarely a simple, single-step process. For a molecule with the structural complexity of this compound, several competing and sequential reaction pathways are plausible. The initiation of these pathways is typically the homolytic cleavage of the weakest chemical bond upon absorption of sufficient thermal energy.

Norrish Type I Cleavage (α-Cleavage)

The bond between the carbonyl carbon and an adjacent α-carbon is often susceptible to homolytic cleavage upon excitation.[6] In the case of this compound, two primary Norrish Type I cleavage pathways exist:

  • Pathway A: Cleavage of the Pentyl-Carbonyl Bond: This pathway would yield a pentyl radical and a 2-pyridoyl radical. The subsequent fate of these radicals is varied. The 2-pyridoyl radical could decarbonylate to form a 2-pyridyl radical and carbon monoxide. The pentyl radical can undergo a variety of reactions including disproportionation to form pentane and pentene, or recombination with other radical species.

  • Pathway B: Cleavage of the Pyridyl-Carbonyl Bond: This would result in a 2-pyridyl radical and a hexanoyl radical. The hexanoyl radical can then decarbonylate to yield a pentyl radical and carbon monoxide.

The relative prominence of these pathways is dictated by the respective bond dissociation energies and the stability of the resulting radical intermediates.

Norrish Type II Reaction (γ-Hydrogen Abstraction)

This intramolecular process is possible due to the presence of a sufficiently long alkyl chain. It involves the abstraction of a hydrogen atom from the γ-carbon of the pentyl group by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate.[4] This biradical can then undergo one of two primary reactions:

  • Cleavage: Fragmentation of the biradical can lead to the formation of an enol (which would tautomerize to 2-acetylpyridine) and propene.

  • Cyclization: Intramolecular combination of the radical centers can form a cyclobutanol derivative.

The likelihood of a Norrish Type II reaction is dependent on the conformational flexibility of the pentyl chain, allowing the γ-hydrogen to come into proximity with the carbonyl oxygen.

Below is a diagram illustrating the potential primary decomposition pathways.

G cluster_norrish1 Norrish Type I cluster_norrish2 Norrish Type II This compound This compound Pentyl radical Pentyl radical This compound->Pentyl radical α-cleavage A 2-Pyridoyl radical 2-Pyridoyl radical This compound->2-Pyridoyl radical α-cleavage A 2-Pyridyl radical 2-Pyridyl radical This compound->2-Pyridyl radical α-cleavage B Hexanoyl radical Hexanoyl radical This compound->Hexanoyl radical α-cleavage B 1,4-Biradical 1,4-Biradical This compound->1,4-Biradical γ-H abstraction 2-Pyridoyl radical->2-Pyridyl radical Decarbonylation CO CO 2-Pyridoyl radical->CO Hexanoyl radical->Pentyl radical Decarbonylation Hexanoyl radical->CO 2-Acetylpyridine 2-Acetylpyridine 1,4-Biradical->2-Acetylpyridine Cleavage Propene Propene 1,4-Biradical->Propene Cleavage Cyclobutanol derivative Cyclobutanol derivative 1,4-Biradical->Cyclobutanol derivative Cyclization

Caption: Potential primary thermal decomposition pathways of this compound.

Experimental Investigation: A Multi-faceted Approach

A robust investigation into the thermal decomposition of this compound necessitates a combination of analytical techniques to probe the process from different angles. This section outlines a validated experimental workflow.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of the compound.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] A mass loss indicates a decomposition event where volatile products are formed.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss in the TGA curve.[1] The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[7]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic events (e.g., melting, decomposition) and exothermic events (e.g., some decomposition pathways) can be identified and quantified.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

  • Atmosphere: Maintain an inert atmosphere (nitrogen or argon) with a purge rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a temperature beyond the decomposition range identified by TGA, at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Integrate the area under the peaks to determine the enthalpy of transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Principle: Py-GC-MS is a powerful technique where a sample is rapidly heated to a specific temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[9][10]

Experimental Protocol:

  • Instrument Setup: A pyrolysis unit is interfaced with a GC-MS system.

  • Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample holder.

  • Pyrolysis: The sample is pyrolyzed at a series of temperatures determined from the TGA data (e.g., at the onset of decomposition and at the temperature of maximum decomposition rate). The pyrolysis is performed in an inert atmosphere.

  • GC Separation: The volatile pyrolysis products are swept into the GC column where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial temperature hold, followed by a temperature ramp to elute all components.

  • MS Detection: The separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a molecular fingerprint for each compound, allowing for their identification by comparison with spectral libraries (e.g., NIST).

  • Data Analysis: The chromatogram shows the separated decomposition products as peaks. The mass spectrum of each peak is analyzed to identify the compound.[11][12]

The following diagram illustrates the integrated experimental workflow for studying the thermal decomposition.

G cluster_workflow Experimental Workflow Sample Sample TGA TGA Sample->TGA DSC DSC Sample->DSC Py-GC-MS Py-GC-MS Sample->Py-GC-MS Decomposition Temperature Decomposition Temperature TGA->Decomposition Temperature Enthalpy of Decomposition Enthalpy of Decomposition DSC->Enthalpy of Decomposition Identification of Volatile Products Identification of Volatile Products Py-GC-MS->Identification of Volatile Products Mechanistic Elucidation Mechanistic Elucidation Decomposition Temperature->Mechanistic Elucidation Enthalpy of Decomposition->Mechanistic Elucidation Identification of Volatile Products->Mechanistic Elucidation

Caption: Integrated experimental workflow for thermal decomposition analysis.

Data Interpretation and Mechanistic Elucidation

The data obtained from the suite of analytical techniques must be synthesized to construct a coherent picture of the decomposition process.

Table 1: Hypothetical Thermal Analysis Data for this compound

ParameterValueMethod
Onset of Decomposition250 °CTGA
Temperature of Max. Decomposition Rate285 °CDTG
Enthalpy of Decomposition-150 J/g (Exothermic)DSC

The TGA and DSC data provide the "what" and "when" of the decomposition. The Py-GC-MS data provides the "how" by identifying the products.

Table 2: Hypothetical Py-GC-MS Product Distribution at 285 °C

Retention Time (min)Identified CompoundProposed Origin
3.2PropeneNorrish Type II Cleavage
5.8PentaneRadical Disproportionation
6.11-PenteneRadical Disproportionation
8.4PyridineDecarbonylation/Fragmentation
10.22-AcetylpyridineNorrish Type II Cleavage
12.5This compoundUnreacted Starting Material

The identification of 2-acetylpyridine and propene would be strong evidence for the operation of a Norrish Type II pathway. The presence of pentane and 1-pentene suggests that radical processes, likely initiated by Norrish Type I cleavage, are also occurring. The relative abundance of these products can provide insights into the dominant decomposition mechanism under the specified conditions.

Conclusion: A Framework for Predictive Stability Analysis

This guide has provided a comprehensive framework for the in-depth investigation of the thermal decomposition of this compound. By combining fundamental principles of reaction mechanisms with a suite of modern analytical techniques, researchers can gain a detailed understanding of the stability and degradation pathways of this and structurally related molecules. The insights gleaned from such studies are invaluable for ensuring the safety, efficacy, and quality of pharmaceutical products and the longevity of advanced materials. The self-validating nature of the described protocols, coupled with a logical, evidence-based approach to data interpretation, provides a robust foundation for making critical decisions in research and development.

References

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An In-depth Technical Guide to the Photostability of Pentyl 2-Pyridyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for assessing the photostability of pentyl 2-pyridyl ketone. While specific photostability data for this molecule is not extensively published, this document leverages established principles of organic photochemistry and regulatory guidelines to outline a robust investigatory strategy. It is designed for researchers, scientists, and drug development professionals to understand potential degradation pathways, establish rigorous testing protocols, and develop stability-indicating analytical methods. The guide details the theoretical photochemical principles relevant to the 2-acylpyridine moiety, provides step-by-step experimental protocols based on the International Council for Harmonisation (ICH) Q1B guidelines, and discusses the application of advanced analytical techniques for the identification and quantification of photodegradants.

Introduction: The Imperative of Photostability

This compound, a molecule featuring both a pyridine ring and an alkyl ketone functional group, possesses chromophores that can absorb ultraviolet (UV) and visible light. This absorption can initiate photochemical reactions, leading to the degradation of the molecule. For any application, particularly in the pharmaceutical industry where it might serve as an active pharmaceutical ingredient (API) or a key intermediate, understanding its photostability is not merely an academic exercise—it is a critical component of ensuring product quality, safety, and efficacy.[1]

Photodegradation can result in:

  • Loss of potency or effectiveness.

  • Formation of toxic or immunogenic byproducts.

  • Changes in physical properties such as color and solubility.

  • Compromised shelf-life and storage requirements.[2]

This guide provides the scientific and regulatory framework to proactively investigate these risks.

Theoretical Framework: Predicting Photochemical Behavior

The structure of this compound contains two key chromophores: the pyridine ring and the carbonyl group (ketone). The interaction of these groups with light dictates the potential degradation pathways.

Electronic Excitation and Primary Photoprocesses

Upon absorbing photons, the molecule is promoted to an electronically excited state. For ketones, the most relevant transition is the n→π* (an electron from a non-bonding n-orbital on the oxygen is promoted to an anti-bonding π*-orbital of the carbonyl group). This excited state is highly reactive and can initiate several degradation pathways.

Predominant Photochemical Reactions of Alkyl Ketones

Alkyl ketones are well-known to undergo specific photochemical reactions named after Ronald Norrish.[3][4]

  • Norrish Type I Reaction (α-Cleavage): This reaction involves the homolytic cleavage of the bond adjacent to the carbonyl group. For this compound, this could lead to the formation of a pyridoyl radical and a pentyl radical. These highly reactive radicals can then undergo various secondary reactions, such as decarbonylation, recombination, or abstraction of hydrogen atoms from the solvent.[3][5]

  • Norrish Type II Reaction (γ-Hydrogen Abstraction): This pathway is possible if the alkyl chain is sufficiently long (which it is in this case). It involves the intramolecular abstraction of a hydrogen atom from the gamma (γ) carbon of the pentyl chain by the excited carbonyl oxygen. This process forms a 1,4-biradical, which can then either cleave to form an alkene (1-butene) and a smaller ketone (2-acetylpyridine enol) or cyclize to form a cyclobutanol derivative.[4][6]

Role of the Pyridine Moiety

The pyridine ring can also participate in photochemical reactions. It may undergo rearrangements or reactions with solvents, especially in the presence of sensitizers.[7][8] The nitrogen atom can influence the energy levels of the excited states, potentially altering the dominant degradation pathway compared to a simple alkyl aryl ketone.[9][10]

Regulatory and Scientific Framework for Testing

A systematic approach to photostability testing is essential for regulatory acceptance and scientific rigor. The foundational guideline is the ICH Harmonised Tripartite Guideline Q1B.[11][12][13]

Overview of ICH Q1B Guidelines

The ICH Q1B guideline provides a standardized protocol for evaluating the light sensitivity of new drug substances and products.[12][14] It mandates exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-ultraviolet (UVA) energy.[15] A light source that emits a combination of UV and visible light is required.[16]

ParameterICH Q1B Recommended Exposure
Visible Light Not less than 1.2 million lux hours
UVA Light Not less than 200 watt hours / m²

Table 1: Standardized exposure conditions for confirmatory photostability testing as per ICH Q1B guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability testing.[16][17][18] These studies use more extreme conditions than those specified in ICH Q1B to intentionally degrade the compound.[2][17][18] The primary goals are:

  • To identify likely degradation products.[17]

  • To establish degradation pathways.[1][17]

  • To develop and validate a "stability-indicating" analytical method capable of separating the parent compound from all its degradants.[1][17]

Experimental Design and Protocols

A robust investigation into the photostability of this compound involves a multi-stage process, from initial stress testing to confirmatory studies.

graph ExperimentalWorkflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Overall workflow for photostability assessment.
Protocol 1: Forced Photodegradation Study

Objective: To rapidly generate and identify potential photodegradants and establish a stability-indicating analytical method.

  • Sample Preparation: Prepare a solution of this compound (e.g., 0.5 mg/mL) in a common solvent system like 50:50 acetonitrile:water. Prepare a "dark control" sample by wrapping an identical vial in aluminum foil.

  • Exposure: Place the unwrapped sample in a photostability chamber equipped with a light source conforming to ICH Q1B spectral distribution. Expose the sample to high-intensity light.

  • Monitoring: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours). Analyze using the developed HPLC method.

  • Termination: Stop the experiment once significant degradation (ideally 5-20%) is observed.[16] Over-stressing can lead to secondary degradants that may not be relevant under normal conditions.[16]

  • Analysis: Analyze the final stressed sample and the dark control. The dark control ensures that degradation is due to light and not temperature or hydrolysis.

  • Degradant Identification: Subject the stressed sample to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to obtain mass data for the degradation products, which is crucial for structural elucidation.[19]

Protocol 2: Confirmatory Photostability Testing (ICH Q1B)

Objective: To determine if the drug substance or product is light-sensitive under standardized conditions.[20]

  • Sample Preparation (Drug Substance): Place a thin layer of the solid material in a chemically inert, transparent container. Prepare a parallel sample to serve as a dark control, which should be shielded from light (e.g., with aluminum foil).[20]

  • Sample Preparation (Drug Product): Test the product in its immediate packaging and, if necessary, its marketing package. Also, test the product fully exposed to light.[20]

  • Exposure: Place both the test and dark control samples in a calibrated photostability chamber. Expose them to the required light conditions as specified in Table 1.

  • Analysis: At the end of the exposure period, analyze both the exposed and dark control samples. Key analytical tests include:

    • Assay: To determine the loss of the parent compound.

    • Purity/Related Substances: To quantify the formation of photodegradants.

    • Physical Properties: Note any changes in appearance, color, or solubility.

  • Evaluation: Compare the results from the exposed sample to the dark control. A significant change (e.g., >5% degradation) indicates that the substance or product is photolabile.

Analytical Methodologies

The cornerstone of any photostability study is a robust, validated analytical method.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately quantify the parent compound without interference from any degradants, impurities, or excipients.[21][22]

Development Strategy:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (acetonitrile or methanol) is typically required to separate compounds with different polarities.

  • Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies peaks at a specific wavelength but also provides UV spectra for each peak, which helps in assessing peak purity and identifying co-eluting peaks.[15]

ParameterExample ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmGood retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minEnsures elution of both polar and non-polar compounds.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Detection PDA at 254 nmWavelength where both pyridine and ketone moieties absorb.
Column Temp. 30 °CEnsures reproducible retention times.

Table 2: Example of a starting HPLC method for the analysis of this compound and its photodegradants.

Degradant Identification with LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for identifying unknown degradation products.[19] By coupling the separation power of HPLC with the mass-analyzing capability of MS, one can:

  • Determine the molecular weight of each degradant.

  • Use tandem MS (MS/MS) to fragment the degradant ions, providing structural information that helps in elucidating their chemical structures.[19]

graph DegradationPathways { layout=dot; rankdir="TB"; node [shape=record, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335", arrowhead="vee"];

}

Potential photodegradation pathways of this compound.

Data Interpretation and Reporting

Quantitative Analysis

After analysis, the data should be tabulated to clearly present the findings. Key metrics include:

  • Assay (% Initial): The remaining percentage of this compound.

  • % Individual Degradant: The amount of each specific degradation product, typically expressed as a percentage of the total peak area.

  • % Total Degradants: The sum of all degradation products.

  • Mass Balance: The sum of the assay value and the total degradants. A mass balance between 95-105% indicates that all significant degradation products have been detected and quantified.

Sample ConditionAssay (% Initial)Degradant 1 (%)Degradant 2 (%)Total Degradants (%)Mass Balance (%)Appearance
Initial (T=0) 100.0NDNDND100.0Clear Solution
Dark Control 99.8NDNDND99.8Clear Solution
Exposed Sample 91.54.23.98.199.6Faint Yellow
Table 3: Example data summary for a confirmatory photostability study. (ND = Not Detected).
Concluding the Study

The final assessment should state clearly whether this compound is photostable or photolabile under the tested conditions. If it is found to be photolabile, the report should include the proposed degradation pathways and identify the major photodegradants. This information is critical for subsequent development, informing decisions on formulation, packaging (e.g., use of amber vials or opaque containers), and storage instructions to protect the product from light.[2]

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Choudhary, A., & Sharma, A. (2016). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 9(5), 631-638. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-40. Retrieved from [Link]

  • Billingham, N. C., & Calvert, P. D. (1980). The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]

  • Billingham, N. C., & Calvert, P. D. (1980). The Mechanism of Photodegradation of Alkyl Halides and Poly(vinyl chloride). Part I. Alkyl Aryl Ketone-sensitized Photolysis. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Chem-Station. (2017). Norrish Reaction. Retrieved from [Link]

  • Albini, A. (2020). Norrish' type I and II reactions and their role in the building of photochemical science. Photochemical & Photobiological Sciences, 19(4), 429-436. Retrieved from [Link]

  • Rao, C. J., & Agosta, W. C. (1984). Substituent Effects on Photochemical Hydrogen Abstraction in 2-Acylpyridines, 2-Acylpyrazines, and 4-Acylpyrimidines. The Journal of Organic Chemistry, 49(16), 2961-2964. Retrieved from [Link]

  • EduRev. (n.d.). Norrish-Type I and Type II reactions. Retrieved from [Link]

  • Filo. (2025). Explain norrish type 1 and 2 reaction of photochemistry. Retrieved from [Link]

  • ResearchGate. (2018). Pathway of Photo Degradation Condition for Drug Substance and Drug Product. Retrieved from [Link]

  • Wang, Y., et al. (2013). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. Analytical and Bioanalytical Chemistry, 405(1), 235-245. Retrieved from [Link]

  • Corcoran, E. B., et al. (2022). Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. Journal of the American Chemical Society, 144(12), 5418-5428. Retrieved from [Link]

  • Reddy, G. S., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 53(5), 756-764. Retrieved from [Link]

  • Liu, H., et al. (2025). Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. Pharmaceutics, 17(11), 2345. Retrieved from [Link]

  • Catalán-Garcés, L., et al. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]

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An In-depth Technical Guide to the Safety of Pentyl 2-Pyridyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Compound Profile

Pentyl 2-pyridyl ketone is a chemical compound featuring a pyridine ring functionalized with a hexanoyl group at the 2-position. Its structure, combining an aromatic heterocycle with an aliphatic ketone, suggests a unique profile of chemical reactivity and biological activity, making it a molecule of interest in medicinal chemistry and materials science. However, this same structure necessitates a thorough understanding of its potential hazards. The pyridine moiety, a known pharmacophore, can also be associated with specific toxicities, while the ketone group introduces considerations of flammability and reactivity.

This document serves as a proactive safety and handling guide, providing a robust framework for risk assessment and control in the absence of a dedicated SDS. The principles outlined herein are grounded in the known hazards of closely related chemical structures and general chemical safety protocols.

Chemical Identity and Analogues
  • Systematic Name: 1-(pyridin-2-yl)hexan-1-one

  • Common Names: this compound, 2-Hexanoylpyridine

  • CAS Number: 38940-62-4

  • Primary Surrogate for Hazard Assessment: 2-Hexylpyridine (CAS No. 1129-69-7)

  • Secondary Surrogates: 2-Acetylpyridine (CAS No. 1122-62-9), General Alkyl Ketones

Deduced Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes key properties derived from surrogate data and chemical principles.

PropertyDeduced Value / InformationPrimary Surrogate & Source
Molecular Formula C₁₁H₁₅NON/A
Molecular Weight 177.24 g/mol N/A
Appearance Likely a colorless to pale yellow liquid.General observation for similar compounds.
Odor Likely a characteristic, potentially unpleasant or pungent odor.[1][2][3]Based on 2-Acetylpyridine and 2-Methylpyridine.[1][2]
Boiling Point Expected to be >150°C.Higher than 2-Acetylpyridine (189-193°C).[1]
Flash Point Expected to be a combustible liquid.Based on 2-Hexylpyridine (Combustible Liquid, H227).[4]
Solubility Likely soluble in organic solvents like alcohols and ethers.[1]Based on 2-Acetylpyridine.[1]

Section 2: Hazard Identification and Risk Assessment

Based on the analysis of surrogate compounds, this compound should be treated as a substance with multiple potential hazards. The primary GHS classifications are extrapolated from 2-Hexylpyridine.[4]

GHS Hazard Classification (Inferred)
Hazard ClassGHS CategoryHazard StatementSource (Surrogate)
Flammable LiquidsCategory 4H227: Combustible liquid2-Hexylpyridine[4]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed2-Hexylpyridine, Pyridine[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationPyridine, 2-Acetylpyridine[5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationPyridine, 2-Acetylpyridine[5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation2-Acetylpyridine
Toxicological Profile (Inferred)

The toxicity of pyridine derivatives can be influenced by the nature and position of their substituents.[6] Alkyl pyridines are known to cause local irritation and can be absorbed through the skin.[7]

  • Oral Toxicity: Considered harmful if swallowed.[4] Ingestion may lead to systemic effects. The oral LD50 for various alkyl pyridines ranges from 200–1600 mg/kg bw in rats.[7]

  • Dermal Toxicity: Expected to be irritating to the skin and may be absorbed dermally.[5][7] Prolonged contact should be avoided.

  • Inhalation Toxicity: Vapors or mists may cause respiratory tract irritation. Pyridine and its derivatives can produce local irritation on contact with mucous membranes.

  • Eye Irritation: Expected to cause serious eye irritation.[5]

  • Chronic Effects: Data on chronic exposure is not available for this specific compound. However, chronic exposure to related ketones, such as 2-hexanone, is associated with neurotoxicity.[8] While this specific risk is not established for this compound, it warrants caution and minimization of long-term exposure.

Physical and Chemical Hazards
  • Flammability: The compound is expected to be a combustible liquid.[4] Vapors may be heavier than air and can travel to a source of ignition and flash back.[9] Ketones as a class can form explosive mixtures with air.[10]

  • Reactivity:

    • Oxidizing Agents: Ketones can react violently with strong oxidizing agents (e.g., nitric acid, peroxides).[10][11]

    • Acids and Bases: Incompatible with strong acids and bases.[10][11]

    • Peroxide Formation: Some ketones can form explosive peroxides upon prolonged storage, especially when exposed to air and light. While not specifically documented for this compound, it is a prudent consideration.

Section 3: The Hierarchy of Controls: A Protocol for Safe Handling

A multi-layered approach to risk mitigation is essential. The hierarchy of controls provides a systematic framework for ensuring personnel safety, prioritizing the most effective measures.

HierarchyOfControls cluster_0 Hierarchy of Safety Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Administrative Administrative Controls (Procedural Safety) Engineering->Administrative Eng_Desc • Certified Chemical Fume Hood • Local Exhaust Ventilation • Safety Showers & Eyewash Stations Engineering->Eng_Desc PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative->PPE Admin_Desc • Standard Operating Procedures (SOPs) • Chemical Hygiene Plan (CHP) • Restricted Access to Handling Areas • Mandatory Safety Training Administrative->Admin_Desc PPE_Desc • Nitrile or Butyl Rubber Gloves • Chemical Splash Goggles & Face Shield • Flame-Resistant Lab Coat PPE->PPE_Desc

Caption: Hierarchy of Controls for Safe Handling.

Engineering Controls (Primary Barrier)

The primary method for controlling exposure is to handle the material within a properly functioning and certified chemical fume hood.[12] This isolates the researcher from vapor and aerosol inhalation. Ensure adequate ventilation is always available.[13] Safety showers and eyewash stations must be readily accessible in the immediate work area.[13]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound. The SOP should cover weighing, transferring, reaction setup, workup, and waste disposal.

  • Risk Assessment: Conduct a formal risk assessment before beginning any new procedure.

  • Hygiene Practices: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[14] Remove and launder contaminated clothing before reuse.

Personal Protective Equipment (PPE)

PPE is the final barrier and must be used in conjunction with engineering and administrative controls.

  • Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[15]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but butyl rubber should be considered for extended handling or immersion.[16] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[12]

    • Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Not typically required when work is conducted within a certified chemical fume hood. If engineering controls are not available or fail, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[11]

Section 4: Experimental Protocols and Emergency Procedures

Safe Handling and Storage Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clear, and all necessary PPE is donned.

  • Aliquotting: To prevent electrostatic discharge, use non-sparking tools and ensure containers are grounded/bonded when transferring significant quantities.[5][17]

  • Heating: Keep away from open flames, hot surfaces, and other sources of ignition.[4][17] Use controlled heating methods such as heating mantles or oil baths.

  • Storage: Store in a tightly closed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[13][14] Store in a designated flammables cabinet.

Emergency Response Workflow

EmergencyResponse cluster_spill Spill Response cluster_exposure Personnel Exposure cluster_fire Fire Response Start Incident Occurs Assess Assess Situation Is it safe to respond? Are you trained? Start->Assess Evacuate Evacuate Area Alert Others Call Emergency Services Assess->Evacuate No Spill Spill Assess->Spill Yes, Spill Skin Skin Contact Assess->Skin Yes, Exposure Fire Small Fire Assess->Fire Yes, Fire LargeSpill LargeSpill Absorb Absorb with inert material (e.g., vermiculite, sand). Collect in a sealed container. Spill->Absorb LargeSpill->Evacuate Eye Eye Contact FlushSkin Remove contaminated clothing. Wash area with soap & water for 15 min. Seek medical attention. Skin->FlushSkin Inhalation Inhalation FlushEye Flush with eyewash for 15 min, holding eyelids open. Seek immediate medical attention. Eye->FlushEye FreshAir Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. Inhalation->FreshAir LargeFire Large Fire Extinguish Use CO₂, dry chemical, or alcohol-resistant foam. DO NOT use a water jet. Fire->Extinguish LargeFire->Evacuate

Caption: Emergency Response Workflow Diagram.

First Aid Measures (Based on Surrogates)
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or symptoms persist, call a poison center or physician.[18]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[18]

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison center or physician immediately.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[12] A water spray can be used to cool fire-exposed containers, but a solid water jet may spread the fire.[11]

  • Specific Hazards: The compound is combustible.[4] Vapors can form explosive mixtures with air.[10] Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[13]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[12]

Spill and Disposal Considerations
  • Spill Cleanup:

    • Evacuate non-essential personnel and ensure adequate ventilation.

    • Remove all sources of ignition.[12]

    • Wearing full PPE, contain the spill.

    • Absorb the liquid with an inert, non-combustible material such as sand, vermiculite, or earth.[11]

    • Collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.[11]

  • Waste Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways.[14]

Section 5: Conclusion

This compound is a compound that demands careful handling due to its inferred hazards of combustibility, acute oral toxicity, and irritation to skin, eyes, and the respiratory system. While a specific SDS is not available, a robust safety protocol can be established by leveraging data from structurally similar compounds. By adhering to the hierarchy of controls—prioritizing engineering solutions like chemical fume hoods, enforcing strict administrative procedures, and mandating the use of appropriate PPE—researchers can significantly mitigate the risks associated with this molecule. Proactive risk assessment and adherence to the detailed protocols in this guide are paramount for ensuring a safe laboratory environment.

References

  • Rønne, T. H., et al. (n.d.). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. Retrieved from [Link]

  • Koszelewski, D., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. National Center for Biotechnology Information. Retrieved from [Link]

  • Koszelewski, D., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

  • Koszelewski, D., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Semantic Scholar. Retrieved from [Link]

  • Synerzine. (2018). 2-Hexylpyridine Safety Data Sheet. Retrieved from [Link]

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  • International Chemical Safety Cards. (n.d.). ICSC 0087 - ACETONE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl n-Butyl Ketone. Retrieved from [Link]

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  • Agency for Toxic Substances and Disease Registry. (2020). Table 4-2, Physical and Chemical Properties of 2-Hexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2-Hexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, pyridine, 5-hexyl-2-methyl-, CAS Registry Number 710-40-7. Food and Chemical Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylpyridine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Vinylpyridine. PubChem. Retrieved from [Link]

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Physicochemical Properties and Hazard Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Storage of Pentyl 2-pyridyl ketone

This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of this compound. As a compound combining a heterocyclic pyridine ring and a ketone functional group, it requires a nuanced understanding of its potential hazards, primarily related to irritation, flammability, and reactivity. This document is intended for researchers, laboratory personnel, and drug development professionals who may utilize this or structurally similar compounds in their work. The protocols herein are designed to establish a self-validating system of safety, grounded in established chemical hygiene principles.

This compound belongs to the family of pyridyl alkyl ketones, which are valuable intermediates in organic synthesis.[1][2] Understanding its physical and chemical properties is the foundation of a robust safety assessment. While specific experimental data for this exact compound is limited, its properties can be reliably inferred from analogous structures like 2-pentylpyridine and various ketones.

Table 1: Estimated Physicochemical Properties of this compound

Property Estimated Value / Information Rationale / Source
Molecular Formula C₁₁H₁₅NO -
Molecular Weight 177.24 g/mol -
Appearance Colorless to yellow liquid Based on 2-pentylpyridine.[3]
Odor Pungent, characteristic Based on pyridine and ketone compounds.[4][5]
Boiling Point >100 °C Analogous to 2-pentanone (101°C) and 2-pentylpyridine (102-107°C).[3][5]
Flash Point Estimated < 80 °C Likely a flammable or combustible liquid, based on similar ketones and 2-pentylpyridine.[6][7]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ether, alcohols).[3][5] The long alkyl chain and aromatic ring decrease water solubility.

| Density | ~0.9-1.0 g/mL | Based on 2-pentylpyridine and 2-furyl pentyl ketone.[3][8] |

Hazard Analysis

The primary hazards associated with this compound stem from its constituent functional groups: the pyridine moiety and the ketone group.

  • Health Hazards:

    • Eye and Skin Irritation: Pyridine derivatives are known irritants.[7] Direct contact can cause serious eye irritation and skin irritation.[9][10]

    • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation, with potential symptoms including coughing and wheezing.[4][9]

    • Ingestion: The compound may be harmful if swallowed.[6][11]

  • Physical Hazards:

    • Flammability: Like many organic ketones, it is expected to be a flammable or combustible liquid.[6][12] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[12]

GHS Hazard Classification (Anticipated)

Based on data from similar compounds, the following GHS classifications are anticipated. Users must consult the supplier-specific Safety Data Sheet (SDS) for definitive classifications.

  • Pictograms:

    • 🔥 (Flame)

    • ❗ (Exclamation Mark)

  • Signal Word: Warning or Danger

  • Hazard Statements:

    • H226/H227: Flammable or Combustible liquid and vapor.

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[5][9]

    • H335: May cause respiratory irritation.[5]

Core Principles of Safe Handling

A multi-layered approach to safety, known as the "Hierarchy of Controls," is essential for minimizing risk. This framework prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs) PPE PPE (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The First Line of Defense

The causality for using engineering controls is to contain the chemical at its source, preventing vapors from entering the laboratory workspace and minimizing inhalation exposure.

  • Chemical Fume Hood: All handling of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[4][13] This is critical due to its volatility and potential inhalation toxicity.[5] Keep the sash at the lowest possible height during operations.[14]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[15]

Personal Protective Equipment (PPE)

PPE is mandatory as the final barrier between the user and the chemical. The choice of PPE is dictated by the specific hazards of the material.

  • Eye and Face Protection: Chemical splash goggles are required at all times.[13] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[14]

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended for handling pyridine-based compounds.[4] Latex gloves are not suitable.[4] Always inspect gloves for tears or holes before use and wash them before removal.[13]

    • Lab Coat: A fully buttoned, flame-resistant lab coat should be worn to protect against skin contact.[16]

  • Respiratory Protection: If engineering controls fail or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10]

Prudent Laboratory Practices

These administrative controls are designed to prevent accidental exposure and contamination.

  • Avoid eating, drinking, chewing gum, or applying cosmetics in any area where chemicals are handled.[13][14]

  • Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[11][17]

  • Keep containers tightly closed when not in use to prevent the release of vapors.[4][18]

  • Maintain a clean and uncluttered work area.[13]

Storage Protocols

The primary goals of proper storage are to maintain chemical stability, prevent accidental release, and avoid contact with incompatible materials that could trigger a hazardous reaction.

Table 2: Storage Conditions for this compound

Parameter Requirement Rationale
Location A cool, dry, well-ventilated, and secured area.[16] Prevents vapor buildup and degradation from heat or moisture. Pyridine can absorb atmospheric water.[4]
Ignition Sources Store away from heat, sparks, open flames, and direct sunlight.[6][16] The compound is flammable; vapors can ignite.
Container Store in the original, tightly sealed container.[17][18] Ensure the container is clearly labeled.[16] Prevents leakage, contamination, and misidentification.

| Segregation | Store segregated from incompatible chemicals.[16] | Avoids dangerous reactions (see Section 3.1). |

Incompatibilities and Reactivity
  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, exothermic reactions, creating a fire or explosion hazard.

  • Strong Acids: Pyridines are basic and will react exothermically with strong acids.[16]

  • Heat and Ignition Sources: Vapors may form explosive mixtures with air.[12] The compound is stable under recommended storage conditions but can decompose under heat.[10][12]

Emergency Procedures

Rapid and informed action during an emergency is critical to mitigating harm. All laboratory personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, fire extinguishers, and spill kits.

Spill Response

The appropriate response depends on the scale of the spill. The following protocol is for small, incidental spills that can be safely managed by trained laboratory personnel.

A Spill Detected B Alert personnel & Isolate Area A->B C Don appropriate PPE B->C D Control Ignition Sources C->D E Contain spill with absorbent material (e.g., sand, vermiculite) D->E F Collect absorbed material into a sealed container E->F G Decontaminate Area F->G H Dispose of waste via hazardous waste stream G->H I Report Incident H->I

Caption: A stepwise workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Protocol:

  • Alert & Isolate: Immediately alert others in the vicinity and restrict access to the spill area.

  • PPE: Don appropriate PPE, including a lab coat, chemical goggles, and suitable gloves (nitrile or neoprene).[15]

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[18]

  • Containment: Cover the spill with a non-combustible absorbent material like sand, vermiculite, or a commercial sorbent.[15]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[18]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the sealed container and any contaminated materials through your institution's hazardous waste program.[9]

First Aid Measures

Immediate medical attention should be sought for any significant exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and immediately flush the affected skin area with plenty of soap and water for at least 15 minutes.[9][11] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Call for immediate medical assistance.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] If the person is conscious, give them two glasses of water to drink.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Collection: Collect waste this compound and materials contaminated with it in a dedicated, properly labeled, and sealed waste container.[16]

  • Compatibility: Ensure the waste container is made of a compatible material (e.g., polyethylene).[17] Do not mix with incompatible waste streams, such as strong oxidizers or acids.[16][19]

  • Disposal: Dispose of the waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[13][18]

References

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Advanced Biotech. (2025). 2-Pentanone natural Safety Data Sheet. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

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  • Feldhake, R. H. (1964). Process of preparing pyridyl alkyl ketones. U.S.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for Pentyl 2-pyridyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded protocol for performing quantum chemical calculations on Pentyl 2-pyridyl ketone. Moving beyond a simple list of steps, this document elucidates the causal reasoning behind methodological choices, ensuring a robust and reproducible computational analysis. We will delve into the application of Density Functional Theory (DFT), the strategic selection of basis sets, and the critical importance of conformational analysis for a molecule with a flexible alkyl chain. The workflow detailed herein is designed to be a self-validating system, culminating in the accurate prediction of molecular properties crucial for fields like medicinal chemistry and materials science. Key applications, including the analysis of the molecule's electronic structure, reactivity indicators like the HOMO-LUMO gap, and the generation of a Molecular Electrostatic Potential (MEP) map, are discussed in detail.

Introduction: The "Why" Behind the Calculation

This compound is an aromatic ketone featuring a pyridine ring, a carbonyl group, and a five-carbon pentyl chain.[1] This combination of a rigid, electron-deficient aromatic system and a flexible, non-polar alkyl chain makes it a molecule of significant interest. In drug development, the pyridine moiety is a common scaffold, and understanding its electronic interplay with adjacent functional groups is paramount for predicting binding affinities and metabolic stability.

Quantum chemical calculations offer a powerful lens through which to examine this molecule at the sub-atomic level.[2][3] Unlike physical experiments, computational methods allow us to isolate a single molecule in the gas phase and precisely calculate its intrinsic properties.[4] This guide will focus on using Density Functional Theory (DFT), which provides an optimal balance of computational accuracy and efficiency for organic molecules of this size.[5][6] By the end of this protocol, a researcher will be able to confidently determine the molecule's stable three-dimensional structure, predict its reactivity, and understand its electronic landscape.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. These choices are not arbitrary; they are guided by the chemical nature of the molecule and the properties being investigated.

Justification for Density Functional Theory (DFT)

For a molecule like this compound, DFT is the method of choice.[5] It is more computationally tractable than high-level wavefunction-based methods, yet it captures the effects of electron correlation, which is essential for accurate predictions.[5]

  • Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : The B3LYP hybrid functional is a workhorse in computational organic chemistry.[7] It has been extensively benchmarked and shows reliable performance for calculating the geometries and thermochemistry of a vast range of organic molecules.[8][9] Its balance of accuracy and computational cost makes it an excellent starting point for this system.[7]

  • Alternative Functional: M06-2X : For researchers particularly interested in non-covalent interactions (e.g., potential intramolecular folding of the pentyl chain towards the pyridine ring), a functional from the Minnesota family like M06-2X could be considered, as it is specifically parameterized to better handle dispersion forces.

Strategic Basis Set Selection

A basis set is the set of mathematical functions used to build the molecular orbitals.[10] The size and type of basis set directly impact the accuracy and computational time.

  • Recommended Basis Set: 6-31G(d) : This Pople-style basis set represents a robust and efficient choice for initial geometry optimizations and frequency calculations.[10]

    • 6-31G : This is a split-valence basis set, meaning it uses two different sizes of functions for valence electrons, which provides flexibility for describing chemical bonds.

    • (d) : This indicates the addition of polarization functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing the anisotropic electron density in molecules with pi-systems and heteroatoms like the pyridine ring and carbonyl group in our target molecule.[11][12]

  • For Higher Accuracy (Single-Point Energy): 6-311+G(d,p) : After obtaining an optimized geometry, a more accurate electronic energy can be calculated using a larger basis set.

    • 6-311G : A triple-split valence basis set for even greater flexibility.[13]

    • + : Adds diffuse functions to heavy atoms, which are important for describing lone pairs and anions.[11]

    • (d,p) : Adds polarization functions to both heavy atoms and hydrogen atoms, providing a more complete description of the electronic environment.[13]

The Computational Workflow: A Self-Validating Protocol

The following protocol is designed as a logical progression, where the results of each step validate the success of the previous one.

G cluster_prep Preparation cluster_dft DFT Calculations cluster_analysis Analysis & Interpretation A 1. Initial 3D Structure (e.g., from ChemDraw 3D) B 2. Conformational Search (Molecular Mechanics, e.g., MMFF94) A->B Flexible Pentyl Chain C 3. Isolate Low-Energy Conformers (within ~5 kcal/mol of global minimum) B->C D 4. Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D For each conformer E 5. Frequency Analysis (B3LYP/6-31G(d)) D->E Verify Minimum F 6. Single-Point Energy (B3LYP/6-311+G(d,p)) E->F Use Optimized Geometry G 7. Thermodynamic Properties (from Frequency Analysis) E->G H 8. Electronic Properties (HOMO, LUMO, Dipole Moment) F->H I 9. Reactivity Prediction (MEP Map) F->I

Caption: Computational workflow for this compound.
Step-by-Step Methodology
  • Initial Structure Generation : Begin by drawing the 2D structure of this compound in a chemical drawing program and generate an initial 3D structure.

  • Conformational Analysis : The pentyl chain has multiple rotatable bonds, leading to numerous possible conformers.[14][15][16][17] Performing a full DFT optimization on every possible conformer is computationally prohibitive.

    • Protocol : Employ a faster, less computationally expensive method like a Molecular Mechanics (e.g., MMFF94) conformational search. This will explore the potential energy surface and identify a set of low-energy conformers.

    • Rationale : This pre-screening step efficiently filters out high-energy, unstable structures, allowing you to focus DFT resources on the most relevant conformers.[18]

  • Geometry Optimization (DFT) : For each low-energy conformer identified, perform a full geometry optimization.

    • Protocol : Use the B3LYP functional with the 6-31G(d) basis set. The goal is to find the stationary point on the potential energy surface where the net forces on all atoms are zero.[19] This calculation iteratively adjusts the positions of the atoms until the structure's lowest energy is found.[19]

    • Software Keyword (Gaussian) : #P Opt B3LYP/6-31G(d)

  • Frequency Analysis (DFT) : This is a critical validation step.

    • Protocol : Using the optimized geometry from the previous step, perform a frequency calculation at the exact same level of theory (B3LYP/6-31G(d)).[20][21]

    • Validation : A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is present, it indicates a transition state, not a stable structure. The optimization must be redone.

    • Output : This calculation also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

    • Software Keyword (Gaussian) : #P Freq B3LYP/6-31G(d)

  • Single-Point Energy Calculation : To obtain a more accurate electronic energy, use the optimized geometry with a larger basis set.

    • Protocol : Perform a single-point energy calculation on the B3LYP/6-31G(d) optimized geometry using the B3LYP/6-311+G(d,p) level of theory.

    • Software Keyword (Gaussian) : #P B3LYP/6-311+G(d,p) Geom=Check Guess=Read

  • Data Collation and Analysis : Compare the final energies (including ZPVE corrections from the frequency calculation) of all stable conformers. The conformer with the lowest energy is the global minimum and represents the most likely structure of the molecule in the gas phase.

Data Interpretation and Application

The output files from these calculations contain a wealth of information. The key is to extract and interpret the data relevant to your research questions.

Predicting Molecular Reactivity
  • Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.[22][23]

    • HOMO : Represents the ability to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

    • LUMO : Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

    • HOMO-LUMO Gap : The energy difference between these orbitals is a measure of molecular stability.[22][24] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[22]

  • Molecular Electrostatic Potential (MEP) Map : This is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.

    • Red Regions (Negative Potential) : Indicate electron-rich areas, such as the nitrogen atom in the pyridine ring and the oxygen of the carbonyl group. These are sites for electrophilic attack or hydrogen bond acceptance.

    • Blue Regions (Positive Potential) : Indicate electron-poor areas, such as the hydrogen atoms on the pyridine ring. These are sites for nucleophilic attack.

Table 1: Hypothetical Calculated Properties for the Global Minimum Conformer
PropertyCalculated ValueInterpretation
Final Energy (Hartree)-655.12345Relative energy for comparing conformers
HOMO Energy (eV)-6.8 eVIndicates electron-donating potential
LUMO Energy (eV)-1.2 eVIndicates electron-accepting potential
HOMO-LUMO Gap (eV)5.6 eVSuggests high kinetic stability[22]
Dipole Moment (Debye)2.5 DIndicates a polar molecule

Conclusion

This guide outlines a rigorous and validated workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following this protocol—from careful conformational analysis to the selection of appropriate functionals and basis sets—researchers can generate reliable and predictive data. The interpretation of calculated properties such as frontier molecular orbitals and the molecular electrostatic potential provides deep insights into the molecule's intrinsic stability, reactivity, and potential for intermolecular interactions, which are invaluable for applications in drug design and materials science. The principles and methodologies described here are grounded in established computational chemistry practices and can be adapted for the study of other complex organic molecules.[25][26][27]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Pentyl 2-Pyridyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling novel or specialized compounds like Pentyl 2-pyridyl ketone necessitates a disposal protocol grounded in rigorous scientific principles and regulatory compliance. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to empower laboratory personnel with the knowledge to implement a self-validating system of waste management that ensures safety and compliance.

Hazard Identification and Chemical Profile

Understanding the intrinsic properties of this compound is the first and most critical step in determining its proper disposal pathway. This compound integrates a ketone functional group with a pyridine ring, and its hazard profile is derived from both moieties. While comprehensive toxicological data for this specific molecule may be limited, its structural components provide a strong basis for hazard assessment. The pyridine component suggests potential toxicity and irritant properties, while the ketone group can contribute to flammability.[1][2][3]

Table 1: Physicochemical Properties of Related Compounds

Property Value (for 2-Pentylpyridine) Value (for 2-Pentanone) Source
Molecular Formula C₁₀H₁₅N C₅H₁₀O [3][4]
Molecular Weight 149.23 g/mol 100.16 g/mol [4]
Boiling Point 102-107 °C @ 760 mm Hg 101 °C [3][4]
Flash Point 79.44 °C (175 °F) 7 °C [3][5]

| Solubility | Insoluble in water | Soluble in water (43 g/L) |[3][4] |

Based on this profile, this compound waste must be treated as a hazardous chemical waste . It exhibits characteristics of both toxicity (from the pyridine moiety) and potential ignitability (from the ketone and alkyl chain).

Regulatory Framework: EPA and RCRA Compliance

The disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] This framework classifies hazardous waste based on specific lists (F, K, P, U) or characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[8][9]

  • Listed Waste: Waste streams containing pyridine and certain ketones are explicitly listed. For instance, the EPA F005 waste code includes spent non-halogenated solvents such as pyridine and methyl ethyl ketone.[10] Therefore, waste this compound is likely to fall under this classification.

  • Characteristic Waste: Even if not explicitly listed, the waste must be evaluated for hazardous characteristics.[8][9] Given its likely flammability and toxicity, it would qualify as hazardous.

All laboratories generating hazardous waste must obtain an EPA ID Number and adhere to regulations regarding waste accumulation, storage, and disposal, which can vary based on the quantity of waste generated monthly (Very Small, Small, or Large Quantity Generator).[6][11][12] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with federal, state, and local regulations.[13]

Immediate Safety: Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

Table 2: Hazard Classification and Required PPE

Hazard Type Classification & Rationale Required PPE Source
Skin Contact Irritant. Pyridine and its derivatives can cause skin irritation. Chemical-resistant gloves (e.g., Butyl rubber). Nitrile may not be sufficient for prolonged contact. Standard laboratory coat. [1][14]
Eye Contact Serious Eye Irritant. Ketones and pyridines can cause serious eye irritation or damage. Safety glasses with side-shields or chemical splash goggles. [1][15]

| Inhalation | Toxic/Irritant. Vapors may be harmful if inhaled and can cause respiratory irritation. | All handling and waste consolidation must occur in a certified chemical fume hood . |[2][3][14] |

On-Site Waste Accumulation and Handling Protocol

Proper management of waste from the moment of its generation is crucial to maintaining a safe laboratory environment.[8]

Step 1: Waste Segregation

  • Rationale: Preventing unintended chemical reactions is paramount. Pyridine compounds can react with strong oxidizers and acids.[14] Mixing hazardous waste with non-hazardous waste is a common and costly compliance violation.[16]

  • Procedure:

    • Designate a specific waste container for this compound and chemically compatible substances.

    • DO NOT mix this waste stream with acids, bases, or strong oxidizing agents.[9]

    • Keep solid waste (e.g., contaminated gloves, weigh paper) separate from liquid waste.[17]

Step 2: Container Selection and Management

  • Rationale: The container must be compatible with the chemical to prevent degradation and leaks. The container must remain closed to prevent the release of vapors.

  • Procedure:

    • Use a clean, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).[2][6]

    • Ensure the container has a secure, tight-fitting lid. The container must be kept closed at all times except when actively adding waste.[8]

    • Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[6]

Step 3: Labeling

  • Rationale: Accurate labeling is an EPA requirement and is essential for safety and proper disposal by EHS personnel or licensed contractors.[11]

  • Procedure:

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container.[14]

    • The label must include:

      • The words "Hazardous Waste".[11]

      • The full chemical name: "this compound". Avoid abbreviations or formulas.

      • An accurate list of all components and their approximate percentages if it is a mixture.[9]

      • The relevant hazard warnings (e.g., "Flammable," "Toxic," "Irritant").[11]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Rationale: The EPA allows for the temporary storage of hazardous waste in designated areas at or near the point of generation, known as SAAs.[9][11]

  • Procedure:

    • Store the labeled waste container in a designated SAA, which must be under the control of laboratory personnel.[18]

    • The SAA should be in a secondary containment tray to contain any potential leaks.[6]

    • Store the container away from heat, sparks, or open flames.[14]

    • Once the container is full, or after a maximum of one year (regulations may vary), arrange for pickup by your institution's EHS department.[9][18]

Spill Management Protocol

Accidents can happen, and a clear, pre-defined spill response is essential.

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess and Equip: Don the appropriate PPE as outlined in Table 2.

  • Contain: For small spills, contain the liquid using an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical spill kit.[1][2]

  • Collect: Carefully collect the absorbent material using non-sparking tools and place it in a sealable, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area according to your lab's standard operating procedures.

  • Report: Report the spill to your supervisor and EHS department, regardless of size.

Disposal Workflow: A Step-by-Step Decision Process

The final disposal of this compound waste must be handled by a licensed professional waste disposal service. Laboratory personnel are responsible for the proper collection, labeling, and internal transfer to facilitate this process.

Disposal Decision Workflow

G cluster_0 cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Collect & Contain cluster_3 Step 3: Label & Store cluster_4 Step 4: Final Disposition A Waste Generation (this compound) B Pure compound or concentrated solution A->B C Contaminated Solids (Gloves, Absorbent, Glassware) A->C D Empty Container A->D E Collect in a dedicated, compatible liquid waste container. B->E F Collect in a dedicated, compatible solid waste container. C->F G Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. D->G H Affix 'Hazardous Waste' label. List all components. Store in SAA. E->H F->H G->E Rinsate I Deface original label. Dispose of rinsed container as non-hazardous trash. G->I Clean Container J Arrange for pickup by EHS or licensed hazardous waste vendor. H->J

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Protocol for Empty Containers: An empty container that held this compound must be managed carefully. To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as hazardous chemical waste.[16] After rinsing, deface or remove the original chemical label, and the container can typically be disposed of as regular trash.[16]

Waste Minimization

A key principle of modern laboratory management is the minimization of hazardous waste.[17]

  • Inventory Management: Purchase only the quantity of chemical required for your experiments to avoid disposal of expired or unused stock.[16]

  • Scale of Experiments: Where possible, modify experimental procedures to use smaller quantities of material (micro-scaling).[16]

  • Avoid Mixing: Do not mix non-hazardous waste with hazardous waste, as this makes the entire volume hazardous.[16]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pentyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical synthesis, the safe handling of novel reagents is paramount. Pentyl 2-pyridyl ketone, a heterocyclic ketone, presents a unique set of handling challenges that demand a risk-based, scientifically grounded approach to personal protective equipment (PPE). This guide moves beyond a simple checklist, providing the causal logic behind each recommendation to empower researchers with the knowledge to work safely and effectively. Our commitment is to your safety, which forms the bedrock of innovative and reproducible science.

Foundational Safety: The Hazard Assessment

Understanding the specific risks associated with this compound is the critical first step in designing a robust safety protocol. While comprehensive toxicological data for this specific compound may be limited, we can infer its primary hazards by examining its structural components: the pyridine ring and the ketone functional group.

  • Pyridine Moiety: Pyridine and its derivatives can be absorbed through the skin and are often associated with irritation to the skin, eyes, and respiratory system. Some pyridines are also known to have potential effects on the nervous system and liver.[1][2]

  • Ketone Functional Group: Ketones as a class are known skin and eye irritants.[3][4][5] They are effective solvents and can defat the skin, leading to dermatitis upon prolonged contact. Many are volatile, posing an inhalation hazard that can cause respiratory irritation, dizziness, and other central nervous system effects.[3][5][6] Furthermore, many simple ketones are flammable liquids.[6][7][8]

Based on this structural analysis and data from related compounds like Di(2-pyridyl) ketone[9][10] and other pentanones[6][7][11], we must assume this compound is, at a minimum:

  • A skin and eye irritant.

  • Harmful if swallowed or inhaled.

  • Potentially absorbable through the skin.

  • A combustible liquid.

This assessment mandates that all handling procedures adhere to the OSHA Laboratory Standard (29 CFR 1910.1450), which requires a formal Chemical Hygiene Plan and measures to keep exposures below permissible limits.[12][13][14][15]

The Last Line of Defense: A Multi-Layered PPE Strategy

Before any discussion of PPE, it is crucial to emphasize that engineering and administrative controls are the primary methods of exposure reduction.

  • Primary Engineering Control: All manipulations of this compound, including weighing, transfers, and reactions, must be conducted within a properly functioning and certified chemical fume hood.[1]

  • Administrative Controls: Access to areas where the chemical is handled should be restricted. Ensure eyewash stations and safety showers are unobstructed and tested regularly.[2][16]

Only after these controls are in place does PPE become the final, essential barrier between the researcher and the chemical.

PPE Selection Based on Task-Specific Risks

The required level of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table provides a clear, risk-stratified guide.

TaskMinimum PPE RequirementsRationale
Low-Risk Operations (e.g., Weighing solids, preparing dilute solutions in a closed system)• Safety Glasses with Side Shields • Standard Lab Coat • Butyl Rubber GlovesProtects against minor splashes and incidental contact. Safety glasses are sufficient when the splash risk is minimal.
Moderate-Risk Operations (e.g., Solution transfers, extractions, small-scale reactions)• Chemical Splash Goggles • Chemical-Resistant Lab Coat or Apron over Lab Coat • Double-Gloving (Butyl Rubber outer, Nitrile inner)Goggles provide a full seal against splashes. An apron adds a layer of protection against larger spills. Double-gloving protects against tears and provides a clean layer upon removing the outer glove.
High-Risk Operations (e.g., Large-scale reactions, distillations, heating, pressure reactions, potential for aerosol generation)• Face Shield worn over Chemical Splash Goggles • Chemical-Resistant Apron over Lab Coat • Butyl Rubber Gloves (extended cuff recommended) • Respiratory Protection (as determined by site-specific assessment)A face shield protects the entire face from significant splashes or energetic reaction failures. Respiratory protection may be required if engineering controls cannot maintain exposure below acceptable limits.[17][18][19]

Deep Dive: The "Why" Behind Your PPE Choices

Hand Protection: Why Butyl Rubber is Non-Negotiable

The most common point of chemical exposure is the hands. For ketones, standard nitrile gloves are often inadequate. Ketones can permeate, degrade, or swell nitrile rubber, compromising its protective barrier.

  • The Right Choice: Butyl rubber offers superior chemical resistance against ketones, esters, and other aggressive solvents.[20][21] Gloves made of Polyvinyl alcohol (PVA) are also highly resistant but are degraded by water, making them unsuitable for use with aqueous solutions.[1]

  • The Protocol: Always check the manufacturer's glove compatibility chart for breakthrough time and permeation rate data.[1] When handling this compound, a single pair of butyl rubber gloves is the minimum. For higher-risk tasks, double-gloving with a nitrile inner glove provides an added layer of safety and allows for the clean removal of the more heavily contaminated outer glove.

Eye and Face Protection: A Graded Approach
  • Safety Glasses: Provide impact protection and are suitable only for tasks with a very low likelihood of chemical splashes.

  • Chemical Splash Goggles: The standard for most laboratory work involving liquids. They form a seal around the eyes, offering robust protection from splashes from any direction as mandated by OSHA eye and face protection regulations.[9][16]

  • Face Shield: A face shield should always be worn over chemical splash goggles during high-risk procedures. It protects the rest of the face but does not provide a seal against splashes, making the underlying goggles essential.

Respiratory Protection: When Air Quality is a Concern

While a chemical fume hood is the primary control for vapors, certain situations may require respiratory protection. This is governed by OSHA's Respiratory Protection Standard (29 CFR 1910.134).[16] A respirator is necessary if:

  • There is a known or suspected failure of engineering controls.

  • Exposure monitoring indicates that concentrations could exceed the Permissible Exposure Limit (PEL) or Short-Term Exposure Limit (STEL).[14][17]

  • During emergency spill cleanup.

If a respirator is required, personnel must be medically cleared, trained, and fit-tested for the specific model in use.[1] For organic vapors like ketones, an air-purifying respirator with organic vapor cartridges is typically appropriate.[18][19]

Operational and Disposal Plans

Safe chemical handling extends beyond the experiment itself. The procedures for putting on, taking off, and disposing of PPE are critical for preventing contamination.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start cluster_questions cluster_ppe start Assess Task Involving This compound q1 Potential for Splash or Aerosol? start->q1 q2 Scale of Operation? q1->q2 Yes ppe1 Minimum PPE: - Safety Glasses - Lab Coat - Butyl Gloves q1->ppe1 No (e.g., weighing solid) q3 Heating or Pressurized System? q2->q3 > 50 mL / 5g ppe2 Moderate PPE: - Chemical Goggles - Chem-Resistant Apron - Double Gloves (Butyl/Nitrile) q2->ppe2 < 50 mL / 5g (e.g., solution transfer) q3->ppe2 No ppe3 Maximum PPE: - Face Shield + Goggles - Chem-Resistant Apron - Extended Cuff Butyl Gloves - Respirator Assessment q3->ppe3 Yes (e.g., distillation)

Caption: PPE selection decision tree for this compound.

Step-by-Step Doffing (Removal) Protocol

The order of PPE removal is designed to prevent the transfer of contaminants from "dirty" to "clean" areas.

  • Initial Decontamination: If grossly contaminated, wipe down reusable items like chemical aprons and the exterior of gloves before starting removal.

  • Gloves (Outer Pair): If double-gloved, remove the outer pair. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Face Shield/Apron: Remove the face shield and/or chemical apron. Handle by the straps or ties, avoiding contact with the front surface. Place in a designated area for decontamination.

  • Goggles: Remove goggles from the back of the head forward. Avoid touching the front.

  • Lab Coat: Remove the lab coat by rolling it down the arms and turning it inside out as it is removed.

  • Gloves (Inner Pair): Remove the final pair of gloves using the same technique as in step 2.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.[22][23]

Decontamination and Disposal
  • Reusable PPE: Items like face shields, goggles, and rubber aprons must be decontaminated according to established site procedures, typically involving washing with soap and water followed by a rinse.[24]

  • Disposable PPE: All contaminated, single-use PPE (gloves, disposable lab coats) must be treated as hazardous waste.[25]

    • Place contaminated items in a designated, labeled, and sealed hazardous waste bag or container.[23][24]

    • Never dispose of chemically contaminated PPE in the regular trash.

    • Follow all institutional and local regulations for hazardous waste disposal.[9][10]

By integrating this comprehensive PPE strategy into your daily workflow, you build a culture of safety that protects not only yourself but your entire research team. This diligence is the hallmark of a professional scientist and the foundation of trustworthy, impactful research.

References

  • 29 CFR 1910.
  • Personal Protective Equipment - PPE - Chemical Resistant Gloves. DQE.
  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University.
  • The Labor
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.
  • Bastion KetoSafe Nitrile 330mm Gloves - Ketone Usage. Xtreme Products.
  • Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. Safety Gloves.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. Polyco Healthline.
  • Gloves, Butyl Rubber. Flinn Scientific.
  • Safety Data Sheet for Diethyl Ketone. Sigma-Aldrich.
  • NIOSH Pocket Guide to Chemical Hazards - Diethyl ketone. Centers for Disease Control and Prevention (CDC).
  • NIOSH Pocket Guide to Chemical Hazards - Acetone. Centers for Disease Control and Prevention (CDC).
  • NIOSH Pocket Guide: Acetone Hazards. Scribd.
  • Safety Data Sheet for Di(2-pyridyl) ketone. Fisher Scientific.
  • Safety Data Sheet for 3-Methyl-2-pentanone. Sigma-Aldrich.
  • Safety Data Sheet for 2-Pentanone. TCI Chemicals.
  • NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone. Centers for Disease Control and Prevention (CDC).
  • Safety d
  • NIOSH Pocket Guide to Chemical Hazards - 2-Butanone. Centers for Disease Control and Prevention (CDC).
  • Safety D
  • Pyridine Standard Operating Procedure.
  • Safety Data Sheet for methyl 3-pyridyl ketone. Sigma-Aldrich.
  • PPE and Decontamination. Centers for Disease Control and Prevention (CDC).
  • Safety Data Sheet for 2-Pentanone n
  • Safety Data Sheet for 2-PENTYL CYCLOPENTANONE. The John D. Walsh Company.
  • Safety Data Sheet for Bis(2-pyridyl) ketone. Fisher Scientific.
  • Cleaning, Maintenance, Storage and Disposal. Pesticide Environmental Stewardship.
  • Safety Data Sheet for Pyridine. Fisher Scientific.
  • Safety Data Sheet for 2-Pentanone. Fisher Scientific.
  • Safety Data Sheet for 2,4-dimethylpentan-3-one. Sigma-Aldrich.
  • Hazardous Waste - Decontamination.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.